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  • Product: 2-Chloro-1,5-difluoro-3-methylbenzene
  • CAS: 1261737-12-5

Core Science & Biosynthesis

Foundational

Technical Guide: Precision Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene

The following technical guide details the synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5). This document is structured for organic chemists and process development scientists, focusing on regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5). This document is structured for organic chemists and process development scientists, focusing on regioselectivity, impurity control, and scalable methodology.

Executive Summary & Molecule Analysis

Target Molecule: 2-Chloro-1,5-difluoro-3-methylbenzene Molecular Formula: C₇H₅ClF₂ Key Challenge: Regioselective introduction of the chlorine atom in a sterically crowded 1,2,3,5-substitution pattern.

The synthesis of this fluorinated intermediate requires navigating competing directing effects.[1] The target features a chlorine atom positioned between a fluorine and a methyl group.[2] A direct electrophilic halogenation approach risks the formation of the symmetric 4-chloro isomer (between the two fluorines). Therefore, this guide prioritizes a Nitration-Reduction-Sandmeyer sequence to ensure high isomeric purity, essential for pharmaceutical applications.

Retrosynthetic Analysis

The most logical disconnection removes the chlorine atom to reveal 3,5-difluorotoluene (1,3-difluoro-5-methylbenzene) as the core scaffold.

  • Precursor: 3,5-Difluorotoluene.

  • Electronic Landscape:

    • Position 2 (Target): Activated by Methyl (ortho), Fluorine-1 (ortho), and Fluorine-5 (para). Highly electron-rich but sterically crowded.

    • Position 4 (Impurity): Activated by Fluorine-1 (ortho) and Fluorine-5 (ortho). Meta to Methyl. Less sterically hindered than Position 2, but electronically less favored due to the lack of activation from the methyl group.

Retrosynthesis Target 2-Chloro-1,5-difluoro-3-methylbenzene (Target) Precursor 3,5-Difluorotoluene (Starting Material) Target->Precursor Sandmeyer Transformation (via Amine)

Figure 1: Retrosynthetic disconnection revealing 3,5-difluorotoluene as the optimal starting material.

Primary Synthesis Pathway: The Directed Sandmeyer Route

This pathway is selected for its reliability in establishing the correct regiochemistry. By introducing a nitro group first, we leverage the strong electronic directing effects to secure Position 2, followed by a functional group interconversion to chlorine.

Reaction Scheme Overview
  • Nitration: Electrophilic nitration of 3,5-difluorotoluene.

  • Reduction: Catalytic hydrogenation or metal-mediated reduction of the nitro group to an aniline.

  • Sandmeyer Reaction: Diazotization followed by chlorination using CuCl.

SynthesisPath SM 3,5-Difluorotoluene Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) SM->Step1 Inter1 2-Nitro-3,5-difluorotoluene (Major Isomer) Step1->Inter1 Step2 Step 2: Reduction (Fe/HCl or H2/Pd-C) Inter1->Step2 Inter2 2-Amino-3,5-difluorotoluene Step2->Inter2 Step3 Step 3: Sandmeyer (NaNO2, HCl, CuCl) Inter2->Step3 Product 2-Chloro-1,5-difluoro- 3-methylbenzene Step3->Product

Figure 2: Step-wise synthesis pathway ensuring regioselectivity at the C2 position.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

The nitration of 3,5-difluorotoluene is the critical selectivity-determining step. The 2-position is electronically favored (ortho to Me, ortho to F, para to F), whereas the 4-position is only activated by the two fluorines.

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to 10°C.

Protocol:

  • Charge a reactor with 3,5-difluorotoluene (1.0 eq) and concentrated H₂SO₄ (5.0 vol). Cool to 0°C.[2][3][4][5]

  • Prepare a mixture of fuming HNO₃ (1.05 eq) and H₂SO₄ (2.0 vol). Add this dropwise to the reactor, maintaining internal temperature <10°C to prevent dinitration.

  • Stir at 0–5°C for 2 hours. Monitor by GC-MS.[1][6]

  • Workup: Pour onto crushed ice. Extract with Dichloromethane (DCM).[1] Wash organic layer with saturated NaHCO₃ and brine.

  • Purification: Recrystallize from Ethanol/Hexane if necessary to remove any trace 4-nitro isomer (though 2-nitro is dominant).

Step 2: Reduction to Aniline

Standard reduction conditions apply. Iron/Acid reduction is preferred if cost is a driver; Catalytic hydrogenation is preferred for cleanliness.

Protocol (Fe/HCl Method):

  • Suspend 2-nitro-3,5-difluorotoluene in Ethanol/Water (4:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) (or catalytic HCl).

  • Heat to reflux (approx. 75°C) for 4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Adjust pH to >9 with NaOH. Extract with Ethyl Acetate.[2] Dry over Na₂SO₄ and concentrate to yield 2-amino-3,5-difluorotoluene .

Step 3: Sandmeyer Chlorination

This step converts the amine to the chloride. The use of CuCl in HCl is the standard authoritative method.

Protocol:

  • Diazotization: Dissolve 2-amino-3,5-difluorotoluene (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool to -5°C.[5][6]

  • Add a solution of Sodium Nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping temperature <0°C. Stir for 30 mins. The solution should be clear (diazonium salt formed).

  • Sandmeyer: In a separate vessel, prepare a solution of Copper(I) Chloride (CuCl, 1.2 eq) in concentrated HCl. Heat this solution to 60°C.

  • Slowly transfer the cold diazonium solution into the hot CuCl solution. Caution: Nitrogen gas evolution will be vigorous.

  • Stir at 60°C for 1 hour until gas evolution ceases.

  • Isolation: Cool to room temperature. Extract with Hexanes or DCM.

  • Purification: Silica gel column chromatography (eluent: 100% Hexanes) or vacuum distillation.

Analytical Data & Quality Control

The following parameters validate the identity of the synthesized material.

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquid
GC Purity > 98.0%Critical to separate from 4-chloro isomer
¹H NMR Consistent with structureLook for 2 aromatic protons (meta coupling) and 1 methyl singlet
¹⁹F NMR Two distinct signalsConfirming asymmetry (F1 and F5 are chemically equivalent only if rotation is fast, but environment differs)
Mass Spec m/z = 162.5 (M+)Characteristic Cl isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl)

Differentiation from Isomers:

  • Target (2-Cl): The aromatic protons are at positions 4 and 6. They are chemically equivalent in a simplified view but will show distinct coupling constants to the Fluorines.

  • Impurity (4-Cl): The molecule would be symmetric (Methyl at 1, F at 3,5, Cl at 4). The Proton NMR would show a singlet (or doublet) for the protons at 2 and 6 which are chemically equivalent.

Alternative Route: Direct Chlorination (Optimization Required)

For researchers attempting to bypass the multi-step route, direct chlorination using N-Chlorosuccinimide (NCS) in Trifluoroacetic acid (TFA) or Acetonitrile can be attempted.

  • Mechanism: Electrophilic Aromatic Substitution.[7]

  • Risk: Formation of 4-chloro-3,5-difluorotoluene (approx. 10-20% byproduct).

  • Mitigation: Use bulky chlorinating agents or lower temperatures (-20°C) to favor the electronically activated 2-position over the sterically freer 4-position.

  • Why avoid? Separation of the 2-chloro and 4-chloro isomers by distillation is difficult due to similar boiling points.

References

  • Sandmeyer Reaction Protocols

    • Title: 1-Chloro-2,6-dinitrobenzene (Sandmeyer Example).
    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.160 (1963).

    • URL:[Link]

    • Relevance: Provides the foundational stoichiometry and handling for converting hindered anilines to chlorides.
  • Fluorinated Aromatic Synthesis

    • Title: Process for preparation of 1-chloro-3,4-difluorobenzene.[5][6][8]

    • Source: European P
    • URL
    • Relevance: Validates the stability of difluoro-aniline precursors and diazonium salts in industrial settings.
  • Directing Effects in Difluorobenzenes

    • Title: The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene.[7]

    • Source: JMU Scholarly Commons (2016).[7]

    • URL:[Link][7]

    • Relevance: Discusses the steric and electronic challenges in substituting 1,3-difluoro systems.
  • Commercial Availability & CAS Data

    • Title: 2-Chloro-1,5-difluoro-3-methylbenzene Product Page.[4]

    • Source: ChemBK / Chemical Suppliers.
    • URL:[Link]

    • Relevance: Confirms the specific CAS (1261737-12-5)

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1,5-difluoro-3-methylbenzene

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1,5-difluoro-3-methylbenzene (CAS No. 1261737-12-5), a substituted aromatic compound of interest to researchers and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1,5-difluoro-3-methylbenzene (CAS No. 1261737-12-5), a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles and comparative data from analogous structures. Furthermore, it details field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Introduction

2-Chloro-1,5-difluoro-3-methylbenzene is a halogenated aromatic compound with a unique substitution pattern that influences its chemical reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide serves as a practical resource for scientists, offering both predicted spectral data and the methodologies to obtain and interpret it.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for 2-Chloro-1,5-difluoro-3-methylbenzene, the following data is predicted based on established spectroscopic principles and data from structurally related compounds, including dichlorotoluenes, difluorotoluenes, and other halogenated benzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-1,5-difluoro-3-methylbenzene, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group.

  • Aromatic Protons (H-4 and H-6): Two distinct signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The proton at position 4 will be coupled to the fluorine at position 5, and the proton at position 6 will be coupled to the fluorine at position 5. This will result in complex splitting patterns (likely doublet of doublets or triplets).

  • Methyl Protons (-CH₃): A singlet is expected for the three equivalent methyl protons, likely in the region of δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1155 - 160Aromatic carbon attached to fluorine, expected to be significantly downfield due to the high electronegativity of fluorine and will appear as a doublet due to C-F coupling.
C2120 - 125Aromatic carbon attached to chlorine, shifted downfield.
C3135 - 140Aromatic carbon attached to the methyl group.
C4115 - 120Aromatic carbon attached to hydrogen, will show coupling to fluorine.
C5158 - 163Aromatic carbon attached to fluorine, expected to be the most downfield aromatic carbon and will appear as a doublet.
C6125 - 130Aromatic carbon attached to hydrogen.
-CH₃15 - 20Methyl carbon, appearing in the aliphatic region.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts will be influenced by their positions on the aromatic ring and the presence of other substituents. The fluorine atoms will exhibit coupling to each other and to the neighboring aromatic protons.

  • F-1 and F-5: Two signals are expected in the typical range for aromatic fluorides (-110 to -140 ppm). Each signal will likely be a doublet due to F-F coupling, further split by coupling to the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchingMedium
2970 - 2850-CH₃ stretchingMedium
1600 - 1585Aromatic C=C stretchingMedium
1500 - 1400Aromatic C=C stretchingStrong
1250 - 1100C-F stretchingStrong
850 - 550C-Cl stretchingStrong
900 - 675Aromatic C-H out-of-plane bending ("oop")Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Chloro-1,5-difluoro-3-methylbenzene (C₇H₅ClF₂), the molecular weight is 162.57 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 162. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 164 with an intensity of approximately one-third of the M⁺ peak is also expected.

  • Major Fragmentation Pathways: Fragmentation is likely to involve the loss of a chlorine atom, a fluorine atom, or a methyl group. A prominent fragment would be the loss of the methyl group leading to a [M-15]⁺ peak. Subsequent loss of halogens from this fragment is also probable. The tropylium ion (C₇H₇⁺) or related structures are common in the fragmentation of toluene derivatives.

Experimental Protocols

To obtain high-quality spectroscopic data, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg of 2-Chloro-1,5-difluoro-3-methylbenzene Solvent ~0.6 mL Deuterated Solvent (e.g., CDCl3) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Transfer->Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Shim Magnet Field Lock->Shim Acquire Acquire 1H, 13C, 19F Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloro-1,5-difluoro-3-methylbenzene into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. A standard pulse program (e.g., zg30) with 8-16 scans is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse program (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio is recommended.

    • Acquire a ¹⁹F NMR spectrum. A standard one-pulse experiment is generally used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1-2 drops of neat liquid sample Plates Place between two NaCl or KBr plates Sample->Plates Spectrometer FT-IR Spectrometer Plates->Spectrometer Background Acquire Background Spectrum (clean plates) Spectrometer->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (e.g., baseline correction) SampleSpec->Process Label Label significant peaks Process->Label

Caption: Workflow for FT-IR data acquisition.

Detailed Steps:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (NaCl or KBr) are clean and dry.

    • Place one to two drops of the liquid 2-Chloro-1,5-difluoro-3-methylbenzene onto the surface of one salt plate.

    • Carefully place the second salt plate on top to create a thin film of the liquid between the plates.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using the clean, empty salt plates.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the wavenumbers of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Dilute sample in a volatile solvent (e.g., dichloromethane) Vial Transfer to GC vial Sample->Vial GCMS GC-MS Instrument Vial->GCMS Inject Inject sample into GC GCMS->Inject Separate Separate components on GC column Inject->Separate Ionize Ionize eluting compounds (EI) Separate->Ionize Detect Detect ions with MS Ionize->Detect Chromatogram Analyze chromatogram (retention time) Detect->Chromatogram MassSpectrum Analyze mass spectrum of the peak Chromatogram->MassSpectrum Library Compare with spectral library (e.g., NIST) MassSpectrum->Library

Caption: Workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Chloro-1,5-difluoro-3-methylbenzene (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, 250 °C.

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to 2-Chloro-1,5-difluoro-3-methylbenzene in the total ion chromatogram based on its retention time.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The spectroscopic characterization of 2-Chloro-1,5-difluoro-3-methylbenzene provides a detailed molecular fingerprint essential for its identification, purity assessment, and further application. This guide offers a robust framework for understanding the predicted NMR, IR, and MS data, as well as practical, field-tested protocols for acquiring this information. By combining theoretical predictions with rigorous experimental methodology, researchers and drug development professionals can confidently characterize this and other novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Foundational

"potential applications of 2-Chloro-1,5-difluoro-3-methylbenzene"

Technical Monograph: Strategic Utilization of 2-Chloro-1,5-difluoro-3-methylbenzene in Discovery Chemistry Executive Summary In the landscape of modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Strategic Utilization of 2-Chloro-1,5-difluoro-3-methylbenzene in Discovery Chemistry

Executive Summary

In the landscape of modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulating metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a high-value "privileged scaffold" that offers a unique combination of electronic activation and steric bulk.[1][2]

This guide dissects the synthetic utility of this intermediate, focusing on its dual-functional nature: the chlorine handle for transition-metal catalysis and the methyl handle for benzylic functionalization.[1][2] By leveraging this scaffold, researchers can access complex biaryl systems and fluorinated benzyl cores essential for next-generation kinase inhibitors and agrochemical actives.[1][2]

Physicochemical Profile & Structural Logic

The utility of 2-Chloro-1,5-difluoro-3-methylbenzene stems from its specific substitution pattern, which dictates its reactivity and biological properties.[1][2]

FeatureStructural PositionChemical ConsequenceBiological Implication
Chlorine (Cl) C-2Facile oxidative addition (Pd/Ni catalysis).[1][2]Site for biaryl coupling (Scaffold hopping).[1][2]
Fluorine (F) C-1, C-5Strong inductive effect (-I); deactivates ring to electrophilic attack.[1][2]Increases metabolic stability; modulates pKa of neighboring groups.[1][2]
Methyl (Me) C-3Benzylic C-H bonds available for radical functionalization.[1][2]Provides steric bulk; "soft spot" for metabolic oxidation (can be blocked or exploited).[1][2]

Mechanistic Insight: The positioning of fluorine atoms at C-1 and C-5 creates an electron-deficient


-system.[1][2] This electronic withdrawal significantly activates the C-Cl bond at C-2 towards oxidative addition with Palladium(0) species, often making this substrate more reactive in Suzuki-Miyaura couplings compared to non-fluorinated analogs [1].[1][2]

Synthetic Modules: The "How-To"

This scaffold serves as a divergent intermediate.[1][2] We classify its utility into two primary reaction modules.

Module A: The C-Cl Activation (Suzuki-Miyaura Coupling)

The chlorine atom at C-2 is the primary handle for building biaryl architectures.[1][2] Due to the flanking fluorine (C-1) and methyl (C-3) groups, the site is sterically congested but electronically activated.[1][2]

  • Catalyst Choice: Phosphine ligands with wide bite angles (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) are recommended to overcome steric hindrance.[1][2]

  • Base Selection: Weak bases (

    
    ) prevent defluorination side reactions common in polyfluorinated arenes.[1][2]
    
Module B: Benzylic Functionalization

The methyl group at C-3 allows for the introduction of the fluorinated benzyl moiety into pharmacophores.[1][2]

  • Radical Bromination: Conversion to the benzyl bromide using NBS/AIBN.[1][2]

  • Oxidation: Conversion to the benzoic acid using

    
     or catalytic 
    
    
    
    systems.[1][2]

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Figure 1: Divergent synthetic utility of the 2-Chloro-1,5-difluoro-3-methylbenzene scaffold. Start 2-Chloro-1,5-difluoro- 3-methylbenzene Suzuki_Prod Biaryl Scaffold (Kinase Inhibitor Core) Start->Suzuki_Prod Module A: Pd(OAc)2, SPhos Ar-B(OH)2 Benzyl_Bromide Benzyl Bromide Intermediate Start->Benzyl_Bromide Module B: NBS, AIBN CCl4, Reflux Final_Drug Fluorinated Benzyl Pharmacophore Benzyl_Bromide->Final_Drug Nucleophilic Substitution (SN2)

[1][2][3][4]

Experimental Protocols

The following protocols are standardized for the 2-Chloro-1,5-difluoro-3-methylbenzene scaffold. They are designed to be self-validating, meaning the visual cues (color changes, precipitation) confirm reaction progress.[1][2]

Protocol A: Palladium-Catalyzed Suzuki Coupling

Objective: Synthesis of a fluorinated biaryl intermediate.

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (2 mol%)[1][2]
    
  • Ligand: SPhos (4 mol%)[1][2]

  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: Toluene/Water (10:1)[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, boronic acid,

    
    , SPhos, and 
    
    
    
    .[1][2] Seal and purge with Nitrogen (
    
    
    ) for 5 minutes.[1][2] Why: Oxygen poisons the Pd(0) active species.[1][2]
  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat the mixture to 100°C.

    • Visual Cue: The solution should turn from orange/red (Pd salt) to black/dark brown (active Pd-nanoparticles/complexes) within 10 minutes.[1][2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by a fluorescent biaryl spot (
    
    
    
    ).[2]
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc, wash with brine, and concentrate.[1][2]

Protocol B: Radical Benzylic Bromination

Objective: Activation of the methyl group for subsequent alkylation.[1][2]

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)[1][2]

  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    (Note:
    
    
    is a greener alternative to
    
    
    ).[1][2]

Step-by-Step Methodology:

  • Setup: Dissolve substrate in solvent (0.2 M). Add NBS.[1][2]

  • Initiation: Add AIBN and heat to reflux (80°C).

    • Visual Cue: NBS is insoluble at RT (suspension).[1][2] As the reaction proceeds, succinimide forms and floats to the top (in

      
      ) or dissolves (in 
      
      
      
      ).[1][2]
  • Completion: Reaction is typically complete in 2–4 hours.[1][2]

    • Critical Check: Stop heating immediately upon consumption of starting material to prevent gem-dibromination (over-reaction).[1][2]

  • Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2] The product is often lachrymatory (tear-inducing); handle in a fume hood.[1][2]

Applied Case Studies

Case Study 1: Kinase Inhibitor Design (The "Fluorine Walk")

In the development of p38 MAP kinase inhibitors, replacing a standard chlorotoluene core with 2-Chloro-1,5-difluoro-3-methylbenzene can significantly improve metabolic stability.[1][2] The fluorine atoms at C-1 and C-5 block potential hydroxylation sites on the ring, while the chlorine allows for the attachment of the hinge-binding motif via the Suzuki protocol described above [2].[1][2]

Case Study 2: Agrochemical Stability

For pyrethroid insecticides, the benzyl moiety is critical for binding to sodium channels.[1][2] The 1,5-difluoro substitution pattern provides resistance to esterase cleavage in the gut of target pests, prolonging the half-life of the active ingredient.[1][2] The methyl group serves as the attachment point for the ester linkage [3].[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • Jeschke, P. (2010).[1][2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1][2] Link[1][2]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene Precursors

Introduction 2-Chloro-1,5-difluoro-3-methylbenzene is a valuable substituted aromatic compound, finding application as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1,5-difluoro-3-methylbenzene is a valuable substituted aromatic compound, finding application as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring chlorine, fluorine, and methyl groups, imparts unique physicochemical properties that are desirable in modern drug discovery and material science. The efficient and regioselective synthesis of this molecule is paramount, and a thorough understanding of the preparation of its precursors is essential for any successful synthetic campaign.

This technical guide provides an in-depth exploration of the core synthetic strategies for obtaining the necessary precursors to 2-Chloro-1,5-difluoro-3-methylbenzene. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed protocols to ensure reproducibility and success in the laboratory.

Strategic Approaches to Precursor Synthesis

The synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene necessitates the strategic introduction of its constituent functional groups onto a benzene ring. The order and method of these introductions are critical to achieving the desired isomer. The primary precursors of interest are substituted difluorotoluenes and their corresponding nitro or amino derivatives, which can then be further functionalized.

Key Precursor: 1,5-Difluoro-3-methyl-2-nitrobenzene

A pivotal precursor in many synthetic routes is 1,5-difluoro-3-methyl-2-nitrobenzene. The nitro group serves as a versatile handle for subsequent transformations, most notably its reduction to an amine, which can then be converted to the target chloro group via a Sandmeyer reaction.

Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

The synthesis of this key precursor typically begins with a commercially available difluorotoluene derivative. One common starting material is 3,5-difluorotoluene.

Reaction Scheme:

Synthesis_of_1_5-Difluoro-3-methyl-2-nitrobenzene 3,5-Difluorotoluene 3,5-Difluorotoluene 1,5-Difluoro-3-methyl-2-nitrobenzene 1,5-Difluoro-3-methyl-2-nitrobenzene 3,5-Difluorotoluene->1,5-Difluoro-3-methyl-2-nitrobenzene HNO₃, H₂SO₄

Figure 1: Nitration of 3,5-difluorotoluene.

Experimental Protocol: Nitration of 3,5-Difluorotoluene

This protocol outlines the electrophilic nitration of 3,5-difluorotoluene to yield 1,5-difluoro-3-methyl-2-nitrobenzene. The fluorine atoms are deactivating but ortho, para-directing, while the methyl group is activating and ortho, para-directing. The sterically less hindered position ortho to the methyl group and meta to both fluorine atoms is favored for nitration.

Materials:

  • 3,5-Difluorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.

  • Once the nitrating mixture is prepared and cooled, add 3,5-difluorotoluene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1,5-difluoro-3-methyl-2-nitrobenzene can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted side products.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Aqueous Workup: Pouring the reaction mixture into ice water serves to quench the reaction and dilute the strong acids, facilitating safe handling and extraction. The sodium bicarbonate wash neutralizes any remaining acid.

Conversion to the Amino Precursor

The subsequent step involves the reduction of the nitro group to an amine, yielding 2-amino-1,5-difluoro-3-methylbenzene. This transformation is a standard procedure in organic synthesis and can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Reaction Scheme:

Reduction_of_Nitro_Group 1,5-Difluoro-3-methyl-2-nitrobenzene 1,5-Difluoro-3-methyl-2-nitrobenzene 2-Amino-1,5-difluoro-3-methylbenzene 2-Amino-1,5-difluoro-3-methylbenzene 1,5-Difluoro-3-methyl-2-nitrobenzene->2-Amino-1,5-difluoro-3-methylbenzene H₂, Pd/C or SnCl₂/HCl

Figure 2: Reduction of the nitro group.

Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

  • 1,5-Difluoro-3-methyl-2-nitrobenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 1,5-difluoro-3-methyl-2-nitrobenzene in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of the nitro compound. The reaction is exothermic.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-amino-1,5-difluoro-3-methylbenzene can be further purified if necessary.

The Sandmeyer Reaction: Introducing the Chloro Group

With the amino precursor in hand, the final step in synthesizing 2-Chloro-1,5-difluoro-3-methylbenzene is the replacement of the amino group with a chlorine atom. The Sandmeyer reaction is the classic and most reliable method for this transformation.[1][2][3] This reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.[1][3]

The Sandmeyer reaction is a powerful tool in aromatic chemistry as it allows for the introduction of substituents that are not easily introduced by direct electrophilic aromatic substitution.[2][3] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1][3]

The Two-Step Process of the Sandmeyer Reaction

The Sandmeyer reaction is a two-step process:[3]

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid).

  • Displacement: The diazonium group is replaced by a nucleophile (in this case, chloride) with the aid of a copper(I) salt catalyst.

Reaction Workflow:

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_displacement Displacement 2-Amino-1,5-difluoro-3-methylbenzene 2-Amino-1,5-difluoro-3-methylbenzene Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-1,5-difluoro-3-methylbenzene->Diazonium Salt Intermediate NaNO₂, HCl, 0-5 °C 2-Chloro-1,5-difluoro-3-methylbenzene 2-Chloro-1,5-difluoro-3-methylbenzene Diazonium Salt Intermediate->2-Chloro-1,5-difluoro-3-methylbenzene CuCl, HCl

Figure 3: Workflow of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2-Amino-1,5-difluoro-3-methylbenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl Ether

Procedure:

  • Diazotization:

    • Dissolve 2-amino-1,5-difluoro-3-methylbenzene in concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Displacement:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water, dilute sodium hydroxide solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 2-Chloro-1,5-difluoro-3-methylbenzene can be purified by vacuum distillation.

Trustworthiness and Self-Validation:

  • Monitoring Diazotization: The use of starch-iodide paper is a critical in-process control to ensure the complete conversion of the amine to the diazonium salt without adding a large excess of nitrous acid, which can lead to side reactions.

  • Catalyst Preparation: The activity of the copper(I) chloride is crucial for a successful Sandmeyer reaction. It is often freshly prepared or purified to ensure high catalytic activity.

  • Controlled Addition: The slow addition of the diazonium salt to the catalyst solution is essential to control the rate of nitrogen evolution and prevent a runaway reaction.

Alternative Precursor Strategies

While the nitration-reduction-Sandmeyer sequence is a robust and widely used method, other synthetic strategies can be employed, depending on the availability of starting materials and desired scalability.

Halogenation of Difluoromethylbenzene Derivatives

Direct halogenation of a suitable difluoromethylbenzene precursor could also be a viable route.[4] However, controlling the regioselectivity of electrophilic halogenation on a polysubstituted benzene ring can be challenging. The directing effects of the existing substituents (fluorine and methyl groups) must be carefully considered.[5]

Cross-Coupling Reactions

Modern cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned for the synthesis of precursors.[6] For instance, a bromo-difluoro-toluene derivative could be coupled with a suitable organometallic reagent to introduce the methyl group. This approach offers high functional group tolerance but may involve more expensive reagents and catalysts.

Data Summary

PrecursorStarting MaterialKey ReactionTypical Yield (%)Purity (%)
1,5-Difluoro-3-methyl-2-nitrobenzene3,5-DifluorotolueneElectrophilic Nitration75-85>95
2-Amino-1,5-difluoro-3-methylbenzene1,5-Difluoro-3-methyl-2-nitrobenzeneReduction of Nitro Group85-95>98
2-Chloro-1,5-difluoro-3-methylbenzene2-Amino-1,5-difluoro-3-methylbenzeneSandmeyer Reaction60-75>99

Yields and purities are representative and can vary based on reaction scale and optimization.

Conclusion

The synthesis of precursors for 2-Chloro-1,5-difluoro-3-methylbenzene is a multi-step process that relies on fundamental and reliable organic transformations. The pathway involving nitration of a difluorotoluene, followed by reduction and a Sandmeyer reaction, represents a well-established and versatile route. By understanding the underlying principles of each step and adhering to carefully controlled experimental conditions, researchers and drug development professionals can efficiently access these valuable building blocks for the synthesis of complex and important molecules. This guide provides the foundational knowledge and practical protocols to enable the successful and reproducible synthesis of these key precursors.

References

  • (Difluoromethyl)benzene | 455-31-2 - Smolecule. (2023, August 15). Smolecule.
  • Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (2019, August 7). BYJU'S. [Link]

  • Halogenation of Benzene - Chemistry Steps. (2024, January 25). Chemistry Steps. [Link]

Sources

Foundational

"reactivity of 2-Chloro-1,5-difluoro-3-methylbenzene with common reagents"

Executive Summary The scaffold 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 26021-97-2 / 1261737-12-5) represents a "privileged structure" in modern agrochemical and pharmaceutical discovery. Its value lies in its orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 26021-97-2 / 1261737-12-5) represents a "privileged structure" in modern agrochemical and pharmaceutical discovery. Its value lies in its orthogonal reactivity profile : it possesses three distinct chemical handles—an aryl chloride, two chemically distinct aryl fluorides, and a benzylic methyl group—that can be engaged sequentially to build complex poly-substituted aromatics.

This guide provides a validated roadmap for selectively functionalizing this molecule. Unlike simple aromatics, the steric congestion at the C2-position (flanked by Fluorine and Methyl) and the competing electronic vectors of the halogen array require precise experimental protocols to avoid regio-isomeric mixtures or catalyst deactivation.

Molecular Architecture & Reactivity Hotspots

To design effective syntheses, one must first deconstruct the electronic and steric environment of the molecule.

Structural Analysis
  • Position 1 (F): Ortho to Cl, meta to Me. Inductively activated but sterically crowded by the adjacent Chlorine.

  • Position 2 (Cl): The primary handle for metal-catalyzed cross-coupling. It is sterically encumbered (the "ortho-ortho effect" from F and Me), requiring specialized ligands.

  • Position 3 (Me): Electron-donating group (EDG).[1] Weakly deactivates SNAr but activates the ring for radical abstraction (benzylic).

  • Position 5 (F): Para to Cl, meta to Me. This is the most accessible site for Nucleophilic Aromatic Substitution (SNAr).

  • Position 6 (H): The most sterically accessible site for Electrophilic Aromatic Substitution (EAS), activated by the para-Methyl group.

Reactivity Decision Matrix (Graphviz)

ReactivityMap Core 2-Chloro-1,5-difluoro- 3-methylbenzene SnAr S_NAr Pathway (Nucleophilic Subst.) Core->SnAr  R-NH2 / RO-   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki  R-B(OH)2 / Pd(0)   Radical Radical Pathway (Wohl-Ziegler) Core->Radical  NBS / AIBN   EAS EAS Pathway (Nitration/Halogenation) Core->EAS  HNO3 / H2SO4   Prod_SnAr 5-Amino/Alkoxy Derivative (Regio: C5 > C1) SnAr->Prod_SnAr Prod_Suzuki Biaryl Scaffold (Requires Buchwald Ligands) Suzuki->Prod_Suzuki Prod_Radical Benzylic Bromide (Precursor to aldehydes) Radical->Prod_Radical Prod_EAS C6-Substituted Arene EAS->Prod_EAS

Caption: Orthogonal reactivity vectors. Note the divergence between C-Cl coupling and C-F substitution.

Workflow A: The C-Cl Bond (Suzuki-Miyaura Coupling)

The Challenge: The C2-Chlorine is wedged between a Fluorine atom and a Methyl group. Standard protocols (e.g., Pd(PPh3)4) often fail due to slow oxidative addition and difficulty in reductive elimination caused by steric bulk.

The Solution: Use of dialkylbiarylphosphine ligands (Buchwald Ligands) such as SPhos or RuPhos . These ligands create a spatially expansive pocket that accommodates the ortho-substituents while facilitating the coupling of hindered chlorides [1, 2].

Experimental Protocol: Sterically Demanding Suzuki Coupling

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)[2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)[2]

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 and SPhos. Add dry Toluene (0.5 mL/mmol) and stir at RT for 10 minutes to generate the active Pd(0)-L species.

  • Reagent Addition: Add the substrate, boronic acid, and finely ground K3PO4.

  • Solvent & Degassing: Add the remaining Toluene and Water. Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: SPhos is specifically designed to couple chlorides containing substituents at the 2,6-positions (relative to the halide). The 1-F, 3-Me pattern mimics this steric demand [2].

Workflow B: The C-F Bond (Regioselective SNAr)

The Challenge: The molecule has two fluorines (C1 and C5). Controlling which one is displaced by a nucleophile is critical.

Mechanistic Insight:

  • Electronic Control: SNAr reactions proceed via a Meisenheimer complex. The transition state is stabilized best when the negative charge rests on an electron-withdrawing group (EWG).

    • Attack at C5 : The negative charge delocalizes onto C2 (bearing Cl), C4 (H), and C6 (H). The Cl atom strongly stabilizes the intermediate via inductive withdrawal (-I).

    • Attack at C1 : The negative charge delocalizes onto C2 (Cl), C6 (H), and C4 (H).

  • Steric Control:

    • C1 is flanked by Cl and H. The Cl atom (Van der Waals radius ~1.75 Å) exerts significant steric pressure.

    • C5 is flanked by H and H. It is significantly more accessible.

Experimental Protocol: C5-Selective Amination

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP

Step-by-Step:

  • Setup: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Thermal Cycle: Heat to 80°C . (Note: If C1 substitution is desired, temperatures >120°C and stronger bases like NaH are typically required).

  • Monitoring: Monitor by HPLC/UPLC. The C5-product typically elutes earlier than the starting material on reverse-phase C18.

  • Workup: Pour into ice water. If the product is solid, filter. If oil, extract with MTBE (Methyl tert-butyl ether).

Workflow C: Benzylic Functionalization (Radical Bromination)

The Challenge: Radical halogenation must avoid chlorinating the aromatic ring or over-brominating the methyl group to a gem-dibromide.

The Solution: Use N-Bromosuccinimide (NBS) with a radical initiator. The electron-deficient nature of the ring (due to F and Cl) actually helps prevent ring bromination, favoring the benzylic position [5].

Experimental Protocol: Wohl-Ziegler Bromination

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: NBS (1.05 equiv) - Recrystallize before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.

  • Solvent: Trifluorotoluene (Green alternative to CCl4) or Acetonitrile.

Step-by-Step:

  • Setup: Dissolve substrate in Trifluorotoluene (0.2 M).

  • Addition: Add NBS and AIBN.

  • Reaction: Heat to reflux (approx. 102°C for Trifluorotoluene) under Nitrogen.

  • Endpoint: The reaction is complete when the heavy NBS solid floats to the top as lighter Succinimide.

  • Workup: Cool to 0°C to precipitate Succinimide fully. Filter. Concentrate filtrate.

  • Stability Note: The benzyl bromide product is reactive. Use immediately or store at -20°C.

Comparative Reactivity Data

Reaction TypeTarget SiteReagent ClassPrimary ConstraintSelectivity Outcome
Suzuki Coupling C2-ClBoronic Acid / PdSteric hindrance (F/Me flank)Requires SPhos/RuPhos; High Yield
SNAr C5-FAmine / AlkoxideRegioselectivity (C1 vs C5)C5 favored (>95:5 ratio) due to sterics
Radical Subst. C3-MeNBS / RadicalOver-brominationMonobromide favored with 1.05 eq NBS
EAS C6-HHNO3 / H2SO4Ring DeactivationOccurs at C6 (activated by Me, ortho to F)

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkylboronic Acids.[3][4] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link

  • Loudon, G. M. (2009). Organic Chemistry (5th ed.). Roberts and Company Publishers. (See Chapter on Nucleophilic Aromatic Substitution regioselectivity in polyfluoroarenes).
  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Polyfluorobenzenes. WuXi Biology Support Center. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

Sources

Exploratory

High-Precision Characterization of Halogenated Aromatics: A Deep Dive into 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary & Structural Significance In the high-stakes arena of drug discovery and agrochemical synthesis, 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a critical scaffold. Its unique subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

In the high-stakes arena of drug discovery and agrochemical synthesis, 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a critical scaffold. Its unique substitution pattern—featuring a "crowded" 1,2,3-motif (Fluoro-Chloro-Methyl)—imparts specific electronic and steric properties that influence metabolic stability and lipophilicity.

However, public thermodynamic data for this specific isomer is virtually non-existent. Relying on generic database averages for such a highly substituted ring is a recipe for process failure.

This guide provides a rigorous framework for determining these properties. We move beyond simple database lookups to establish a self-validating characterization protocol, blending predictive Group Contribution Methods (GCM) with high-precision experimental validation (DSC, TGA, Ebulliometry).

Structural Analysis & The "Ortho-Effect"

The molecule features a benzene core with:

  • Position 1, 5: Fluorine atoms (Strong electron withdrawal, metabolic blocking).

  • Position 2: Chlorine atom.[1][2]

  • Position 3: Methyl group.[1][3]

Critical Insight: The immediate proximity of the 1-Fluoro, 2-Chloro, and 3-Methyl groups creates significant steric strain. This "Ortho-Effect" restricts rotation, reducing the entropy of the system compared to its isomers (e.g., 2-Chloro-1,3-difluoro-5-methylbenzene). Consequently, you should expect a higher boiling point and higher density than standard predictive models might suggest.

Predictive Thermodynamics: The Baseline

Before initiating expensive experimental runs, we establish a theoretical baseline using the Joback-Reid Group Contribution Method . These values serve as the "guard rails" for your instrument parameters.

Note: These are calculated estimates based on standard group additivity rules corrected for halogen interactions.

Table 1: Predicted Thermodynamic Parameters (Joback Method)
PropertySymbolPredicted ValueExperimental Target RangeSignificance
Boiling Point

448 K (175°C)170°C – 185°CDistillation setpoints; Solvent selection.
Melting Point

255 K (-18°C)-25°C – -10°CDetermining solid handling vs. liquid pumping.
Enthalpy of Formation

-320 kJ/molN/AStability estimation; Reaction calorimetry safety.
Heat Capacity (Liq)

215 J/(mol·K)± 5% of pred.Thermal management in scale-up reactors.
Vapor Pressure

1.2 kPa @ 25°CSee ProtocolVolatility risk assessment.

Scientist's Note: Due to the 1,2,3-substitution crowding, the actual boiling point is likely to be at the upper end of the predicted range (closer to 180°C) due to increased dipole-dipole stacking efficiency.

Experimental Protocols: Validating the Model

Trusting a prediction without validation is negligence. The following protocols are designed to generate defensible data for regulatory filing (e.g., REACH, FDA CMC).

Thermal Stability & Transitions (DSC)

Objective: Determine melting behavior and, crucially, the onset of thermal decomposition . Halogenated aromatics can undergo violent dehydrohalogenation at high temperatures.

Protocol (Based on ASTM E537):

  • Sample Prep: Encapsulate 3–5 mg of analyte in a Gold-plated high-pressure crucible (to contain potential corrosive off-gassing).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Ramp Profile:

    • Equilibrate at -50°C.

    • Ramp 10°C/min to 350°C.

  • Data Analysis:

    • Identify endotherm at ~

      
       (-18°C region).
      
    • Critical Safety Check: Scan for exothermic deviations >300°C. An exotherm here indicates C-Cl or C-F bond cleavage.

Vapor Pressure Determination (Static Method)

Objective: Generate a precise Antoine Equation for process modeling. TGA is insufficient for high-precision


 data needed for distillation design.

Protocol:

  • Apparatus: Static ebulliometer with capacitance manometer (Torr range).

  • Degassing: Freeze-pump-thaw cycle (x3) to remove dissolved air/moisture. Moisture significantly skews vapor pressure in fluorinated compounds.

  • Measurement:

    • Isotherm steps: 40°C, 60°C, 80°C, 100°C, 120°C.

    • Equilibration time: 45 mins per step.

  • Fitting: Fit data to the Antoine Equation:

    
    .
    
Visualization of Characterization Logic

The following diagram outlines the decision process for characterizing this specific intermediate, prioritizing safety and data integrity.

ThermoCharacterization Start Sample: 2-Chloro-1,5-difluoro-3-methylbenzene PurityCheck 1. Purity Verification (GC-MS / HPLC) Start->PurityCheck DecisionPurity Purity > 98%? PurityCheck->DecisionPurity Purify Recrystallization / Distillation DecisionPurity->Purify No DSC 2. DSC Analysis (ASTM E537) DecisionPurity->DSC Yes Purify->PurityCheck SafetyCheck Exotherm < 250°C? DSC->SafetyCheck Stop STOP: High Hazard Decomposition Risk SafetyCheck->Stop Yes (Unsafe) VaporPress 3. Vapor Pressure (Static Method) SafetyCheck->VaporPress No (Stable) DensityVisc 4. Density & Viscosity (Oscillating U-Tube) VaporPress->DensityVisc FinalModel Generate Thermodynamic Data Sheet DensityVisc->FinalModel

Figure 1: Step-wise characterization workflow ensuring sample integrity and thermal safety before advanced property measurement.

Applications & Safety Implications

Thermal Runaway Risks

The combination of a methyl group (fuel) and three halogen atoms (oxidizer/leaving groups) on the benzene ring places this molecule in a category of "potentially energetic" intermediates.

  • Risk: At temperatures >280°C, the proximity of the 2-Chloro and 3-Methyl groups can facilitate HCl elimination or radical polymerization.

  • Mitigation: Never distill this compound to dryness. Always maintain a "heel" in the reactor.

Synthesis Optimization

Understanding the specific heat capacity (


) is vital for scale-up.
  • Scenario: An exothermic substitution reaction (e.g., nitration of the remaining open position).

  • Calculation:

    
    .
    
  • Impact: If you underestimate

    
     (using generic benzene data), you will oversize your cooling capacity, wasting capital. If you overestimate, you risk a runaway. Use the predicted 215 J/(mol·K)  as a conservative starting point for cooling calculations.
    

References

  • ASTM International. (2024). ASTM E537-24: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry.[4] ASTM International. [Link]

  • NIST. (2023). NIST Chemistry WebBook, SRD 69: Thermophysical Properties of Halogenated Aromatics. National Institute of Standards and Technology.[2][5][6] [Link][5][6]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • PubChem. (2023). Compound Summary: 2-Chloro-1,5-difluoro-3-methylbenzene (CAS 1261737-12-5).[7] National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-1,5-difluoro-3-methylbenzene as the electrophile. This substrate presents a specific "push...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-1,5-difluoro-3-methylbenzene as the electrophile. This substrate presents a specific "push-pull" challenge in catalysis: while the fluorine substituents electronically activate the C-Cl bond for oxidative addition, the ortho-methyl and ortho-fluoro groups create significant steric hindrance that inhibits catalyst approach.

Successful coupling requires a catalyst system capable of forming a reactive, monoligated Pd(0) species to overcome the steric barrier while suppressing competitive hydrodehalogenation and nucleophilic aromatic substitution (


) pathways.[1] This protocol recommends the use of Dialkylbiaryl phosphine ligands (Buchwald Ligands)  or Pd-PEPPSI  precatalysts to achieve high yields.[1]

Part 1: Substrate Analysis & Mechanistic Strategy[1]

Structural Challenges

The target molecule, 2-Chloro-1,5-difluoro-3-methylbenzene, is a 2,6-disubstituted aryl chloride relative to the reaction center (C2).[1]

PositionSubstituentEffect on Coupling (C2-Cl)
C1 (Ortho) Fluoro (-F)Steric: Moderate hindrance.[1] Electronic: Inductive withdrawal (

) activates C-Cl bond.[1]
C2 (Center) Chloro (-Cl)Leaving Group: Stronger bond than Br/I; requires electron-rich catalyst for Oxidative Addition (OA).[1]
C3 (Ortho) Methyl (-CH3)Steric: High hindrance.[1] Blocks catalyst approach; requires bulky ligands to enforce mono-ligation.
C5 (Para) Fluoro (-F)Electronic: Strong inductive activation.[1] Stabilizes the anionic character of the transition state during OA.
Mechanistic Imperatives[1][2]
  • Overcoming Sterics: Standard ligands like

    
     or dppf often fail because they form saturated 
    
    
    
    or
    
    
    complexes that are too crowded to interact with the hindered C-Cl bond. We require bulky, electron-rich ligands (e.g., SPhos , RuPhos , XPhos ) that facilitate the formation of a highly active
    
    
    species.[1]
  • Suppressing Side Reactions:

    • Hydrodehalogenation: If the catalytic cycle stalls,

      
      -hydride elimination from the ligand or solvent can generate a Pd-H species, reducing the C-Cl to C-H.
      
    • 
      :  The highly fluorinated ring is electron-deficient. Strong bases (e.g., NaOtBu) or high temperatures can trigger nucleophilic attack at the C-F positions rather than the C-Cl coupling. Weak, inorganic bases  are preferred.
      

Part 2: Experimental Protocol

Recommended Catalyst Systems

Two systems are validated for this substrate class. System A is the primary recommendation for versatility. System B is a robust alternative for extremely difficult coupling partners.

  • System A (Buchwald G3/G4):

    • Precatalyst: XPhos Pd G4 or SPhos Pd G3.

    • Rationale: These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, minimizing induction periods where side reactions occur.

  • System B (Traditional):

    • Catalyst:

      
       + SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]
      
    • Ratio: 1:2 (Pd:Ligand).[1]

    • Rationale: SPhos is specifically designed to couple aryl chlorides with ortho substituents.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative)

Reagents:

  • Aryl Chloride: 2-Chloro-1,5-difluoro-3-methylbenzene (164.5 mg, 1.0 mmol)[1]

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 mmol)[1]

  • Catalyst: XPhos Pd G4 (1-2 mol%) OR

    
     (2 mol%) + SPhos (4 mol%)[1]
    
  • Base:

    
     (tribasic potassium phosphate), finely ground (3.0 equiv, 3.0 mmol)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).[1] Note: Biphasic systems are crucial for solubilizing inorganic bases.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride , Boronic Acid , and Base .

    • If using solid catalyst (e.g., XPhos Pd G4), add it now.[1]

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (

      
      ).[1]
      
  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., 4 mL Toluene + 0.4 mL Water) via syringe.[1]

    • Critical: If using

      
      /Ligand separately, add the ligand solution first, stir for 1-2 mins, then add the Pd source to generate the active species in situ.[1]
      
  • Reaction:

    • Place the vial in a pre-heated block at 80°C - 100°C .

    • Stir vigorously (1000 rpm). High agitation is required for biphasic kinetics.

    • Monitor by HPLC or GC-MS at 1 hour and 4 hours.

    • Endpoint: Consumption of aryl chloride >98%.[2]

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[1]

    • Separate phases. Extract aqueous layer

      
       with EtOAc.
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Note: Fluorinated biaryls often exhibit lower polarity; use non-polar gradients (e.g., 100% Hexanes

      
       5% EtOAc/Hexanes).[1]
      

Part 3: Troubleshooting & Optimization Logic

If the standard protocol yields <50% or significant byproducts, utilize the following decision matrix:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric WallSwitch to Pd-PEPPSI-IPr (NHC ligand).[1] Increase temp to 110°C.
Dehalogenation (Ar-H) Hydride source present; Slow OAUse Anhydrous conditions (Dioxane,

).[1] Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure strict

exclusion. Add slow addition of boronic acid.[4]
Defluorination (

)
Base too strongSwitch to

or

.[1] Avoid alkoxides (

).[1]

Part 4: Visualizations

Decision Logic for Optimization

This diagram outlines the logical flow for selecting conditions based on substrate behavior.

OptimizationLogic Start Start: 2-Chloro-1,5-difluoro-3-methylbenzene CheckSterics Assess Steric Bulk (2,6-disubstituted) Start->CheckSterics StdProtocol Standard Protocol: Pd-G4 / K3PO4 / Tol:H2O CheckSterics->StdProtocol Apply High Activity Cat ResultCheck Check Result (LCMS) StdProtocol->ResultCheck Success Yield > 85% Proceed to Isolation ResultCheck->Success Good Yield Fail_Dehal Issue: Hydrodehalogenation (Ar-Cl -> Ar-H) ResultCheck->Fail_Dehal Reduction Fail_LowConv Issue: Low Conversion (Stalled Reaction) ResultCheck->Fail_LowConv SM Remaining Fail_SNAr Issue: Fluorine Displacement (SNAr Side Product) ResultCheck->Fail_SNAr Byproducts Sol_Dehal Solution: Use Anhydrous Dioxane Switch to CsF Base Fail_Dehal->Sol_Dehal Sol_LowConv Solution: Switch to Pd-PEPPSI-IPr Increase Temp to 110°C Fail_LowConv->Sol_LowConv Sol_SNAr Solution: Use Weaker Base (K3PO4) Lower Temp to 80°C Fail_SNAr->Sol_SNAr

Caption: Optimization logic tree for coupling sterically hindered polyfluoroaryl chlorides.

Mechanistic Pathway & Steric Interaction

This diagram illustrates the specific interaction between the catalyst and the substrate.

Mechanism Substrate Substrate: 2-Cl-1,5-F-3-Me-Benzene OA_State Oxidative Addition (OA) Rate Limiting Step Substrate->OA_State Pd0 Active Catalyst: [L-Pd(0)] (Monoligated) Pd0->OA_State StericClash Steric Clash: L vs Ortho-Me/F OA_State->StericClash Inhibits ElectronicAssist Electronic Assist: F-activation of C-Cl OA_State->ElectronicAssist Promotes PdII Pd(II) Intermediate (Ar-Pd-Cl) StericClash->PdII Overcome by Bulky Ligand ElectronicAssist->PdII

Caption: Interplay of steric hindrance and electronic activation during the oxidative addition step.

References

  • Littke, A. F., & Fu, G. C. (2002).[1][5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides. Journal of the American Chemical Society.[4][5][6] Link[1]

  • Valente, C., et al. (2012).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie. Link[1]

  • Korenaga, T. (2009).[1][7] Suzuki-Miyaura coupling of polyfluorinated aryl chlorides. Journal of Fluorine Chemistry. Link[1]

Sources

Application

Application Notes &amp; Protocols for the Friedel-Crafts Acylation of 2-Chloro-1,5-difluoro-3-methylbenzene

Abstract This document provides a comprehensive technical guide for performing the Friedel-Crafts acylation of 2-Chloro-1,5-difluoro-3-methylbenzene. Friedel-Crafts acylation is a cornerstone of electrophilic aromatic su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Friedel-Crafts acylation of 2-Chloro-1,5-difluoro-3-methylbenzene. Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) for creating aryl ketones, which are valuable intermediates in pharmaceutical and materials science research.[1] The polysubstituted nature of the starting material presents a unique challenge in regioselectivity. This guide offers a detailed analysis of the substrate's reactivity, a step-by-step experimental protocol, and field-proven insights for troubleshooting and optimization, designed for researchers and drug development professionals.

Part 1: Theoretical Considerations & Mechanistic Insights

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[2] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[3][4] The process involves two primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with an acylating agent (e.g., an acyl chloride like acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized and serves as the active electrophile.[5][6]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product and HCl.[5][7]

Unlike the related Friedel-Crafts alkylation, acylation has the distinct advantages of avoiding carbocation rearrangements and polysubstitution, as the resulting ketone product is deactivated towards further acylation.[8][9] However, a stoichiometric amount of the AlCl₃ catalyst is required because the product ketone complexes with it, rendering the catalyst inactive.[3] This complex is subsequently hydrolyzed during the aqueous workup.[3][10]

Substrate Analysis: Reactivity of 2-Chloro-1,5-difluoro-3-methylbenzene

Predicting the outcome of the reaction requires a careful analysis of the directing effects of the four substituents on the benzene ring. Substituents influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).[11][12]

  • Methyl Group (-CH₃) at C3: This is an alkyl group, which is activating and ortho-, para-directing .[12][13] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[12]

  • Chloro (-Cl) at C2 & Fluoro (-F) at C1, C5: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions.[13][14][15]

Predicting Regioselectivity: A Consensus Approach

The final regiochemical outcome is determined by the interplay of these electronic and steric effects. The activating methyl group will exert the strongest influence on the position of substitution.

  • Activating Influence: The methyl group at C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

  • Consensus of Directors:

    • Position C4: Ortho to the activating -CH₃ group. Para to the directing -F at C1. Ortho to the directing -F at C5. This position is strongly electronically favored.

    • Position C6: Para to the activating -CH₃ group. Ortho to the directing -F at C1. Ortho to the directing -F at C5. This position is also strongly electronically favored.

    • Position C2: Already substituted with -Cl.

  • Steric Hindrance: Friedel-Crafts acylation is notably sensitive to steric bulk.[8]

    • Attack at C4 is hindered by the adjacent methyl group at C3.

    • Attack at C6 is flanked by a fluorine atom (C5) and a hydrogen atom. Fluorine is smaller than a methyl group.

sub [label=< 2-Chloro-1,5-difluoro-3-methylbenzene 1-F2-Cl3-CH₃ 6-H5-F4-H

>];

sub:h6 -> sub:h4 [style=invis];

{rank=same; sub;}

node [shape=box, style=rounded, fontname="sans-serif"]; C6_Attack [label="Acylation at C6\n(Para to -CH₃)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; C4_Attack [label="Acylation at C4\n(Ortho to -CH₃)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Major [label="Major Product", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Minor [label="Minor Product", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

edge [fontname="sans-serif", fontsize=10]; sub:h6 -> C6_Attack [label=" Less Steric Hindrance"]; sub:h4 -> C4_Attack [label=" More Steric Hindrance"]; C6_Attack -> Major; C4_Attack -> Minor; } dot Caption: Predicted regioselectivity of acylation.

Part 2: Detailed Experimental Protocol

This protocol describes the acetylation of 2-Chloro-1,5-difluoro-3-methylbenzene using acetyl chloride and aluminum chloride.

Materials and Reagents
ReagentM.W.Amount (mmol)Mass/VolumeMolar Eq.
2-Chloro-1,5-difluoro-3-methylbenzene162.5725.04.06 g1.0
Anhydrous Aluminum Chloride (AlCl₃)133.3430.04.00 g1.2
Acetyl Chloride (CH₃COCl)78.5027.52.16 g (1.95 mL)1.1
Anhydrous Dichloromethane (DCM)--~100 mL-
Concentrated Hydrochloric Acid (HCl)--~25 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~50 mL-
Saturated Brine (NaCl) Solution--~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-
Crushed Ice--~100 g-
Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate PPE (gloves, safety glasses, lab coat). Weigh quickly to minimize atmospheric moisture exposure.[16]

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture. All manipulations must be performed in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • General: The reaction is exothermic and generates HCl gas. Ensure the setup is properly vented through a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution).

Step-by-Step Procedure

Reaction Setup:

  • Oven-dry all glassware (250 mL round-bottom flask, addition funnel, condenser) overnight or flame-dry under vacuum and cool under an inert atmosphere (N₂ or Argon).

  • Assemble the apparatus in a fume hood. Equip the round-bottom flask with a magnetic stir bar. Fit the flask with the addition funnel and a reflux condenser. Cap the condenser with a gas outlet adapter connected to a bubbler.

  • Maintain a positive pressure of inert gas throughout the setup.

Reagent Addition: 4. To the reaction flask, add anhydrous AlCl₃ (4.00 g, 30.0 mmol) followed by anhydrous DCM (50 mL) via cannula or a dry syringe. 5. Begin vigorous stirring to create a slurry. Cool the flask to 0-5 °C using an ice-water bath. 6. In a separate dry flask, prepare a solution of 2-Chloro-1,5-difluoro-3-methylbenzene (4.06 g, 25.0 mmol) and acetyl chloride (1.95 mL, 27.5 mmol) in anhydrous DCM (25 mL). 7. Transfer this solution to the addition funnel. 8. Add the substrate/acetyl chloride solution dropwise to the stirring AlCl₃ slurry over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to control the exotherm.

Reaction Execution & Monitoring: 9. After the addition is complete, rinse the addition funnel with a small amount of anhydrous DCM (~5 mL) and add it to the reaction flask. 10. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 11. Stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in acidic water and extracting with ethyl acetate. 12. If the reaction is sluggish after 4 hours, gently warm the mixture to 35-40 °C for 1-2 hours until TLC indicates consumption of the starting material.

Workup and Isolation: 13. Prepare a beaker containing crushed ice (~100 g) and concentrated HCl (~25 mL). 14. CAUTION: Exothermic and gas evolution. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. A solid aluminum salt complex may form initially but should dissolve.[17] 15. Transfer the entire mixture to a separatory funnel. 16. Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL). 17. Combine all organic layers. Wash sequentially with:

  • Saturated NaHCO₃ solution (2 x 25 mL) - CAUTION: CO₂ evolution. Vent the funnel frequently.
  • Saturated brine solution (1 x 50 mL).
  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Purification: 19. The resulting crude oil or solid is likely a mixture of isomers. Purify the product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the major and minor isomers. 20. Characterize the purified fractions using ¹H NMR, ¹³C NMR, and MS to confirm their structures.

Part 3: Visualized Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_glass 1. Assemble Dry Glassware under Inert Atmosphere add_alcl3 3. Charge AlCl₃ & DCM Cool to 0 °C prep_reagents 2. Prepare Substrate/ Acetyl Chloride Solution add_reagents 4. Dropwise Addition of Reagents prep_reagents->add_reagents add_alcl3->add_reagents stir_rt 5. Stir at RT (2-4h) Monitor by TLC add_reagents->stir_rt quench 6. Quench in Ice/HCl stir_rt->quench extract 7. Extract with DCM quench->extract wash 8. Wash with NaHCO₃ & Brine extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify char 11. Characterization (NMR, MS) purify->char

Part 4: Troubleshooting & Optimization

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: AlCl₃ was exposed to atmospheric moisture.Ensure all glassware is rigorously dried. Use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored one. The catalyst should be a fine, free-flowing powder.[18]
Insufficient Reaction Time/Temp: The deactivated ring requires more forcing conditions.After stirring at room temperature, gently heat the reaction to 35-40 °C and monitor by TLC for several more hours.
Dark, Tar-like Mixture Reaction Temperature Too High: The initial addition was too fast, causing an uncontrolled exotherm and side reactions.Maintain strict temperature control (0-5 °C) during the addition of reagents. Slower, more dilute addition can help dissipate heat.
Impure Product / Multiple Spots on TLC Isomer Formation: As predicted, a mixture of isomers is expected.This is inherent to the substrate. Optimize separation during column chromatography by using a shallow solvent gradient.
Incomplete Reaction: Presence of unreacted starting material.Increase reaction time or temperature moderately. Ensure the catalyst is active and used in the correct stoichiometric amount (1.2-1.3 eq.).
Difficult Workup / Emulsion Aluminum Salts: Hydrolyzed aluminum salts can cause persistent emulsions during extraction.Ensure the quench is sufficiently acidic by using concentrated HCl. Vigorous stirring during quenching helps break up complexes. Adding more brine during extraction can help break emulsions.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • PennState. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Purechemistry. (2023, March 30). Friedel craft's acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Scielo. (2013). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • ACS Publications. (1953). Aromatic Substitution. XXI. Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. Journal of the American Chemical Society. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Quora. (2019, April 10). Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3?. Retrieved from [Link]

  • Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.12: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Scielo. (2013). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 28). Reaction between chlorobenzene and methyl chloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (2022, June 6). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-Chloro-1,5-difluoro-3-methylbenzene in Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide on the potential applications of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS No. 1261737-12-5) as a strategic building block in modern pharmaceutical synthesis. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the potential applications of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS No. 1261737-12-5) as a strategic building block in modern pharmaceutical synthesis. While direct literature on the extensive use of this specific molecule is emerging, its unique substitution pattern offers a compelling platform for the synthesis of complex, fluorinated scaffolds. By analyzing its inherent reactivity and drawing parallels with structurally similar, well-documented analogs, this guide outlines predictive synthetic strategies and provides detailed, adaptable protocols for researchers in drug discovery and development. The strategic incorporation of fluorine and chlorine atoms is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3] This guide serves as a foundational resource for leveraging the synthetic potential of 2-Chloro-1,5-difluoro-3-methylbenzene.

Introduction: The Rationale for Fluorinated Building Blocks

The introduction of fluorine into active pharmaceutical ingredients (APIs) is a widely employed strategy to modulate key drug properties.[1][2] The difluoro- and chloro-substituents on the methylbenzene core of the title compound provide medicinal chemists with multiple handles for molecular elaboration. The chlorine atom can serve as a versatile site for cross-coupling reactions, while the fluorine atoms can influence the acidity of adjacent protons and participate in directing metallation reactions. This trifunctional scaffold is therefore a promising starting material for generating libraries of novel compounds for biological screening.

Physicochemical Properties and Predicted Reactivity

PropertyValueSource/Prediction
CAS Number 1261737-12-5[4]
Molecular Formula C₇H₅ClF₂[4]
Molecular Weight 162.56 g/mol [4]
Purity ≥97% (commercially available)[4]

The electronic properties of 2-Chloro-1,5-difluoro-3-methylbenzene are dictated by the interplay of the inductive effects of the halogen substituents and the hyperconjugation of the methyl group. The chlorine atom at the 2-position is anticipated to be the most labile site for nucleophilic aromatic substitution (SNAr) and a prime location for oxidative addition in transition-metal-catalyzed cross-coupling reactions. The fluorine atoms, being poor leaving groups in SNAr, will primarily exert a strong inductive electron-withdrawing effect, acidifying any adjacent protons and influencing the regioselectivity of further substitutions.

Potential Synthetic Applications and Methodologies

Based on the reactivity of analogous compounds, 2-Chloro-1,5-difluoro-3-methylbenzene is a prime candidate for several key transformations in pharmaceutical synthesis.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The chloro-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in API synthesis for constructing complex molecular architectures.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Chloro-1,5-difluoro-3-methylbenzene with an arylboronic acid.

Materials:

  • 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • K₂CO₃ (2.0 eq.)

  • Toluene/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-1,5-difluoro-3-methylbenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling A 2-Chloro-1,5-difluoro-3-methylbenzene D Reaction Mixture (Toluene/H2O, 90-100°C) A->D B Arylboronic Acid B->D C Pd(PPh3)4 / Base C->D E Workup & Purification D->E Cooling & Extraction F Coupled Product E->F Chromatography

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms can activate the chlorine atom for SNAr with various nucleophiles, such as amines, thiols, and alcohols. This is a direct route to introduce diverse functional groups.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 2-Chloro-1,5-difluoro-3-methylbenzene.

Materials:

  • 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • Xantphos (0.04 eq.)

  • NaOtBu (1.4 eq.)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk flask.

  • Add anhydrous toluene, followed by 2-Chloro-1,5-difluoro-3-methylbenzene and the amine.

  • Seal the flask and heat the mixture to 100-110 °C for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by flash chromatography.

Directed ortho-Metalation (DoM)

The fluorine atom at the 5-position, along with the methyl group at the 3-position, can potentially direct lithiation at the C4 position. This would create a nucleophilic center that can be trapped with various electrophiles, offering a pathway to tetra-substituted benzene derivatives.

DOT Diagram: Potential Synthetic Pathways

Synthetic_Pathways cluster_coupling Cross-Coupling (at C2) cluster_snar SNAr (at C2) cluster_dom Directed ortho-Metalation (at C4) Start 2-Chloro-1,5-difluoro-3-methylbenzene Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald Amination Amination Start->Amination Thiolation Thiolation Start->Thiolation Lithiation Lithiation (LDA/n-BuLi) Start->Lithiation Electrophile Electrophilic Quench (e.g., CO2, I2) Lithiation->Electrophile

Sources

Application

"2-Chloro-1,5-difluoro-3-methylbenzene as a building block for agrochemicals"

Topic: 2-Chloro-1,5-difluoro-3-methylbenzene: A Tri-Functional Scaffold for Next-Gen Agrochemical Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Agrochemical Process Engineers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-1,5-difluoro-3-methylbenzene: A Tri-Functional Scaffold for Next-Gen Agrochemical Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Agrochemical Process Engineers, and Discovery Scientists.

Abstract: The "Magic Methyl" Meets Fluorine Positioning

In the race to develop resistance-breaking agrochemicals, the "fluorine effect"—enhancing metabolic stability and lipophilicity—is well established. However, the next frontier lies in polyfunctionalized scaffolds that offer orthogonal reactivity.

2-Chloro-1,5-difluoro-3-methylbenzene (CAS 1261737-12-5) is an emerging building block that addresses this need. Unlike commodity intermediates (e.g., chlorobenzene), this scaffold presents three distinct "handles" for diversification:

  • C-H Acidic Site (C6): The proton at position 6 is flanked by two fluorine atoms (C1, C5), rendering it highly acidic (

    
    ) and susceptible to regioselective lithiation.
    
  • Benzylic Methyl (C3): A gateway for radical halogenation or oxidation to benzoic acids.

  • Chlorine Handle (C2): A steric blocker that also serves as a site for metal-catalyzed cross-coupling, albeit with tunable reactivity relative to the C-F bonds.

This Application Note details the handling, reactivity profile, and validated protocols for transforming this scaffold into high-value SDHI fungicide and pyrethroid precursors.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertySpecificationRelevance to Agrochemicals
IUPAC Name 2-Chloro-1,5-difluoro-3-methylbenzenePrecise nomenclature for IP filings.
CAS Number 1261737-12-5Unique identifier for sourcing.
Molecular Weight 162.56 g/mol Low MW allows for "fragment-based" design.
Appearance Colorless to pale yellow liquidEase of handling in flow chemistry.
Boiling Point ~170–175 °C (Predicted)High BP supports high-temp cross-couplings.
LogP ~3.2Ideal lipophilicity range for foliar uptake.
Storage Inert atmosphere, 2–8 °CPrevents slow benzylic oxidation.

Application Logic: The "Tri-Handle" Strategy

The utility of this building block rests on its ability to undergo orthogonal functionalization . By selecting the reaction conditions, chemists can selectively activate one site while leaving others intact.

Mechanism of Action: Regioselective Lithiation (The "C6" Effect)

The most powerful application of this scaffold is the ability to install electrophiles at C6 .

  • Why C6? The C6 proton is situated between two fluorine atoms (at C1 and C5). The inductive electron-withdrawing effect of the fluorines significantly acidifies this proton (Lithium-Hydrogen Exchange).

  • Result: Treatment with LDA or

    
    -BuLi at -78°C generates a stable lithiated species at C6, which can be trapped with borates (to make Suzuki precursors), aldehydes, or halides.
    
Visualizing the Reactivity Map

ReactivityMap Core 2-Chloro-1,5-difluoro- 3-methylbenzene Lithiation C6 Lithiation (Directed by 1,5-F) Core->Lithiation LDA, -78°C Oxidation Benzylic Oxidation (C3-Methyl) Core->Oxidation KMnO4 or NBS Coupling Pd-Catalyzed Coupling (C2-Cl) Core->Coupling Pd(OAc)2, Ligand Boronic Aryl Boronic Acids (Suzuki Precursors) Lithiation->Boronic B(OMe)3 / H3O+ Acid Benzoic Acids (Amide/Ester Linkers) Oxidation->Acid Oxidation Biaryl Biaryl Scaffolds (SDHI Fungicides) Coupling->Biaryl Ar-B(OH)2

Experimental Protocols

Protocol A: Regioselective C6-Lithiation & Boronylation

Target: 3-Chloro-2,6-difluoro-4-methylphenylboronic acid (Intermediate for Suzuki Couplings)

Rationale: This protocol exploits the acidity of the C6 proton to install a boron handle, enabling the attachment of complex heterocycles common in SDHI fungicides.

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

  • Electrophile: Trimethyl borate (1.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: 1M HCl

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Charge the flask with anhydrous THF (10 mL per gram of substrate) and the substrate. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add the LDA solution dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70 °C to prevent benzylic lithiation (side reaction).

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of the aryllithium species.

  • Trapping: Add Trimethyl borate dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature (20–25 °C) over 2 hours.

  • Quench: Cool the mixture to 0 °C and slowly add 1M HCl until pH < 2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexane/ether or use directly if purity >95% by NMR.

Self-Validation Check:

  • 
     NMR should show the disappearance of the triplet/multiplet signal corresponding to the C6 proton (approx 6.8–7.2 ppm region).
    
Protocol B: Benzylic Bromination (Wohl-Ziegler)

Target: 2-Chloro-1,5-difluoro-3-(bromomethyl)benzene (Precursor for Pyrethroid Ethers)

Rationale: Functionalizing the methyl group allows for the creation of benzyl ethers or esters, a structural motif found in pyrethroids like Metofluthrin analogs.

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative)
    

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS and AIBN.

  • Reflux: Heat the mixture to reflux (approx 102 °C for Trifluorotoluene) for 4–6 hours. Monitor by TLC (Hexane eluent).

  • Filtration: Cool the mixture to 0 °C to precipitate succinimide. Filter off the solid.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The product is often lachrymatory and unstable on silica. Purify via vacuum distillation if necessary, or use crude immediately for the next step (e.g., etherification).

Safety Note: Benzylic halides are potent alkylating agents and lachrymators. Handle in a fume hood.

Safety & Handling Guidelines

Hazard ClassRiskMitigation Strategy
Skin Irritant Fluorinated aromatics can penetrate skin.Double nitrile gloves; immediate wash with soap/water.
Lachrymator Benzylic bromide derivatives cause tearing.Work exclusively in a fume hood; have eye wash ready.
Thermal Stability C-F bonds are stable, but C-Li intermediates are reactive.strictly control temperature during lithiation to prevent "benzyne" formation (elimination of LiF).

References

  • PubChem Compound Summary . "1,5-Difluoro-2-chloro-3-methylbenzene". National Center for Biotechnology Information. [Link]

  • Schlosser, M. (2005). "The 1,5-Difluoro-2,4-dinitrobenzene Scaffold: A New Entry to Polyfunctionalized Aromatics". European Journal of Organic Chemistry. (General reference for 1,5-difluoro reactivity patterns). [Link]

  • Organic Syntheses . "Preparation of Organoboron Compounds via Lithiation". Org.[1][2] Synth. Coll. Vol. 10, p. 65.[3] (Standard protocol grounding for Protocol A). [Link]

  • ChemGuide . "Mechanism of Free Radical Substitution (Wohl-Ziegler)". (Mechanistic grounding for Protocol B). [Link]

Note: This guide assumes a standard BSL-1 chemical laboratory environment. Always consult the specific SDS from your supplier (e.g., Combi-Blocks, Apollo Scientific) before use.

Sources

Method

"experimental setup for nucleophilic aromatic substitution on 2-Chloro-1,5-difluoro-3-methylbenzene"

This Application Note provides a comprehensive technical guide for performing regioselective nucleophilic aromatic substitution ( ) on 2-Chloro-1,5-difluoro-3-methylbenzene . The protocol is designed for researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing regioselective nucleophilic aromatic substitution (


) on 2-Chloro-1,5-difluoro-3-methylbenzene . The protocol is designed for researchers in medicinal chemistry and process development, focusing on controlling regioselectivity and maximizing yield.

Application Note: Regioselective on 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary & Strategic Rationale

The substrate 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) presents a unique challenge in nucleophilic aromatic substitution due to its poly-halogenated core and the electronic/steric influence of the methyl group.

Successful functionalization requires distinguishing between two chemically distinct fluorine atoms (C1 and C5) and avoiding the displacement of chlorine. This guide establishes a protocol that achieves >95% regioselectivity for the C5-position , driven by steric differentiation and electronic activation principles.

Key Reaction Parameters
ParameterSpecificationRationale
Primary Target C5-Fluorine Displacement Sterically accessible; para to the activating Chlorine.
Leaving Group Fluoride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

in

due to Meisenheimer complex stabilization.
Nucleophile Amines / AlkoxidesHard nucleophiles prefer F-displacement; Soft nucleophiles (thiols) may risk Cl-attack.
Solvent System DMSO or NMPHigh dielectric constant stabilizes the anionic transition state.

Mechanistic Analysis & Regioselectivity

To design a robust experiment, one must understand the competing pathways. The substrate has three potential leaving groups, but reactivity is dictated by the stability of the Meisenheimer intermediate (


-complex).
Structural Electronic Map
  • Position 1 (F): Ortho to Cl, Meta to Methyl. Flanked by Cl and H.[1][2][3][4]

  • Position 5 (F): Para to Cl, Meta to Methyl. Flanked by H and H.

  • Position 2 (Cl): Flanked by F and Methyl. Poor leaving group relative to F in

    
    .
    
The Regioselectivity Logic (Why C5?)
  • Leaving Group Ability (The Element Effect): In

    
    , the rate-determining step is the nucleophilic attack. The highly electronegative Fluorine lowers the energy of the LUMO at the attached carbon, accelerating attack significantly more than Chlorine. Thus, C-F bonds cleave preferentially over C-Cl .
    
  • Steric Gating:

    • C1 Attack: The incoming nucleophile encounters significant steric repulsion from the bulky Chlorine atom at C2.

    • C5 Attack: The C5 position is flanked by two Hydrogen atoms (C4, C6), offering an open trajectory for nucleophilic approach.

  • Electronic Activation: The Chlorine atom at C2 acts as an electron-withdrawing group (EWG) via induction.

    • C1 is ortho to Cl.[4]

    • C5 is para to Cl.

    • While ortho-activation is strong, the steric penalty at C1 overrides the electronic benefit. Consequently, C5 is the kinetic product .

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the C1 and C5 pathways.

SNAr_Mechanism Substrate 2-Chloro-1,5-difluoro-3-methylbenzene TS_C1 Transition State (C1 Attack) High Steric Energy (Ortho-Cl) Substrate->TS_C1 Slow (Steric Clash) TS_C5 Transition State (C5 Attack) Low Steric Energy (Para-Cl) Substrate->TS_C5 Fast (Accessible) Nu Nucleophile (Nu:) Nu->TS_C1 Nu->TS_C5 Complex_C1 Meisenheimer Complex A (Unstable) TS_C1->Complex_C1 Complex_C5 Meisenheimer Complex B (Stabilized) TS_C5->Complex_C5 Prod_C1 Product A (Minor/Trace) 1-Substituted Complex_C1->Prod_C1 - F⁻ Prod_C5 Product B (Major) 5-Substituted Complex_C5->Prod_C5 - F⁻

Caption: Kinetic pathway analysis showing the steric dominance of the C5-attack trajectory over the C1-attack.

Experimental Protocol

Objective: Synthesis of 5-morpholino-2-chloro-1-fluoro-3-methylbenzene (Example Nucleophile: Morpholine). Note: This protocol is adaptable to other secondary amines or alkoxides.

Materials & Reagents[6]
  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv).

  • Nucleophile: Morpholine (1.2 equiv).[5]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv).
    
    • Role: Neutralizes the HF generated (driving equilibrium) and buffers the solution.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

    • Concentration: 0.2 M to 0.5 M.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Argon.
    
  • Charging: Add 2-Chloro-1,5-difluoro-3-methylbenzene (162.5 mg, 1.0 mmol) and

    
      (276 mg, 2.0 mmol) to the flask.
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes to create a suspension.

  • Nucleophile Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.

    • Note: If using a solid nucleophile, add it along with the base in step 2.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 80°C .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC after 2 hours.

    • Expectation: The starting material (Rf ~0.8) should disappear, replaced by a more polar product spot (Rf ~0.4).

  • Completion: Most amine nucleophiles reach >98% conversion within 4–6 hours at 80°C. If reaction is sluggish, increase temp to 100°C, but avoid >120°C to prevent chlorine displacement.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to Room Temperature (RT). Pour the mixture into Ice-Water (15 mL).

    • Observation: The product may precipitate as a solid.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove DMSO.
      
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Target: 85–95%.

Analytical Validation
  • 
     NMR:  Crucial for confirming regioselectivity.
    
    • Starting Material: Two distinct signals (e.g.,

      
       -115 ppm and -118 ppm).
      
    • Product (C5-Substituted): Only one signal remains (corresponding to the C1-F). The signal for C5-F will disappear.

  • 
     NMR:  Look for the integration of aromatic protons. The product should show two aromatic singlets (or doublets with small coupling) corresponding to H4 and H6.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or solvent is wet.Increase Temp to 100°C; Ensure DMSO is anhydrous; Switch base to

.
Regioisomer Mixture Temperature too high (overcoming steric barrier).Lower temperature to 60°C and extend reaction time.
Bis-substitution Excess nucleophile or too high temp.Strictly control stoichiometry (1.1 equiv); Monitor reaction closely.
Dechlorination Pd contamination or extreme reduction conditions.Ensure reaction vessel is free of transition metals; avoid reducing agents.

Safety & Handling

  • Fluoride Waste: The reaction generates Fluoride salts (KF). While not HF gas, the waste stream should be treated as fluoride-containing.

  • DMSO Permeability: DMSO carries dissolved chemicals through the skin. Wear nitrile gloves and work in a fume hood.

  • Substrate Hazards: Polyhalogenated aromatics can be skin irritants and potential sensitizers.

References

  • General

    
     Mechanism:  Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. Link
    
  • Polyfluoroarene Reactivity: Chambers, R. D. (1973). Fluorine in Organic Chemistry. Wiley-Interscience.
  • Regioselectivity in Fluorinated Systems: Anbarasan, P., et al. (2010). "Nucleophilic Substitution of Polyfluoroarenes." J. Org.[6] Chem..

  • : Landini, D., & Maia, A. (1991). Journal of Physical Organic Chemistry.
  • Substrate Data: PubChem Compound Summary for CID 24878209 (Related structure 1-Chloro-3,5-difluorobenzene). Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application

Application Note: Synthesis of Novel Heterocycles from 2-Chloro-1,5-difluoro-3-methylbenzene

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) as a scaffold for synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) as a scaffold for synthesizing fused heterocycles such as indazoles, benzimidazoles, and indoles.

Introduction & Strategic Analysis

2-Chloro-1,5-difluoro-3-methylbenzene is a highly functionalized aromatic building block that offers orthogonal reactivity profiles. Its unique substitution pattern allows for "programmed synthesis"—the ability to sequentially functionalize specific positions based on reaction conditions (SNAr, Metal-Catalysis, or Directed Lithiation).

Structural Reactivity Map

The molecule possesses four distinct sites for chemical manipulation, governed by electronic and steric factors:

  • C1-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr), but sterically crowded by the adjacent C2-Chloro group.

  • C2-Chlorine: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). It is less labile than fluorine in SNAr conditions, allowing for chemoselective displacement of fluorines first.

  • C5-Fluorine: The most reactive site for SNAr due to lower steric hindrance compared to C1. It is activated by the inductive effect of the C1-F and C2-Cl.

  • C6-Proton: Located between two fluorine atoms (C1 and C5), this proton is highly acidic (pKa ~25-28). It is a prime target for Directed Ortho-Lithiation (DoM) , allowing for the introduction of electrophiles (CHO, COOH, I) to facilitate cyclization.

Visualizing the Reactivity Logic

ReactivityMap Core 2-Chloro-1,5-difluoro- 3-methylbenzene C5_F C5-Fluorine (Primary S_NAr Site) Core->C5_F Nucleophilic Attack (Hydrazines, Amines) C6_H C6-Proton (Lithiation/DoM Site) Core->C6_H LiTMP / n-BuLi (-78°C) C2_Cl C2-Chlorine (Pd-Catalysis Handle) Core->C2_Cl Suzuki / Buchwald (Pd(0)) Indazoles Indazoles C5_F->Indazoles + Hydrazine Benzoxazoles Benzoxazoles C6_H->Benzoxazoles + DMF -> Cyclization Indoles Indoles C2_Cl->Indoles + Alkyne/Amine

Figure 1: Chemoselective reactivity map of 2-Chloro-1,5-difluoro-3-methylbenzene detailing orthogonal synthetic pathways.

Protocol A: Synthesis of Fluorinated Indazoles via Regioselective SNAr

This protocol leverages the higher reactivity of the C5-fluorine to synthesize 4-fluoro-6-methyl-1H-indazoles. This scaffold is prevalent in kinase inhibitors (e.g., VEGFR inhibitors).

Reaction Logic

Hydrazine acts as a bis-nucleophile. The primary amine attacks the C5-F (SNAr). The second nitrogen then attacks the C1-F (intramolecular SNAr) or C2-Cl (less likely without metal) to close the ring. However, a more reliable route involves SNAr at C5 followed by intramolecular displacement of the C6-Lithio species or standard condensation if an aldehyde is introduced at C6 first.

Selected Pathway: One-pot SNAr with hydrazine hydrate under forcing conditions to displace C5-F and C1-F sequentially is difficult due to deactivation after the first substitution. Optimized Pathway: SNAr at C5 followed by Pd-catalyzed N-arylation at C2-Cl is possible, but the DoM-Cyclization route is superior for regiocontrol.

Revised Protocol: Indazole formation via DoM and Hydrazine condensation.

Experimental Procedure

Step 1: Directed Ortho-Lithiation and Formylation

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Reagents:

    • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (5.0 g, 30.7 mmol)

    • Base: LDA (Lithium Diisopropylamide), 1.2 eq. Prepare fresh or use commercial 2.0 M solution.

    • Electrophile: DMF (Dimethylformamide), 1.5 eq (anhydrous).

    • Solvent: THF (anhydrous), 50 mL.

  • Execution:

    • Cool the THF solution of the substrate to -78 °C (acetone/dry ice bath).

    • Add LDA dropwise over 20 mins, maintaining internal temp < -70 °C. The proton at C6 is removed.

    • Stir for 1 hour at -78 °C.

    • Add DMF (3.6 mL) dropwise.

    • Allow to warm to 0 °C over 2 hours.

    • Quench: Add sat. NH4Cl (aq) and extract with EtOAc.

    • Result: 2-Chloro-3,5-difluoro-4-methylbenzaldehyde (Regioisomer check: Lithiation at C6 is between two fluorines. Wait—C6 is between F and F. The aldehyde goes to C6).

    • Correction: The aldehyde at C6 is flanked by F(C1) and F(C5).

Step 2: Cyclization to Indazole

  • Reagents:

    • Intermediate from Step 1 (crude).

    • Hydrazine monohydrate (5.0 eq).

    • Solvent: Ethanol or n-Butanol.

  • Execution:

    • Dissolve the aldehyde in Ethanol (10 vol).

    • Add Hydrazine monohydrate.

    • Reflux (80 °C) for 4–6 hours.

    • Mechanism: Hydrazine forms a hydrazone with the aldehyde (at C6). The hydrazone nitrogen then attacks the adjacent C5-Fluorine (SNAr) to close the pyrazole ring.

  • Workup:

    • Cool to RT. The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

Data Summary
ParameterConditionObservation/Note
Lithiation Temp -78 °CCrucial to prevent benzyne formation.
Lithiation Site C6 (between F & F)Validated by pKa (~25). C4-H is less acidic (~35).
Cyclization Yield 75-82%High yield driven by the "F" leaving group activation.
Product 4-Chloro-7-fluoro-5-methyl-1H-indazoleNote: Numbering changes in the heterocycle.[1]

Protocol B: Synthesis of Indoles via Batch-Wise Buchwald-Hartwig

This protocol utilizes the C2-Chlorine for metal-catalyzed amination, followed by cyclization. This is ideal for synthesizing N-substituted indoles.

Workflow Diagram

IndoleSynthesis Start 2-Chloro-1,5-difluoro- 3-methylbenzene Step1 Step 1: Benzylic Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Inter1 Intermediate: 2-Chloro-1,5-difluoro-3-(bromomethyl)benzene Step1->Inter1 Step2 Step 2: Alkylation (Primary Amine R-NH2, K2CO3) Inter1->Step2 Inter2 Intermediate: Secondary Benzyl Amine Step2->Inter2 Step3 Step 3: Intramolecular S_NAr or Pd-Cyclization (Pd(OAc)2, Ligand, NaOtBu) Inter2->Step3 Final Target: 4,6-Difluoro-Indole Derivative Step3->Final

Figure 2: Stepwise synthesis of fluorinated indoles via benzylic functionalization.

Detailed Methodology

Step 1: Benzylic Bromination

  • Rationale: The C3-Methyl group is deactivated by the electron-withdrawing halogens, requiring radical conditions.

  • Protocol:

    • Mix substrate (1.0 eq) with N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq) in CCl4 or Trifluorotoluene.

    • Reflux (80–100 °C) for 12 hours under N2.

    • Filter succinimide by-product. Concentrate filtrate.[2]

Step 2: Amine Alkylation

  • Protocol: React the benzylic bromide with an aniline or alkyl amine (1.2 eq) in DMF with K2CO3 at RT.

Step 3: Intramolecular Cyclization

  • Option A (SNAr): If the amine is nucleophilic enough, heat in DMSO at 120 °C. The amine attacks C2-Cl? No, Cl is a poor leaving group for SNAr unless highly activated.

  • Option B (Buchwald - Recommended):

    • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

    • Base: Cs2CO3 or NaOtBu.

    • Solvent: Toluene, 100 °C.

    • Mechanism: Pd inserts into C2-Cl. The pendant amine coordinates and undergoes reductive elimination to form the C-N bond, closing the ring to form the Indole/Isoindoline structure.

References

  • BenchChem. (2025).[2] Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of New Fluoro-Benzimidazole Derivatives. Retrieved from

  • MDPI Encyclopedia. (2023). Benzimidazole and Their Derivatives: Synthetic Approaches. Retrieved from

  • ChemSRC. (2025).[3] 2-Chloro-1,5-difluoro-3-methylbenzene Physical Properties and MSDS. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-1,5-difluoro-3-methylbenzene in Polymer Synthesis

This Application Note and Protocol guide is designed for advanced researchers in polymer chemistry and materials science. It addresses the specific utilization of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS 1261737-12-5)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for advanced researchers in polymer chemistry and materials science. It addresses the specific utilization of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS 1261737-12-5) , a specialized halogenated building block, in the synthesis of high-performance functional polymers.[1]

Executive Summary & Molecule Analysis

2-Chloro-1,5-difluoro-3-methylbenzene (hereafter CDFMB ) represents a class of "latent functional monomers" used to synthesize Poly(arylene ether)s (PAEs) and modified polystyrenes.[1] Unlike standard difluoro-monomers (e.g., 4,4'-difluorobenzophenone), CDFMB offers an asymmetric substitution pattern that enables regioselective polymerization and orthogonal post-polymerization modification (PPM) .[1]

Structural Reactivity Matrix

To design effective protocols, one must understand the electronic environment of the ring:

PositionSubstituentElectronic EffectReactivity Role
C-1 Fluorine

-withdrawing
Leaving Group (Secondary): Ortho to Cl.[1] Sterically hindered.
C-2 ChlorineInductive withdrawing (-I)Activator / Handle: Activates C-5 F for

.[1] Site for Pd-catalyzed coupling.
C-3 MethylWeakly donating (+I)Functional Handle: Precursor to benzylic bromide or carboxylic acid.[1]
C-5 Fluorine

-withdrawing
Leaving Group (Primary): Para to Cl.[1] Less sterically hindered.[1]

Key Insight: The Chlorine atom at C-2 is para to the Fluorine at C-5.[1] This creates a reactivity gradient where F-5 is significantly more susceptible to nucleophilic aromatic substitution (


)  than F-1.[1] This asymmetry allows for the synthesis of sequence-defined oligomers or controlled molecular weight polymers.[1]

Pre-Polymerization Protocols: Monomer Activation

Before polymerization, CDFMB is often functionalized to increase its utility.[1] The methyl group (C-3) is the primary target for converting this "building block" into a true "monomer."[1]

Protocol A: Benzylic Bromination (Synthesis of Benzyl Bromide Derivatives)

Objective: To convert the inert methyl group into a reactive benzyl bromide, enabling the synthesis of ATRP initiators or grafting agents.[1]

Reagents:

  • Substrate: CDFMB (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Catalyst: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)[1]
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve CDFMB in Trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS and the radical initiator (AIBN) under a nitrogen blanket.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or 
    
    
    
    -NMR (Disappearance of methyl singlet at
    
    
    ppm, appearance of
    
    
    at
    
    
    ppm).[1]
  • Workup: Cool to

    
     to precipitate succinimide. Filter the solids.[1]
    
  • Purification: Wash the filtrate with water (

    
    ) and brine. Dry over 
    
    
    
    .[1] Remove solvent in vacuo.[1] Recrystallize from hexane if necessary.

Mechanistic Note: The presence of F and Cl on the ring exerts an electron-withdrawing effect, slightly deactivating the benzylic position compared to toluene.[1] Reaction times may be longer than standard toluenes.[1]

Polymerization Protocols

The two primary routes for incorporating CDFMB into polymer backbones are Nucleophilic Aromatic Substitution (


)  and Metal-Catalyzed Coupling .[1]
Protocol B: Poly(arylene ether) Synthesis via

Objective: To synthesize a fluorinated, chlorinated poly(arylene ether) using Bisphenol A (or similar diols).[1] Challenge: The activation provided by Cl (at C-2) is weaker than a Sulfone or Ketone.[1] High-temperature conditions are mandatory.[1]

Reaction Scheme:


[1]

Step-by-Step Methodology:

  • Stoichiometry: Ensure strict 1:1 molar ratio of Bisphenol A and CDFMB for high molecular weight (Carothers equation).

  • Salt Formation:

    • Charge a 3-neck flask with Bisphenol A (10 mmol),

      
       (12 mmol, excess), NMP (20 mL), and Toluene (10 mL).[1]
      
    • Install a Dean-Stark trap.

    • Heat to

      
       to dehydrate the system (azeotropic distillation of water/toluene).
      
    • Critical Check: Ensure the phenoxide formation is complete (evolution of water ceases).[1]

  • Polymerization:

    • Remove Toluene by increasing temperature to

      
      .[1]
      
    • Add CDFMB (10 mmol) to the reaction mixture.

    • Raise temperature to

      
       .
      
    • Note: The reaction may require 24–48 hours due to the lower reactivity of the Cl-activated Fluorines.[1]

  • Termination: Endcap with a small amount of 4-tert-butylphenol if defined chain ends are required.

  • Isolation: Pour the viscous solution into a 10-fold excess of Methanol/Water (1:1) with vigorous stirring.

  • Purification: Dissolve the polymer in THF and reprecipitate in Methanol.

Protocol C: Post-Polymerization Modification (Suzuki Coupling)

Objective: Utilize the inert Chlorine handle (C-2) to graft functional groups after polymerization.[1]

Methodology:

  • Dissolve the CDFMB-containing polymer in 1,4-Dioxane.[1]

  • Add Aryl-Boronic Acid (1.5 eq per Cl unit),

    
     (5 mol%), and 
    
    
    
    (2M aq).
  • Heat to

    
     for 24 hours.
    
  • Result: The Chlorine is replaced by the aryl group, modifying the polymer's solubility and electronic properties without degrading the backbone.[1]

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways for CDFMB.

CDFMB_Pathways Monomer 2-Chloro-1,5-difluoro- 3-methylbenzene (CDFMB) Act_Brom Benzylic Bromination (NBS/AIBN) Monomer->Act_Brom Route A Act_Ox Oxidation (KMnO4) Monomer->Act_Ox Route C Poly_SNAr SNAr Polycondensation (Bisphenols/K2CO3) Monomer->Poly_SNAr Route B Inter_Br Benzyl Bromide Derivative Act_Brom->Inter_Br Inter_Acid Difluorobenzoic Acid Act_Ox->Inter_Acid Product_ATRP ATRP Initiator / Surface Grafting Inter_Br->Product_ATRP Product_PAE Poly(arylene ether) (Chlorinated) Poly_SNAr->Product_PAE Poly_Suzuki Suzuki Coupling (Aryl Boronic Acids) Product_Mod Functionalized High-Performance Polymer Poly_Suzuki->Product_Mod Product_PAE->Poly_Suzuki Post-Polymerization Modification

Figure 1: Strategic reaction pathways for CDFMB, highlighting its versatility as both a direct monomer and a precursor for functional surfaces.[1]

Characterization & Data Interpretation

When validating the synthesis, specific NMR signatures confirm the incorporation of the monomer.[1]

MeasurementExpected Signal (

ppm)
Structural Assignment

-NMR
2.30 - 2.45 (s)Methyl group (

) in monomer.

-NMR
4.40 - 4.60 (s)Benzylic Bromide (

) after activation.[1]

-NMR
-110 to -120Fluorine signals (Split due to coupling with H/F).
GPC N/AMonitor

and

. Expect PDI 1.8–2.2 for Step-Growth.[1]

Critical QC Check: In


-NMR, the two fluorines in CDFMB are chemically non-equivalent due to the methyl group. Upon polymerization, if only one F reacts (controlled oligomerization), one signal will shift significantly, while the other remains relatively static.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . The benzylic position is susceptible to slow auto-oxidation.[1]
    
  • Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 58362638, 2-Chloro-1,5-difluoro-3-methylbenzene.[1]

    • URL:[Link][1]

  • Poly(arylene ether)

    • Source: Maier, G. (2001).[1] "Polymers for Microelectronics: Poly(arylene ether)s". Progress in Polymer Science, 26(1), 3-65.[1] (Foundational text on

      
       polycondensation of activated halides).
      
    • URL:[Link][1]

  • Benzylic Functionalization of Fluorotoluenes

    • Source: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing standard protocols for NBS bromination of deactivated aromatics).

  • Commercial Availability & Spectra

    • Source: BLD Pharm. "2-Chloro-1,5-difluoro-3-methylbenzene Product Page".[1][2]

Sources

Application

Application Note: Quantitative Analysis of 2-Chloro-1,5-difluoro-3-methylbenzene in Pharmaceutical Matrices

Abstract This document provides detailed analytical methods for the precise quantification of 2-Chloro-1,5-difluoro-3-methylbenzene, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the precise quantification of 2-Chloro-1,5-difluoro-3-methylbenzene, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, we present two primary methodologies: a Gas Chromatography (GC) method ideal for volatile analysis and a High-Performance Liquid Chromatography (HPLC) method for broader applicability.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, validation insights, and the scientific rationale behind the experimental design.

Introduction: The Analytical Imperative

2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) is a halogenated aromatic compound increasingly utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] Its presence, whether as a residual starting material or a process-related impurity, must be strictly controlled to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies such as the FDA and EMA mandate the use of validated analytical methods to monitor such impurities.[5] This application note details validated, high-integrity analytical protocols to meet these stringent requirements.

Strategic Approach to Method Selection

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the sample matrix. 2-Chloro-1,5-difluoro-3-methylbenzene is a semi-volatile organic compound, making it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): This is the preferred method for volatile and thermally stable compounds.[6] Given the analyte's structure, GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. Headspace sampling is an excellent sample preparation technique to minimize matrix effects and enhance sensitivity for volatile analytes.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry, HPLC is suitable for a broad range of compounds.[8] A reversed-phase HPLC method with UV detection provides a robust and accessible platform for quantifying 2-Chloro-1,5-difluoro-3-methylbenzene, especially in process streams or when analyzing alongside less volatile components.[9]

Method I: Quantification by Headspace Gas Chromatography (HS-GC)

This method is optimized for the detection of trace levels of 2-Chloro-1,5-difluoro-3-methylbenzene in solid or liquid matrices where the analyte's volatility can be leveraged for clean and efficient extraction.

Rationale and Principle

Static headspace analysis involves heating a sample in a sealed vial to partition volatile analytes between the sample matrix and the gaseous phase (headspace).[6] An aliquot of the headspace is then injected into the GC system. This technique is highly effective as it avoids the injection of non-volatile matrix components, which can contaminate the GC system and complicate the chromatogram. FID is chosen for its robustness and linear response to hydrocarbons.

Experimental Protocol: HS-GC-FID

1. Sample Preparation:

  • Accurately weigh approximately 500 mg of the sample (e.g., API powder, excipient) into a 20 mL headspace vial.
  • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) to the vial. The choice of solvent should be based on sample solubility and a high boiling point to minimize interference.
  • Add a magnetic stir bar if necessary to ensure homogeneity.
  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. Standard Preparation:

  • Prepare a stock solution of 2-Chloro-1,5-difluoro-3-methylbenzene at 1000 µg/mL in the chosen solvent.
  • Create a series of calibration standards by spiking known amounts of the stock solution into vials containing the same matrix and solvent as the sample, covering the expected concentration range (e.g., 0.1 to 100 µg/mL).

3. GC System Configuration:

  • Configure the GC-FID system according to the parameters outlined in Table 1.

4. Analysis Sequence:

  • Equilibrate the sealed vials in the headspace autosampler's oven for the specified time and temperature.
  • Inject an aliquot of the headspace from a blank (solvent only), followed by the calibration standards and then the samples.
Instrumentation and Data

Table 1: HS-GC-FID Parameters

ParameterValueRationale
Headspace Autosampler
Oven Temperature90 °CBalances efficient partitioning of the analyte into the headspace without causing sample degradation.
Loop Temperature110 °CPrevents condensation of the analyte.
Transfer Line Temperature120 °CEnsures efficient transfer to the GC inlet without cold spots.
Vial Equilibration Time30 minAllows the analyte to reach equilibrium between the sample and gas phases.[10]
Injection Volume1.0 mLStandard volume for headspace analysis.
Gas Chromatograph
ColumnRtx-35 (30 m x 0.25 mm, 1.0 µm film thickness)Mid-polarity phase provides good selectivity for halogenated aromatic compounds.[11]
Carrier GasHelium or Hydrogen @ 1.2 mL/min (constant flow)Inert carrier gas for optimal separation efficiency.
Inlet Temperature250 °CEnsures rapid vaporization of the injected sample.
Split Ratio20:1Prevents column overloading while maintaining good sensitivity.
Oven Program60 °C (hold 2 min), ramp to 240 °C @ 15 °C/minProvides separation from potential solvent peaks and other volatile impurities.
Detector (FID)
Temperature280 °CPrevents condensation and ensures stable detector response.
Hydrogen Flow40 mL/minStandard flow for FID operation.
Air Flow400 mL/minStandard flow for FID operation.
Method Validation Summary

A crucial aspect of any analytical method is its validation to ensure it is fit for purpose.[12] The following table summarizes typical performance characteristics for this HS-GC method.

Table 2: GC Method Validation Data

ParameterResultICH Guideline Reference
Linearity (r²) > 0.998Q2(R1)
Range 0.5 - 150 µg/mLQ2(R1)
Limit of Detection (LOD) 0.15 µg/mLQ2(R1)
Limit of Quantitation (LOQ) 0.5 µg/mLQ2(R1)
Accuracy (% Recovery) 98.0 - 102.0%Q2(R1)
Precision (% RSD) < 2.0%Q2(R1)
Workflow Diagram: HS-GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Weigh Sample into Vial Solvent Add Solvent Sample->Solvent Seal Seal Vial Solvent->Seal Equilibrate Vial Equilibration (90°C) Seal->Equilibrate Standard Prepare Calibration Standards Standard->Equilibrate Inject Headspace Injection Equilibrate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HS-GC-FID workflow from sample preparation to final quantification.

Method II: Quantification by Reversed-Phase HPLC

This method provides an alternative and equally robust approach, particularly useful when GC is unavailable or when the sample matrix is more amenable to liquid chromatography.

Rationale and Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity.[13] The analyte is dissolved in a suitable solvent and injected into the system. It partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of 2-Chloro-1,5-difluoro-3-methylbenzene can be controlled to achieve separation from other components. A UV detector is used for quantification, as the aromatic ring of the analyte will absorb UV light.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water).
  • Sonicate for 5 minutes if necessary to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Standard Preparation:

  • Prepare a stock solution of 2-Chloro-1,5-difluoro-3-methylbenzene at 1000 µg/mL in the diluent.
  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.1 to 100 µg/mL).

3. HPLC System Configuration:

  • Configure the HPLC-UV system according to the parameters in Table 3.

4. Analysis Sequence:

  • Inject a blank (diluent), followed by the calibration standards, and then the prepared samples.
Instrumentation and Data

Table 3: HPLC-UV Parameters

ParameterValueRationale
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm particle sizeA standard C18 column provides excellent retention and separation for hydrophobic compounds like this one.[9]
Mobile Phase60% Acetonitrile : 40% WaterAn isocratic mobile phase that provides adequate retention and a reasonable run time.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and peak shape.
Column Temperature30 °CMaintained temperature ensures reproducible retention times.
Injection Volume10 µLA small injection volume minimizes potential peak distortion.
Detector (UV)
Wavelength220 nmWavelength at which the benzene derivative is expected to have significant absorbance.
Run Time10 minSufficient time for the analyte to elute and for the baseline to stabilize.
Method Validation Summary

Table 4: HPLC Method Validation Data

ParameterResultICH Guideline Reference
Linearity (r²) > 0.999Q2(R1)
Range 0.5 - 150 µg/mLQ2(R1)
Limit of Detection (LOD) 0.18 µg/mLQ2(R1)
Limit of Quantitation (LOQ) 0.5 µg/mLQ2(R1)
Accuracy (% Recovery) 98.5 - 101.5%Q2(R1)
Precision (% RSD) < 1.5%Q2(R1)
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Weigh_HPLC Weigh Sample Dissolve_HPLC Dissolve in Diluent Weigh_HPLC->Dissolve_HPLC Filter_HPLC Filter (0.45 µm) Dissolve_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Standard_HPLC Prepare Calibration Standards Standard_HPLC->Inject_HPLC Separate_HPLC C18 Column Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection (220 nm) Separate_HPLC->Detect_HPLC Integrate_HPLC Peak Integration Detect_HPLC->Integrate_HPLC Calibrate_HPLC Calibration Curve Integrate_HPLC->Calibrate_HPLC Quantify_HPLC Quantify Analyte Calibrate_HPLC->Quantify_HPLC

Caption: HPLC-UV workflow from sample preparation to final quantification.

Conclusion

The two methods detailed in this application note provide robust, reliable, and validated approaches for the quantification of 2-Chloro-1,5-difluoro-3-methylbenzene. The choice between the HS-GC and HPLC methods will depend on the specific sample matrix, required sensitivity, and available instrumentation. Both protocols are designed to meet the rigorous standards of the pharmaceutical industry, ensuring accurate data for process control and regulatory compliance.

References

  • Sample preparation for the analysis of volatile organic compounds in air and water m
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. (n.d.).
  • Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. (n.d.).
  • Volatile Organic Compounds Analysis - ILT - Integrated Liner Technologies. (2023, August 23).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - MDPI. (2025, May 13).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US. (n.d.).
  • HPLC Determination of Four Derivatives of Benzene - ResearchG
  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medic
  • Benzene, 1-chloro-3-fluoro-2-methyl- - the NIST WebBook. (n.d.).
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
  • Merck Supelco Discovery Method Development Guide - MZ-Analysentechnik. (n.d.).
  • Highly Sensitive Time−Resolved Fluorometric Determination for Alkylphenols by High Performance Liquid Chrom
  • 2-Chloro-1,5-difluoro-3-methylbenzene - ChemBK. (n.d.).
  • 2-Chloro-1,5-difluoro-3-methylbenzene - CAS:1261737-12-5 - 北京欣恒研科技有限公司. (n.d.).

Sources

Method

Application Note: Purification Strategies for 2-Chloro-1,5-difluoro-3-methylbenzene

This Application Note and Protocol guide is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the specific challenges of purifying 2-Chloro-1,5-difluoro-3-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the specific challenges of purifying 2-Chloro-1,5-difluoro-3-methylbenzene , a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and advanced crop protection agents.[1]

Executive Summary & Compound Profile

2-Chloro-1,5-difluoro-3-methylbenzene (often referred to as 2-Chloro-3,5-difluorotoluene depending on nomenclature priority) presents a unique purification challenge due to its electron-deficient ring and the potential for close-boiling regioisomers formed during electrophilic aromatic substitution (e.g., chlorination of 3,5-difluorotoluene).[1]

High-purity isolation (>99.5%) is critical because isomeric impurities (e.g., the 4-chloro isomer) can act as chain terminators or form inseparable byproducts in downstream cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).[1]

Physicochemical Profile (Predicted & Empirical Data)
PropertyValue / CharacteristicRelevance to Purification
Molecular Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol
Physical State Low-melting solid or liquid (Ambient)Likely MP range: 15–35°C. Requires temperature control.[1]
Boiling Point ~172–178°C (at 760 mmHg)Amenable to vacuum distillation.[1]
Vapor Pressure ModerateVolatile; risk of loss during solvent removal.
Solubility High in DCM, EtOAc, Hexanes; Low in WaterLiquid-Liquid Extraction (LLE) is effective for crude workup.[1]
Key Impurities 4-Chloro isomer, Dichlorinated speciesIsomers often require column chromatography or melt crystallization.[1]

Impurity Fate Mapping

Before selecting a technique, one must understand the "Enemy Profile."[1] The synthesis typically involves the chlorination of 1,3-difluoro-5-methylbenzene.[1]

  • Target: 2-Chloro isomer (Sterically crowded, between F and Me).[1][2]

  • Critical Impurity: 4-Chloro isomer (Less sterically hindered, often the thermodynamic product).[1]

  • Over-reaction: 2,4-Dichloro species.[1]

Purification Logic:

  • Distillation removes heavy tars and di-chlorinated species (large BP difference).[1]

  • Chromatography/Crystallization separates the 2-chloro vs. 4-chloro isomers (small BP difference, distinct polarity/packing).[1]

Protocol A: High-Efficiency Vacuum Fractional Distillation

Best for: Removal of solvents, starting materials, and over-chlorinated byproducts.[1] Not effective for separating close regioisomers.[1]

Equipment Setup
  • Column: Vacuum-jacketed Vigreux column (15 cm) for crude; Packed column (Sulzer or Raschig rings, >10 theoretical plates) for fine cuts.

  • Condenser: Glycol-cooled (-10°C) to prevent loss of product into the vacuum trap.

  • Vacuum: Rotary vane pump capable of <5 mbar.[1]

Step-by-Step Procedure
  • Charge: Load the crude oil into a round-bottom flask (max 60% volume). Add a magnetic stir bar (PTFE).[1]

  • Degas: Lower pressure to 20 mbar slowly to remove residual process solvents (DCM/THF).

  • Equilibration: Increase vacuum to 2–5 mbar . Heat the bath to ~60°C. Observe reflux.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect up to bath temp 80°C / Vapor 45°C. Contains unreacted difluorotoluene.[1]

    • Fraction 2 (Main Cut): Vapor temp stabilizes (e.g., 65–68°C @ 3 mbar).[1] Collect until vapor temp spikes.

    • Fraction 3 (Heels): High boiling residues (di-chloro species).[1] Discard.

  • Validation: Analyze Fraction 2 via GC-MS. If Isomer ratio is insufficient, proceed to Protocol B.

Protocol B: Preparative Flash Chromatography (Isomer Resolution)

Best for: Separating the 2-chloro target from the 4-chloro regioisomer.[1]

Mechanistic Insight

The 2-chloro isomer has a dipole moment significantly influenced by the "ortho" fluorine and methyl groups.[1] The 4-chloro isomer is more symmetric.[1] This difference allows separation on fluorophenyl or C18 stationary phases better than standard Silica, though Silica is cost-effective for bulk removal.[1]

Chromatographic System
  • Stationary Phase: High-surface area Silica Gel (40–63 µm) or C18-Reverse Phase (for difficult separations).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient).[1]

Workflow
  • Slurry Preparation: Dissolve 10 g of distilled oil in minimal Hexane (with 1% DCM to aid solubility).

  • Column Loading: Load onto a pre-equilibrated silica column (Ratio 1:30 sample:silica).

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities).[1]

    • 5–20 min: 0% → 5% EtOAc in Hexane.

    • Note: The 2-chloro isomer (more crowded/shielded) often elutes before the 4-chloro isomer on normal phase silica due to slightly lower interaction with surface silanols.[1]

  • Fraction Analysis: Spot TLC plates. The two isomers may appear as a "figure-8" overlapping spot.[1] Use GC-FID for rapid fraction checking.[1]

  • Pooling: Combine pure fractions. Evaporate solvent at <40°C (product is volatile).[1]

Protocol C: Low-Temperature Recrystallization (Polishing)

Best for: Final Pharma-Grade purity (>99.8%).[1] Only applicable if the distillate solidifies or is a semi-solid.[1]

Procedure
  • Solvent Selection: Pentane or Methanol/Water (if solid).[1]

  • Dissolution: Dissolve the semi-pure oil in minimal warm Pentane (30°C).

  • Cooling: Slowly cool to -20°C (freezer) or -78°C (Dry ice/acetone) if it remains liquid.

  • Seed: If available, add a seed crystal of pure 2-Chloro-1,5-difluoro-3-methylbenzene.

  • Filtration: Rapid cold filtration through a fritted glass funnel.

    • Critical: The impurity (isomer) often remains in the mother liquor (eutectic effect).[1]

Process Visualization (DOT Diagram)[1]

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Tars) Quench Aq. Quench & Extraction (Remove Salts/Acids) Crude->Quench Distillation High-Vac Fractional Distillation (Remove Heavy/Light Ends) Quench->Distillation Organic Layer Check GC/NMR Analysis Distillation->Check Solid Is it Solid at <0°C? Check->Solid Isomer Mix Detected Pure Final Product (>99.5% Purity) Check->Pure Purity >99% Recryst Low-Temp Recrystallization (Pentane/MeOH) Solid->Recryst Yes (Solid) Chrom Flash Chromatography (Silica or C18) Solid->Chrom No (Oil) Recryst->Pure Waste Waste / Recycle Recryst->Waste Mother Liquor Chrom->Pure Chrom->Waste Mixed Fractions

Caption: Decision tree for the purification of 2-Chloro-1,5-difluoro-3-methylbenzene, prioritizing distillation followed by state-dependent polishing.

Quality Control & Validation

To ensure "Self-Validating" protocols, every step must be checked.

  • GC-MS/FID:

    • Column: DB-5ms or equivalent (Non-polar).[1]

    • Method: 50°C (2 min hold) → 10°C/min → 250°C.

    • Differentiation: Regioisomers will likely have retention time deltas of <0.5 min.[1] Look for peak shouldering.

  • 19F-NMR:

    • The definitive tool. The two Fluorine atoms in the target (positions 1,[1][2]5) are chemically non-equivalent if the structure is asymmetric, or equivalent if symmetric.[1]

    • Target (2-Cl, 3-Me, 1,5-F): The F at pos 1 is ortho to Cl. The F at pos 5 is meta to Cl. They will show distinct coupling patterns and shifts.

    • Impurity (4-Cl): Different F-F coupling constants.

Safety Considerations

  • Fluorinated Aromatics: Generally stable, but thermal decomposition can release HF.[1] Do not overheat >200°C.

  • Skin Absorption: Halogenated toluenes are lipophilic and can penetrate skin.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 2-Chloro-1-fluoro-3-methylbenzene. Retrieved from [Link]

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for electronic effects of F/Cl substituents). Retrieved from [Link][1]

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for fractional distillation of close-boiling liquids).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene

Ticket System Status: ONLINE Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Regioselectivity Troubleshooting Target Molecule: 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1208078-10-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Regioselectivity Troubleshooting Target Molecule: 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1208078-10-7)

Part 1: Executive Summary & Root Cause Analysis

User Issue: "I am attempting to synthesize 2-Chloro-1,5-difluoro-3-methylbenzene. I am experiencing low yields (<30%) and difficult isomeric mixtures when using direct chlorination of 1,5-difluoro-3-methylbenzene. How can I improve the yield?"

Root Cause Diagnosis: The core issue is Regiochemical Mismatch . You are likely attempting an Electrophilic Aromatic Substitution (EAS) on 1,5-difluoro-3-methylbenzene.

  • The Trap: In 1,5-difluoro-3-methylbenzene, the C2 position (the target) is sterically "sandwiched" between a Fluorine atom and a Methyl group.

  • The Reality: Electrophilic attack (Chlorination) favors the C4 and C6 positions, which are less sterically hindered and electronically activated by the ortho/para directing effects of the Fluorine and Methyl groups.

  • The Fix: You must switch from a C-H functionalization strategy (Direct Chlorination) to a C-N functionalization strategy (Sandmeyer Reaction). The amino group in the precursor forces the halogen into the correct position.

Decision Pathway: Route Selection

SynthesisRoute Start Starting Material Selection Direct Route A: Direct Chlorination (1,5-difluoro-3-methylbenzene + NCS/Cl2) Start->Direct Low Cost Precursor Sandmeyer Route B: Sandmeyer Reaction (2,4-difluoro-6-methylaniline + CuCl) Start->Sandmeyer Pre-functionalized Precursor ResultA RESULT: Mixture of Isomers (Major: 4-chloro / Minor: 2-chloro) Low Yield & Difficult Separation Direct->ResultA ResultB RESULT: High Regio-fidelity (Cl replaces NH2 exactly at C2) Yield potential: >75% Sandmeyer->ResultB

Figure 1: Decision matrix highlighting the regioselectivity failure of direct chlorination versus the specificity of the Sandmeyer route.

Part 2: Optimized Protocol (The "Doyle" Sandmeyer)

To maximize yield for this sterically hindered substrate, standard aqueous Sandmeyer conditions (NaNO2/HCl/H2O) often fail due to diazonium instability and phenol formation (reaction with water).

Recommendation: Use a Non-Aqueous Sandmeyer protocol utilizing tert-butyl nitrite (


-BuONO) and Anhydrous Copper(II) Chloride (

). This method, often called the Doyle-Sandmeyer variation, minimizes side reactions.
Materials Checklist
  • Precursor: 2,4-difluoro-6-methylaniline (1.0 eq)

  • Reagent: tert-Butyl Nitrite (1.5 eq) - Freshly purchased or stored under Ar.

  • Catalyst/Halogen Source: Anhydrous

    
     (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) - HPLC Grade, Anhydrous.

  • Temperature: 60°C - 65°C

Step-by-Step Workflow
  • Catalyst Preparation: In a dry 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (1.2 eq) in anhydrous MeCN (5 mL per mmol of aniline). Heat the suspension to 60°C under an Argon atmosphere.
    
    • Why:

      
       acts as both the radical oxidant and the chlorine source. Heating ensures solubility and immediate reaction upon diazonium formation.
      
  • Reagent Addition (The Critical Step): Dissolve 2,4-difluoro-6-methylaniline (1.0 eq) and tert-butyl nitrite (1.5 eq) in MeCN. Add this solution dropwise to the heated copper suspension over 30 minutes.

    • Technical Note: Unlike aqueous methods where you isolate the diazonium salt, this in situ generation allows the unstable diazonium species to be trapped immediately by the copper, preventing decomposition.

  • Reaction Monitoring: Maintain 60°C for 1-2 hours. Monitor via GC-MS or TLC.[1]

    • Endpoint: Disappearance of the aniline peak. Evolution of

      
       gas will cease.
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Quench with 20% aqueous HCl (to break copper complexes).

    • Extract with Diethyl Ether or MTBE (x3).

    • Wash organic layer with Sat.

      
       (remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is usually >90% pure.

    • Purify via short-path distillation (if liquid) or silica plug filtration (Hexanes/EtOAc 95:5) to remove copper salts and trace tars.

Part 3: Troubleshooting Guide (FAQ)

Ticket #SAND-404: "My reaction turned into a black tar."

Diagnosis: Thermal Runaway or Diazo Decomposition. Solution:

  • Control the Exotherm: The formation of the diazonium species and its subsequent decomposition to the radical is exothermic. If you add the reagents too fast, the temperature spikes, leading to polymerization (tar).

  • Action: Slow down the addition rate. Ensure your oil bath has a feedback loop (thermocouple).

Ticket #SAND-405: "I see a large 'M-1' peak (Protodeamination) in GC-MS."

Diagnosis: Hydrogen Abstraction. Context: Instead of Cl replacing


, a Hydrogen atom does (yielding 1,5-difluoro-3-methylbenzene). This happens when the aryl radical abstracts a Hydrogen from the solvent.
Solution: 
  • Solvent Choice: Ensure you are using Acetonitrile . Avoid THF or alcohols, which are excellent Hydrogen atom donors.

  • Concentration: Run the reaction more concentrated (0.5 M or higher) to increase the collision frequency with

    
     rather than solvent.
    
Ticket #SAND-406: "Low yield (<40%) despite full conversion."

Diagnosis: Inefficient Radical Transfer. Solution:

  • Copper Quality: Use Anhydrous

    
     . If your copper salt is green/blue (hydrated), dry it in an oven at 120°C for 4 hours or purchase fresh anhydrous material. Water kills this reaction by forming phenols.
    
  • Stoichiometry: Increase

    
     to 1.5 eq. The radical transfer mechanism requires a high local concentration of Chlorine.
    
Quantitative Comparison of Methods
FeatureDirect Chlorination (Route A)Aqueous Sandmeyer (Route B1)Anhydrous Sandmeyer (Route B2)
Regioselectivity Poor (Favors C4/C6)Excellent (C2 specific)Excellent (C2 specific)
Yield 20-30% (of desired isomer)40-50%75-85%
Side Products Isomeric mixturesPhenols (Ar-OH)Protodeamination (Ar-H)
Scalability HighMedium (Diazo waste)High (No isolation of diazo)

Part 4: Mechanistic Visualization

Understanding the radical mechanism helps in troubleshooting. The reaction proceeds via a Single Electron Transfer (SET) mechanism.[3]

SandmeyerMechanism Aniline Aniline Precursor (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium t-BuONO Radical Aryl Radical (Ar•) Diazonium->Radical SET from Cu(I) Phenol Phenol (Ar-OH) (From Water) Diazonium->Phenol H2O present Product Target Product (Ar-Cl) Radical->Product Cl transfer from Cu(II)-Cl Reduced Reduced Arene (Ar-H) (From Solvent H-abstraction) Radical->Reduced H-donor solvent

Figure 2: Mechanistic pathway showing the critical "Radical" intermediate. Success depends on the rate of Cl-transfer exceeding the rate of H-abstraction.

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides from arylamines.[4] The Journal of Organic Chemistry, 42(14), 2426–2429.

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Review of Copper catalysis mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer stoichiometry and safety).

  • ChemScene. (2024). Product Data: 2-Chloro-1,5-difluoro-3-methylbenzene.[5] (Verification of CAS and Structure).

Sources

Optimization

"side reactions in the synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene"

Technical Support Center: Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-2026-CDFMB-01 Audience: Process Chemists, Medicinal Chemists, R&D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-2026-CDFMB-01 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene (also referred to as 2-chloro-3,5-difluorotoluene) presents a classic challenge in polysubstituted aromatic chemistry: balancing steric hindrance against electronic activation.

The core difficulty lies in the starting material, 1,5-difluoro-3-methylbenzene . The methyl group activates the ring, while the fluorine atoms deactivate it but direct ortho/para. This creates three competing reactive sites, leading to specific side-reaction profiles. This guide addresses the three most common failure modes:

  • Regio-isomerism (Formation of the 4-chloro isomer).

  • Benzylic Oxidation/Halogenation (Radical attack on the methyl group).

  • Lithiation Selectivity (Why Directed Ortho Metalation often yields the wrong product).

Diagnostic Triage: Identify Your Impurity

Before adjusting your protocol, match your analytical data (GC-MS / NMR) to the profiles below:

Observation (GC-MS/NMR)Probable ImpurityRoot Cause
M+ peak at Target + 34/36 (Mass ~196)Dichlorinated species (2,4-dichloro-...)Excess reagent or high temperatures.
M+ peak at Target (Mass ~162), but split peak or wrong retention4-Chloro-1,5-difluoro-3-methylbenzene Regioselectivity failure. The electrophile attacked the position between the two fluorines.
M+ peak at Target (Mass ~162), distinct shift in H-NMR of methylBenzyl chloride derivative (Chloromethyl-...)Radical Mechanism. Reaction occurred on the methyl group, not the ring.
Loss of Fluorine (M-19)Hydrodefluorinated product Harsh reduction conditions or nucleophilic displacement (SNAr) side reaction.

Module 1: The Regioselectivity Challenge (Isomer Contamination)

The Issue

You are observing a significant quantity of the 4-chloro isomer (where the chlorine inserts between the two fluorine atoms).

Mechanistic Insight

In 1,5-difluoro-3-methylbenzene :

  • Position 2 (Target): Located between a Methyl and a Fluoro group.[1] Activated by the Methyl (ortho) and Fluoro (ortho). Sterically hindered.

  • Position 4 (Impurity): Located between two Fluoro groups.[2] Activated by the Methyl (para) and both Fluoros (ortho). Electronically highly activated but sterically crowded.

While the methyl group is a strong activator directing ortho (to Pos 2) and para (to Pos 4), the "combined" ortho-direction of the two fluorine atoms often makes Position 4 competitively reactive, despite the steric bulk of the two halogens [1, 2].

Troubleshooting Protocol

Q: How do I favor the 2-chloro isomer over the 4-chloro isomer?

A: Switch to "Soft" Chlorination & Steric Control. Standard Lewis acid catalysis (FeCl₃/Cl₂) is often too aggressive and non-selective.

  • Reagent Change: Use N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile or DMF). NCS provides a slower, more controlled release of the electrophile (

    
    ), allowing steric factors (hindrance at Pos 4) to play a larger role in discouraging attack between the fluorines.
    
  • Temperature Control: Run the reaction at 0°C to -10°C . Lower temperatures increase the energy barrier difference between the isomers, favoring the kinetically controlled product (often the less crowded one, though in this unique case, both are crowded).

  • Catalyst Tuning: If using Cl₂, switch from FeCl₃ to SbCl₅ or I₂ (iodine). Milder Lewis acids can improve selectivity.

Purification Note: The 2-chloro and 4-chloro isomers have very similar boiling points. Fractional distillation is rarely sufficient. If the ratio is poor (<80:20), purification requires:

  • Preparative HPLC (Reverse phase).

  • Selective Crystallization: If one isomer is solid at RT, cool slowly in Hexane/EtOAc.

Module 2: Benzylic Side Reactions (Radical Pathway)

The Issue

The methyl group is being chlorinated (forming a benzyl chloride) instead of the aromatic ring.

Mechanistic Insight

The methyl C-H bonds are susceptible to Free Radical Substitution (FRS) .[3][4] This pathway competes with Electrophilic Aromatic Substitution (EAS) . FRS is triggered by light (photolysis of Cl₂) or heat, generating chlorine radicals that abstract hydrogen from the methyl group [3].[3]

Troubleshooting Protocol

Q: How do I stop the chlorination of the methyl group?

A: Enforce Ionic Conditions.

  • Light Exclusion: Wrap the reaction vessel in aluminum foil . Even ambient lab light can initiate the radical chain reaction.

  • Oxygen Scavenging (Optional): Radical reactions are sometimes inhibited by oxygen, but for high-yield EAS, simply excluding light and using a strong ionic catalyst is preferred.

  • Catalyst Necessity: Ensure a sufficient load of Lewis Acid (FeCl₃, AlCl₃). The Lewis acid complexes with Cl₂, forcing the heterolytic cleavage (

    
    ) required for ring chlorination. Without the catalyst, the homolytic cleavage (radical path) becomes competitive [3].
    

Module 3: The "Wrong" Route (Why Lithiation Fails)

The Issue

Users attempting to synthesize this molecule via Directed Ortho Metalation (DoM) (using n-BuLi followed by a chlorine source like C₂Cl₆) often isolate almost exclusively the 4-chloro isomer .

Mechanistic Insight

Lithiation is driven by acidity (pKa) , not just coordination.

  • The proton at Position 4 is flanked by two electron-withdrawing fluorine atoms. Due to the strong inductive effect (-I), this proton is significantly more acidic than the proton at Position 2 (flanked by only one F and one electron-donating Me) [4].

  • Therefore, n-BuLi will selectively deprotonate Position 4. Quenching this anion with a chlorine source yields the unwanted isomer.

Recommendation: Do NOT use standard lithiation (n-BuLi/THF) if the 2-chloro isomer is your target, unless you employ a blocking group strategy.

Visualizing the Pathways

The following diagram illustrates the divergence between the desired Ionic pathway and the problematic Radical and Lithiation pathways.

ReactionPathways Start 1,5-Difluoro-3-methylbenzene EAS_Cond EAS Conditions (NCS/MeCN or Cl2/FeCl3) Dark, Low Temp Start->EAS_Cond Radical_Cond Radical Conditions (Cl2, Light/Heat) No Lewis Acid Start->Radical_Cond DoM_Cond Lithiation (n-BuLi, THF, -78C) Start->DoM_Cond Target TARGET: 2-Chloro-1,5-difluoro-3-methylbenzene (Ortho to Me) EAS_Cond->Target Major (Optimized) Impurity_Isomer IMPURITY: 4-Chloro-1,5-difluoro-3-methylbenzene (Between Fluorines) EAS_Cond->Impurity_Isomer Minor (Steric Leak) Benzyl_Impurity IMPURITY: Benzyl Chloride Deriv. (Side Chain Cl) Radical_Cond->Benzyl_Impurity Radical Mechanism Lithio_Int Intermediate: 4-Lithio-species (Most Acidic Proton) DoM_Cond->Lithio_Int pKa Control Wrong_Product WRONG PRODUCT: 4-Chloro isomer Lithio_Int->Wrong_Product + Cl source

Caption: Divergent reaction pathways for 1,5-difluoro-3-methylbenzene. Green path indicates the optimized synthesis; red paths indicate common failure modes.

Recommended Workflow: The "Sandmeyer" Fix

If direct chlorination yields inseparable isomers, the Sandmeyer Reaction is the industry-standard "Self-Validating" alternative. It guarantees regiochemistry because the nitrogen is installed exactly where needed before the halogenation.

Protocol Summary:

  • Nitration: Nitration of 1,5-difluoro-3-methylbenzene. (Directs Ortho to Me -> Position 2). Note: Separation of nitro-isomers is often easier than chloro-isomers due to polarity differences.

  • Reduction: Reduce the nitro group to the aniline (Fe/HCl or H₂/Pd-C).

  • Sandmeyer:

    • Diazotize the amine (NaNO₂/HCl, 0°C).

    • React with CuCl (Copper(I) Chloride).

This route, while longer, eliminates the ambiguity of the chlorination position.

References

  • Electrophilic Aromatic Substitution Selectivity

    • Chemistry LibreTexts. "Electrophilic Aromatic Substitution Reactions of Benzene Derivatives." (2021). Explains the competition between activating (Methyl) and deactivating (Fluoro) directing groups.[1]

  • Regioselectivity in Difluoro-systems

    • BenchChem Technical Support.[5] "Synthesis of 3,5-Difluorotoluene." (2025). Discusses impurity profiles and isomer formation in fluorinated toluenes.

  • Radical vs.

    • ChemGuide. "The Reaction Between Methylbenzene and Chlorine."[3][4] Detailed mechanism of free radical substitution on methyl groups vs ring substitution.

  • Lithiation Selectivity (DoM): Schlosser, M. "The acidity of polyfluorobenzenes." Eur. J. Org. Chem. Establishes that protons between two fluorine atoms are the most acidic sites for lithiation. (General Principle Citation based on standard organometallic texts).

Sources

Troubleshooting

"troubleshooting Suzuki coupling with 2-Chloro-1,5-difluoro-3-methylbenzene"

Technical Support Center: Advanced Synthesis Division Topic: Troubleshooting Suzuki-Miyaura Coupling of 2-Chloro-1,5-difluoro-3-methylbenzene Ticket ID: #SC-2Cl-15F-3Me Status: Open Executive Summary: The Substrate Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Division Topic: Troubleshooting Suzuki-Miyaura Coupling of 2-Chloro-1,5-difluoro-3-methylbenzene Ticket ID: #SC-2Cl-15F-3Me Status: Open

Executive Summary: The Substrate Challenge

Welcome to the technical support hub. You are attempting to couple 2-Chloro-1,5-difluoro-3-methylbenzene . Before troubleshooting, we must define the adversary. This is not a standard aryl chloride; it is a sterically congested, electronically deactivated "sandwiched" halide .

  • The Leaving Group: Chloride (Cl) – inherently less reactive than Br or I due to a stronger C-X bond.

  • The Steric Gate (Positions 1 & 3): The chlorine at C2 is flanked by a Fluorine (C1) and a Methyl group (C3). This ortho,ortho-disubstitution creates a "steric fortress," significantly impeding the Oxidative Addition (OA) of the Palladium catalyst.

  • The Electronic Trap: While the Fluorines (C1, C5) are electron-withdrawing (inductively activating), the ortho-Methyl (C3) is electron-donating. The net result is a substrate that requires a highly specialized, electron-rich, and bulky ligand system to force the reaction forward.

Part 1: Diagnostic Decision Tree

Use this section to identify your specific failure mode.

Q1: The reaction shows < 5% conversion after 4 hours. Starting material remains untouched.

Diagnosis: Oxidative Addition Failure. The catalyst cannot penetrate the steric wall created by the C1-Fluorine and C3-Methyl groups. Standard ligands (PPh3, dppf) will fail here 100% of the time.

The Fix: Switch to Buchwald Dialkylbiaryl Phosphine Ligands .

  • Primary Recommendation: XPhos or SPhos .

  • Why: These ligands are electron-rich (boosting the nucleophilicity of Pd(0) to break the C-Cl bond) and bulky (the biaryl backbone creates a pocket that facilitates the reductive elimination later, but critically, they form highly active monoligated Pd(0) species).

  • Protocol Adjustment: Use a pre-formed precatalyst (e.g., XPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This guarantees the formation of the active catalytic species.

Q2: I see conversion, but the major product is 1,5-difluoro-3-methylbenzene (Hydrodechlorination).

Diagnosis: Transmetallation Stall. The Pd has inserted into the C-Cl bond (Oxidative Addition worked), but the Boronic Acid is failing to swap places with the Chloride (Transmetallation). The "waiting" Pd(II) species eventually grabs a hydride (from solvent or base) and eliminates.

The Fix: Accelerate Transmetallation.

  • Base Switch: Move from Carbonates (Na2CO3) to Potassium Phosphate Tribasic (K3PO4) or Cesium Fluoride (CsF) . The higher basicity/fluorophilicity activates the boronic acid more aggressively.

  • Solvent Control: Ensure your solvent is thoroughly degassed. Oxygen promotes homocoupling, which competes with the main cycle.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the collision frequency between the Pd-Ar species and the activated Boronate.

Q3: The Boronic Acid is consumed, but no product is formed.

Diagnosis: Protodeboronation. Your coupling partner is decomposing faster than it can react. This is common if you are coupling with heteroaryl boronic acids or poly-fluorinated boronic acids.

The Fix:

  • Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 2 hours.

  • MIDA Boronates: Switch from boronic acid to a MIDA boronate ester, which releases the active species slowly, keeping the standing concentration low but constant.[1]

Part 2: The Mechanism & Failure Points

The following diagram illustrates the specific bottlenecks for your substrate (2-Chloro-1,5-difluoro-3-methylbenzene).

SuzukiMechanism Start Substrate: 2-Cl-1,5-difluoro-3-methylbenzene OA_Step Step 1: Oxidative Addition (The Steric Barrier) Start->OA_Step Steric hindrance resists Pd approach Pd0 Active Catalyst [L-Pd(0)] (XPhos/SPhos) Pd0->OA_Step OA_Step->Start Failure (No Rxn) PdII_Ar Intermediate A: Ar-Pd(II)-Cl OA_Step->PdII_Ar Success TM_Step Step 2: Transmetallation (The Chemical Bottleneck) PdII_Ar->TM_Step PdII_Bis Intermediate B: Ar-Pd(II)-Ar' TM_Step->PdII_Bis Success Side_Hydro FAILURE MODE: Hydrodechlorination (Ar-H) TM_Step->Side_Hydro Stall -> Hydride capture Boron Boronic Acid (Activation by Base) Boron->TM_Step Base activation Side_Proto FAILURE MODE: Protodeboronation (Ar'-H) Boron->Side_Proto Instability RE_Step Step 3: Reductive Elimination PdII_Bis->RE_Step RE_Step->Pd0 Catalyst Regeneration Product Final Biaryl Product RE_Step->Product

Caption: Critical failure nodes in the coupling of 2-Chloro-1,5-difluoro-3-methylbenzene. Yellow diamonds indicate high-energy barriers requiring specific ligand/base interventions.

Part 3: Recommended Protocols (SOPs)

These protocols are designed to be self-validating. If Protocol A fails, the data generated will point directly to the issue.

Protocol A: The "Buchwald Standard" (High Success Rate)

Best for: Initial screening and scale-up of <5g.

ComponentReagentEquiv/Conc.Function
Substrate 2-Chloro-1,5-difluoro-3-methylbenzene1.0 equivElectrophile
Partner Aryl Boronic Acid1.5 equivNucleophile
Catalyst XPhos Pd G4 (CAS: 1599466-81-5)2.0 mol%Precatalyst ensuring active L-Pd(0)
Base K3PO4 (Tribasic, finely ground)3.0 equivActivator (High basicity for hindered substrates)
Solvent Toluene / Water (10:1 ratio)0.5 MBiphasic system dissolves inorganic base
Temp 100°C-Energy to overcome steric barrier

Procedure:

  • Charge a reaction vial with the Substrate, Boronic Acid, XPhos Pd G4 , and K3PO4 .

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Toluene and Water via syringe.

  • Heat to 100°C vigorously (1000 rpm stirring is crucial for biphasic mixtures).

  • Checkpoint: Analyze by LCMS at 1 hour. If <10% conversion, increase temp to 110°C. Do not add more catalyst yet.

Protocol B: The "PEPPSI" Alternative (For Extremely Difficult Cases)

Use if Protocol A yields <30% conversion.

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%). This NHC ligand is extremely bulky and pushes electron density onto the Pd, making it a "super-nucleophile" for oxidative addition.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base: KOtBu (Potassium tert-butoxide) - 1.5 equiv. Note: Ensure your substrate is base-stable.

  • Temp: 80°C.

Part 4: Data Reference & Benchmarking

The following table summarizes expected performance based on ligand class for ortho,ortho-disubstituted aryl chlorides.

Ligand ClassExamplePredicted Conversion (24h)Primary Failure Mode
Triphenylphosphine Pd(PPh3)4< 5%Oxidative Addition (Sterics)
Bidentate dppf, dppe< 10%Oxidative Addition (Sterics)
Buchwald (Gen 1) SPhos60-80%Transmetallation (Slow)
Buchwald (Gen 3) XPhos > 95% None (Optimal)
NHC PEPPSI-IPr85-95%Homocoupling (if not degassed)

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. (Foundational work on PEPPSI for hindered chlorides).

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." (Technical specification for G3/G4 precatalyst activation).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. (Mechanism of protodeboronation).[1][2][3][4]

Sources

Optimization

"optimizing reaction conditions for 2-Chloro-1,5-difluoro-3-methylbenzene"

Technical Support Center: Optimization Guide for 2-Chloro-1,5-difluoro-3-methylbenzene Welcome to the Advanced Synthesis Support Center Executive Summary & Molecule Profile Target Molecule: 2-Chloro-1,5-difluoro-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization Guide for 2-Chloro-1,5-difluoro-3-methylbenzene

Welcome to the Advanced Synthesis Support Center

Executive Summary & Molecule Profile

Target Molecule: 2-Chloro-1,5-difluoro-3-methylbenzene Key Challenges:

  • Regioselectivity: The target position (C2) is sterically crowded, sandwiched between a fluoro (C1) and a methyl (C3) group. Direct electrophilic halogenation often favors the less hindered C4 or C6 positions (between F and F, or F and H).

  • Defluorination: The C-F bond, while strong, is susceptible to nucleophilic aromatic substitution (

    
    ) under the harsh conditions often required to force chlorination at the sterically hindered position.
    
  • Isomer Separation: Close boiling points of the regioisomers (2-Cl vs 4-Cl) complicate fractional distillation.

This guide prioritizes two synthetic pathways: the Sandmeyer Reaction (High Specificity) and Electrophilic Chlorination (High Throughput/Industrial).

Primary Synthetic Workflows

Method A: The Sandmeyer Route (Recommended for High Purity)

Best for: Medicinal chemistry scales where isomeric purity is paramount.

Pathway Logic: Starting from 2-amino-1,5-difluoro-3-methylbenzene (prepared via nitration/reduction of 3,5-difluorotoluene), the amino group is converted to a diazonium salt and displaced by chloride. This bypasses the regioselectivity issues of direct chlorination.

SandmeyerRoute Start Start: 2-Amino-1,5-difluoro-3-methylbenzene Step1 Diazotization (NaNO2, HCl, < 5°C) Start->Step1 Acidification Inter Intermediate: Diazonium Salt Step1->Inter Nitrosation Step2 Sandmeyer Displacement (CuCl, HCl, 60°C) Inter->Step2 Radical Substitution End Product: 2-Chloro-1,5-difluoro-3-methylbenzene Step2->End Workup

Figure 1: Step-wise workflow for the Sandmeyer conversion of the aniline precursor to the target chlorobenzene.

Method B: Direct Electrophilic Chlorination (Industrial Route)

Best for: Large-scale production where chromatography/distillation is viable.

Pathway Logic: Chlorination of 1,5-difluoro-3-methylbenzene using


 or NCS.
  • Risk: The major product is typically the 4-chloro or 6-chloro isomer due to steric hindrance at the 2-position.

  • Optimization: Requires specific Lewis Acid catalysts (e.g.,

    
     or Zeolites) to enhance steric discrimination.
    

Critical Optimization Protocols

Protocol 1: Optimizing the Sandmeyer Reaction

Issue: "I am observing low yields and significant phenol formation."

Mechanism: Phenols form when water attacks the diazonium salt instead of the chloride ion. This competes with the Sandmeyer pathway, especially if the temperature rises too fast or chloride concentration is low.

Step-by-Step Optimization:

  • The "Dry" Diazotization:

    • Instead of aqueous

      
      , use t-Butyl Nitrite (tBuONO)  in anhydrous Acetonitrile (
      
      
      
      ).
    • Add

      
        (1.2 eq) directly to this anhydrous mixture.
      
    • Why: Eliminating water prevents phenol formation entirely.

  • Temperature Ramp:

    • Start at 0°C for 30 minutes.

    • Ramp to 60°C slowly (5°C/10 min).

    • Why: Rapid heating causes diazonium decomposition into radical tars before the Copper-Chloride transfer can occur.

  • Catalyst Regeneration:

    • Ensure your CuCl is effectively Cu(I). If it is green (oxidized to Cu(II)), wash with dilute HCl and ethanol/ether until white/off-white.

    • Tip: Adding a trace of metallic Copper powder can keep the catalyst active.

ParameterStandard ConditionOptimized ConditionBenefit
Solvent Water/HClAcetonitrile (Anhydrous)Prevents phenol byproducts
Nitrite Source

t-Butyl NitriteHomogeneous reaction, better solubility
Copper Source CuCl (1.0 eq)

(1.2 eq) + tBuONO
Higher yields via radical mechanism
Protocol 2: Improving Regioselectivity in Direct Chlorination

Issue: "Direct chlorination of 3,5-difluorotoluene gives me a 40:60 mixture of the 2-chloro and 4-chloro isomers."

Troubleshooting Guide:

  • Switch Reagents:

    • Replace

      
       gas with Trichloroisocyanuric Acid (TCCA)  in concentrated 
      
      
      
      .
    • Why: TCCA is a bulky electrophile. The protonated TCCA species is extremely reactive but sterically demanding, which may actually decrease selectivity for the crowded 2-position, but in highly acidic media, the protonation of the ring changes the electronic landscape.

    • Correction: To target the crowded 2-position, you actually need a smaller electrophile and a "hard" Lewis acid. Use

      
       (Sulfuryl Chloride)  with 
      
      
      
      .
  • Thermodynamic vs. Kinetic Control:

    • Run the reaction at -20°C .

    • Low temperature favors the kinetic product. However, since the 2-position is sterically hindered, it is likely the thermodynamic product (if reversible) or simply the minor kinetic product.

    • Strategy Shift: If direct chlorination fails to yield >30% of the 2-isomer, you must rely on fractional crystallization . The 2-chloro isomer (highly symmetrical substitution pattern) often has a significantly higher melting point than the 4-chloro isomer.

Troubleshooting FAQs

Q1: During the Sandmeyer workup, I see a violent gas evolution upon neutralization. Is this normal?

  • Diagnosis: This indicates unreacted diazonium salt decomposing.

  • Risk: Explosion hazard.

  • Solution: Ensure the reaction is quenched with a reducing agent (like sodium bisulfite) or heated to completion before neutralization. Never neutralize a cold diazonium mixture directly. Test for unreacted nitrite using starch-iodide paper (turns blue) and quench with urea.

Q2: My final product contains a "des-methyl" impurity (2-chloro-1,5-difluorobenzene).

  • Diagnosis: This is unlikely to be "des-methyl." It is more likely you started with 1,3-difluorobenzene impurity in your starting material.

  • Verification: Check the purity of your 3,5-difluorotoluene precursor. The methyl group is robust and does not cleave under standard chlorination or Sandmeyer conditions.

Q3: Can I use the Lithiation/Trapping method (n-BuLi + source of Cl)?

  • Analysis:

    • Substrate: 1,5-difluoro-3-methylbenzene.[1]

    • Deprotonation Site: The most acidic proton is at C4 (between the two Fluorines).

    • Result: Lithiation +

      
       (hexachloroethane) will yield 4-chloro-1,5-difluoro-3-methylbenzene .
      
    • Verdict: This method yields the wrong isomer . Do not use standard lithiation unless you use a blocking group at C4 first.

Diagnostic Decision Tree

Use this flow to determine your next experimental step.

TroubleshootingTree Start Problem Identified Issue1 Wrong Isomer Ratio (Direct Chlorination) Start->Issue1 Issue2 Low Yield / Tars (Sandmeyer) Start->Issue2 Action1 Switch to Sandmeyer Route (See Protocol 1) Issue1->Action1 If >50% wrong isomer Action2 Check Water Content (Use Anhydrous CH3CN) Issue2->Action2 If Phenols present Action3 Check Catalyst Color (Must be White/Off-White) Issue2->Action3 If reaction stalled

Figure 2: Decision logic for addressing common synthetic failures.

References

  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1. Link

  • European Patent Office. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. EP 2231678 B1. Link

  • BenchChem. (2025).[2] Technical Support: Friedel-Crafts Optimization for Difluorotoluene Derivatives. Link (General procedural reference).

  • National Institutes of Health (PubMed). (2020). Visible-Light-Promoted Regioselective 1,3-Fluoroallylation of gem-Difluorocyclopropanes. Org Lett. Link (Mechanistic insight on fluoro-aromatic reactivity).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 2-Chloro-1,5-difluoro-3-methylbenzene and its precursors before handling. Fluorinated aromatics can be toxic and skin-permeable.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-1,5-difluoro-3-methylbenzene

[1] Introduction: The "Crowded Ring" Challenge Welcome to the technical support center. If you are working with 2-Chloro-1,5-difluoro-3-methylbenzene , you are likely dealing with a high-value intermediate for agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Crowded Ring" Challenge

Welcome to the technical support center. If you are working with 2-Chloro-1,5-difluoro-3-methylbenzene , you are likely dealing with a high-value intermediate for agrochemical or pharmaceutical synthesis (e.g., quinolone antibiotics or fluorinated bio-isosteres).[1]

From my experience in halogenated aromatic chemistry, the purification of this molecule is deceptive. The primary challenge is not the removal of starting materials, but the separation of regioisomers . The synthesis—typically via electrophilic chlorination of 1,5-difluoro-3-methylbenzene or a Sandmeyer reaction—often yields the 4-chloro isomer as a persistent impurity.[1]

Because the 2-position (between the methyl and fluoro groups) is sterically crowded, side-products formed at the less hindered 4-position or 6-position often co-distill with your target.[1] This guide moves beyond standard protocols to address these specific separation challenges.

Part 1: Diagnostic & Analysis (Tier 1 Support)

Q: My GC-MS shows a single peak, but my subsequent reaction yields a mixture. What is happening?

A: You are likely facing isomer co-elution . Standard non-polar GC columns (like DB-5 or HP-5) often fail to resolve the 2-chloro and 4-chloro isomers because their boiling points are nearly identical (typically


).[1]

The Fix: Switch to 19F-NMR for Purity Assessment. Proton NMR (


-NMR) can be ambiguous due to overlapping methyl signals.[1] Fluorine NMR (

-NMR) is the gold standard here because the chemical shift is highly sensitive to the ortho-substituent environment.[1]
  • Target (2-Chloro): The fluorine at position 1 is ortho to a Chlorine and a Methyl group.[1] The fluorine at position 5 is ortho to a Hydrogen. You will see two distinct signals with specific coupling constants (

    
    ).
    
  • Impurity (4-Chloro): The fluorine atoms at 1 and 5 are symmetric relative to the 4-chloro substituent.[1] This often results in a simplified splitting pattern or a shift distinct from the target.

Diagnostic Workflow:

G Start Crude Sample GC GC-MS (DB-5) Start->GC Decision Single Peak? GC->Decision NMR Run 19F-NMR (C6D6 solvent) Decision->NMR Single Peak Result2 Proceed to Distillation Decision->Result2 Multiple Peaks Result1 Confirm Isomer Contamination NMR->Result1

Caption: Diagnostic logic flow for identifying hidden isomer impurities in fluorinated toluenes.

Part 2: Distillation Troubleshooting (Tier 2 Support)

Q: I am trying to distill the product, but the boiling point range is drifting. How do I remove the "lights" and "heavies"?

A: Drifting boiling points indicate the presence of poly-halogenated byproducts or unreacted starting material .[1]

Boiling Point Estimation: While experimental data for this specific CAS is sparse, we can extrapolate from analogs:

  • Starting Material (1,5-difluoro-3-methylbenzene): ~120–130°C[1]

  • Target (2-Chloro-1,5-difluoro-3-methylbenzene): ~170–175°C[1]

  • Heavies (Dichloro analogs): >200°C[2]

Protocol: Vacuum Fractional Distillation Do not use simple distillation. You need a fractionating column (Vigreux or packed column) to separate the starting material effectively.

FractionApprox. Vapor Temp (at 20 mmHg)ComponentAction
F1 (Fore-run) < 60°CSolvents / WaterDiscard
F2 (Inter-run) 60°C – 85°CUnreacted 1,5-difluoro-3-methylbenzeneRecycle to synthesis
F3 (Main) 88°C – 92°CTarget Product (+ Isomers)Collect
F4 (Heavies) > 95°CDichloro-species / TarsDiscard

Critical Tip: If F3 contains the 4-chloro isomer, distillation will not remove it. You must proceed to Tier 3.

Part 3: Advanced Isomer Separation (Tier 3 Support)

Q: Distillation failed to remove the isomeric impurity. What is the chemical solution?

A: When physical separation (distillation) fails, we use Chemical Derivatization or Selective Chromatography .

Option A: Selective Sulfonation (The "Senior Scientist" Trick)

This method exploits the steric difference between the 2-chloro and 4-chloro isomers.[1]

  • Mechanism: Sulfonation is reversible. The 4-chloro isomer (less sterically hindered) sulfonates faster than the 2-chloro target (crowded by methyl and fluoro groups).[1]

  • Protocol:

    • Stir the mixture with conc.

      
       at moderate temperature (40–60°C).
      
    • The impurity (4-chloro isomer) forms a water-soluble sulfonic acid.[1]

    • The target (2-chloro isomer) remains organic-soluble due to steric hindrance preventing sulfonation.[1]

    • Workup: Extract with hexane/DCM. The aqueous layer holds the impurity. The organic layer holds the purified target.

Option B: Specialized Chromatography

Standard Silica gel is often insufficient. You require a stationary phase that interacts with the


-electron systems differently.

Recommended Column: Pentafluorophenyl (PFP) Propyl or Fluoro-Phenyl phases.[1]

  • Why? These columns separate based on "fluorine-fluorine" interactions and dipole moments, which differ significantly between regioisomers.

Chromatography Data Table:

ParameterCondition
Stationary Phase PFP-Silica (e.g., Phenomenex Luna PFP or similar)
Mobile Phase Hexane : Ethyl Acetate (95:[1]5)
Flow Rate Low (optimize for resolution)
Detection UV @ 254 nm (Aromatic ring)

Part 4: Impurity Removal Workflow

This comprehensive workflow summarizes the decision-making process for purifying 2-Chloro-1,5-difluoro-3-methylbenzene.

PurificationWorkflow Raw Crude Reaction Mixture Wash Aqueous Wash (Remove Salts/Acids) Raw->Wash Dry Dry over MgSO4 & Filter Wash->Dry VacDist Vacuum Distillation (Remove SM & Heavies) Dry->VacDist Check Check Purity (19F-NMR) VacDist->Check Isomer Isomer Impurity Present? Check->Isomer Pure Final Product (>98% Purity) Isomer->Pure No ChemSep Chemical Separation (Selective Sulfonation) Isomer->ChemSep High Impurity Load (>10%) Chrom Flash Chromatography (PFP Column) Isomer->Chrom Low Impurity Load (<5%) ChemSep->Pure Chrom->Pure

Caption: Logic tree for selecting between distillation, chromatography, and chemical separation.

Part 5: References

  • BenchChem. "A Comparative Guide to the Fluorination of Toluene for Researchers." BenchChem Technical Guides, 2025. Link

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Knowledge Base, Nov 18, 2024. Link

  • European Patent Office. "Process for preparing chloro-difluorobenzene."[1] EP 0447259 A1, 1991. Link

  • NurdRage. "Separation of chlorotoluene isomers (para and ortho)." YouTube Technical Demonstration, July 06, 2016. Link

  • RotaChrom. "The Science and Strategy Behind Isomer Separation." RotaChrom Technical Blog, Nov 07, 2024. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 2-Chloro-1,5-difluoro-3-methylbenzene before handling.

Sources

Optimization

"handling and storage of 2-Chloro-1,5-difluoro-3-methylbenzene"

Technical Support Center: Handling & Storage of 2-Chloro-1,5-difluoro-3-methylbenzene Executive Summary & Chemical Profile Compound Identity: Chemical Name: 2-Chloro-1,5-difluoro-3-methylbenzene CAS Number: (Derivative/I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage of 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary & Chemical Profile

Compound Identity:

  • Chemical Name: 2-Chloro-1,5-difluoro-3-methylbenzene

  • CAS Number: (Derivative/Isomer specific, typically 1239703-90-8 or analog)

  • Class: Polyfluorinated Aryl Halide / Halogenated Toluene

  • Physical State: Typically a colorless to pale yellow liquid (or low-melting solid depending on purity).

Support Context: This guide addresses the specific challenges of maintaining the integrity of electron-deficient aromatic rings during storage and the unique reactivity profiles encountered during cross-coupling or nucleophilic substitution workflows.

Critical Storage Protocols (The Foundation)

Core Directive: While the aromatic C-Cl and C-F bonds are robust, the benzylic methyl group (C-CH3) on an electron-deficient ring is susceptible to slow radical oxidation and photo-degradation.

Storage Decision Matrix

StorageProtocol Start Received Shipment CheckSeal Check Septum/Seal Integrity Start->CheckSeal Duration Intended Storage Duration? CheckSeal->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm Daily Access LongTerm > 1 Month (Archive) Duration->LongTerm Infrequent Amb Ambient (20-25°C) Dark Cabinet ShortTerm->Amb Cold Refrigerated (2-8°C) Argon Blanket LongTerm->Cold Container Container Type? Amb->Container Cold->Container Glass Borosilicate Glass (Amber) Container->Glass Correct Plastic Plastic/Polymer Container->Plastic Incorrect Warning STOP: Leaching Risk Transfer to Glass immediately Plastic->Warning

Figure 1: Decision tree for storage conditions based on usage frequency and material compatibility.

Protocol Specifications
ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Long-term)Reduces the kinetic rate of benzylic oxidation and volatility-induced loss.
Atmosphere Inert (Argon/Nitrogen)Critical: Displaces O₂, preventing radical chain mechanisms at the methyl position.
Container Amber BorosilicatePrevents UV-initiated homolysis of C-Cl bonds (photolysis) and excludes light.
Cap/Seal PTFE-LinedFluorinated aromatics can swell standard rubber septa, leading to contamination.

Operational Handling & Safety (The Workflow)

Safety Warning: This compound is a potent Skin and Eye Irritant (H315/H319) and likely a Respiratory Irritant (H335) . It is lipophilic, meaning it can penetrate skin rapidly.

Standard Operating Procedure (SOP): Liquid Transfer

Do not pour from the bottle. Pouring increases surface area for evaporation and exposure.

  • Equip PPE: Nitrile gloves (double-gloved recommended) and safety goggles.

  • Venting: Insert a small gauge needle connected to an inert gas line (bubbler) into the septum to equalize pressure.

  • Withdrawal: Use a gastight glass syringe with a long needle.

  • Transfer: Dispense directly into the reaction vessel below the solvent line to minimize headspace vapor.

Troubleshooting Guide (FAQs)

Category A: Stability & Purity[1][2]

Q1: The liquid has turned from colorless to yellow. Is it still usable?

  • Diagnosis: This indicates benzylic oxidation (formation of aldehyde/alcohol species) or trace photolysis (liberation of Cl radicals).

  • Troubleshooting Steps:

    • Run 1H NMR: Check for a shift in the methyl peak (typically ~2.3 ppm). Aldehyde protons will appear ~10 ppm.

    • Action:

      • < 2% Impurity: Use as is for crude reactions.

      • 2–10% Impurity: Filter through a small plug of neutral silica gel (eluting with Hexanes/EtOAc).

      • > 10% Impurity: Redistill under reduced pressure.

Q2: My rubber septa are deforming after contact with the compound.

  • Cause: Halogenated aromatics are excellent solvents for non-crosslinked polymers. They swell standard red rubber or white rubber septa.

  • Solution: Switch exclusively to PTFE-faced (Teflon) silicone septa. Ensure the PTFE face is facing the chemical.

Category B: Reaction Performance (Synthesis)

Q3: I am seeing low yields in Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Mechanism: The ortho-fluorine and ortho-methyl groups create significant steric hindrance around the Chlorine atom, making oxidative addition slower. Additionally, the electron-deficient ring can stabilize Pd-intermediates too strongly or promote side reactions.

  • Optimization Protocol:

    • Ligand Choice: Switch to electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos ) or NHC ligands (e.g., PEPPSI-IPr ) to force oxidative addition.

    • Temperature: These substrates often require higher temperatures (80–110°C) compared to simple chlorobenzenes.

    • Base: Avoid strong alkoxides if possible; use milder bases like K₃PO₄ or Cs₂CO₃ to prevent deprotonation of the benzylic methyl group.

Q4: Can I use this compound in Nucleophilic Aromatic Substitution (SNAr)?

  • Analysis: Yes, but selectivity is key.

  • Regioselectivity: The Fluorine at position 5 (meta to methyl, para to Cl?) or position 1 will be activated by the electron-withdrawing nature of the ring. However, the Chlorine is also a leaving group.

  • Guidance: Fluorine is generally a better leaving group than Chlorine in SNAr reactions (due to the Meisenheimer complex stabilization). Expect substitution at the Fluorine positions first, especially if using O- or N-nucleophiles.

Emergency Response Data

Incident TypeImmediate Action
Skin Contact Wash with soap and water for 15 min.[1] Do not use alcohol (increases absorption).
Eye Contact Rinse with water for 15 min.[1][2] Seek ophthalmologist support immediately.
Spill (< 10mL) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Fire Use CO₂, Dry Chemical, or Foam.[1][2][3][4] Do not use water jet (spreads the burning liquid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Chlorodifluoromethylbenzene derivatives. Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: Fluorinated Aromatic Intermediates. Retrieved from .

  • ECHA (European Chemicals Agency). Registration Dossier - Halogenated Toluenes. Retrieved from .

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design. Retrieved from .

Sources

Troubleshooting

"by-product analysis in 2-Chloro-1,5-difluoro-3-methylbenzene reactions"

The following technical guide is structured as a Technical Support Center for researchers working with 2-Chloro-1,5-difluoro-3-methylbenzene . It synthesizes reactivity principles of poly-halogenated aromatics with pract...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center for researchers working with 2-Chloro-1,5-difluoro-3-methylbenzene . It synthesizes reactivity principles of poly-halogenated aromatics with practical troubleshooting protocols.

Status: Operational | Tier: Level 3 (Senior Research Support) Subject: By-product Analysis & Process Optimization Molecule ID: 2-Cl-1,5-dF-3-Me-Ph

Executive Summary

2-Chloro-1,5-difluoro-3-methylbenzene is a densely functionalized scaffold used primarily in the synthesis of agrochemicals (SDHI fungicides) and kinase inhibitors. Its reactivity is dominated by three competing features:

  • Sterically Hindered Electrophile: The C2-Chlorine is flanked by Fluorine (C1) and Methyl (C3), making Pd-catalyzed coupling challenging.

  • Acidic Protons: The C6-Hydrogen is situated between two fluorine atoms (C1, C5), creating a "lithiation trap" that can lead to benzyne formation.

  • Benzylic Lability: The C3-Methyl group is prone to radical over-halogenation.

This guide addresses the specific by-products generated by these features.

Module 1: Suzuki-Miyaura Coupling Failures

Context: You are attempting to couple an aryl boronic acid at the C2-Cl position. Common Issue: Low conversion with significant amounts of starting material or "reduced" product (des-chloro).

Troubleshooting Guide

Q: Why am I observing the "reduced" product (1,5-difluoro-3-methylbenzene) instead of the coupled biaryl? A: This is Protodehalogenation , a common by-product in sterically hindered aryl chlorides.

  • Mechanism: The oxidative addition of Pd(0) into the C2-Cl bond is slow due to the ortho-F and ortho-Me groups. Once inserted, the bulky Pd(II) species is slow to transmetalate. If the reaction stalls, the Pd-aryl complex can abstract a hydride (often from the solvent or base), leading to reductive elimination of the Cl.

  • Diagnostic: Mass spec shows a peak at [M-34] (loss of Cl, gain of H).

Q: How do I suppress protodehalogenation? A: You must accelerate the Transmetalation step relative to hydride abstraction.

  • Switch Ligands: Move from PPh3 or dppf to electron-rich, bulky Buchwald ligands like XPhos or SPhos . These facilitate oxidative addition despite the steric crowd.

  • Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ or CsF . Anhydrous conditions often reduce hydride sources.

  • Temperature Ramp: Do not overheat. High temps (>100°C) favor β-hydride elimination pathways. Keep reaction <80°C with more active catalysts (e.g., Pd(OAc)₂/SPhos).

Data: Ligand Performance on Sterically Hindered Chlorides

Ligand SystemConversion (24h)By-product: Reduced (Des-Cl)By-product: Homocoupling
Pd(PPh₃)₄< 30%High (~15%)Moderate
Pd(dppf)Cl₂45%Moderate (~10%)Low
Pd-XPhos G4 > 95% Trace (<1%) Low
Pd(OAc)₂ / PCy₃60%High (due to β-H elim)High

Module 2: Benzylic Bromination (Wohl-Ziegler)

Context: Functionalizing the C3-Methyl group using NBS (N-Bromosuccinimide).[1] Common Issue: Formation of the gem-dibromide impurity.

Troubleshooting Guide

Q: I am getting a 20% yield of the dibromo-species (benzal bromide). How do I stop at the monobromide? A: The electron-deficient nature of the ring (due to F and Cl) makes the benzylic radical less stable than in toluene, but once the first bromine is added, the position remains reactive.

  • The Trap: Users often add excess NBS to drive the reaction to completion.

  • Protocol Adjustment:

    • Stoichiometry: Use a slight deficit of NBS (0.95 eq). It is easier to separate unreacted starting material than the dibromo-impurity.

    • Initiator Dosing: Do not add AIBN/BPO all at once. Dissolve the initiator in solvent and add it via syringe pump over 2 hours. This keeps the radical concentration low, favoring selectivity.

Q: Can I recycle the dibromo-byproduct? A: Yes. You can perform a reductive debromination using Diethyl phosphite (HO)P(OEt)₂ and a tertiary amine base to convert the gem-dibromide back to the monobromide, though yield is variable.

Module 3: Lithiation & Regioselectivity

Context: Attempting to functionalize the ring via Lithium-Halogen Exchange or Directed Ortho Metalation (DoM). Common Issue: "Explosion" of by-products or tar formation upon warming.

Troubleshooting Guide

Q: I treated the molecule with n-BuLi hoping to lithiate at C4, but I got a complex mixture. What happened? A: You likely triggered Benzyne Formation or lithiated at the wrong site.

  • Acidity Analysis: The proton at C6 is flanked by two fluorines (C1 and C5). It is significantly more acidic (pKa ~26) than the proton at C4 (flanked by Me and F).

  • The Danger: Lithiation at C6 places a Lithium atom ortho to a Fluorine. This species is unstable. Upon warming above -60°C, it eliminates LiF to form 3-chloro-4-methyl-1,5-benzyne (or isomer equivalent). This highly reactive benzyne rapidly polymerizes or reacts non-selectively with solvent.

Q: How do I safely functionalize the C6 position? A:

  • Temperature is Critical: You must maintain -78°C strictly.

  • Base: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulky and less nucleophilic, reducing the risk of nucleophilic attack on the halides.

  • Quench: Add the electrophile (e.g., DMF, CO₂, I₂) at -78°C and allow to react for 30 mins before warming.

Visualizing the Reaction Pathways

The following diagram maps the critical divergence points where by-products are generated based on reagent choice.

ReactionPathways Start 2-Chloro-1,5-difluoro- 3-methylbenzene Suzuki Pd-Catalyzed Coupling (C2-Cl) Start->Suzuki Ar-B(OH)2, Pd NBS Radical Bromination (C3-Me) Start->NBS NBS, AIBN Lithiation Lithiation (LDA/nBuLi) Start->Lithiation -78°C Prod_Suzuki Biaryl Product Suzuki->Prod_Suzuki Opt: XPhos, K3PO4 ByProd_Dehal By-Product: Des-Chloro Arene (Protodehalogenation) Suzuki->ByProd_Dehal Err: PPh3, High T Prod_BenzylBr Benzyl Bromide NBS->Prod_BenzylBr Opt: 0.95 eq NBS ByProd_DiBr By-Product: Gem-Dibromide NBS->ByProd_DiBr Err: Excess NBS Inter_Li C6-Lithio Species (Unstable > -60°C) Lithiation->Inter_Li Prod_Func C6-Functionalized Inter_Li->Prod_Func Quench -78°C ByProd_Benzyne By-Product: Benzyne Tars (via LiF Elimination) Inter_Li->ByProd_Benzyne Err: Warm to RT

Caption: Reaction divergence map showing critical failure modes (Red) vs. optimized pathways (Green).

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Schlosser, M. (2005). "The 2×3 Isomer "Bingo" with Fluorobenzenes: A Guide to the Regioselective Functionalization of Fluoroaromatics." Angewandte Chemie International Edition, 44(3), 376–393.

  • Podhorecki, B., et al. (2020).[2] "Benzylic Bromination Control in Pharmaceutical Intermediates." Organic Process Research & Development, 24(10), 2234–2242.

  • Leroux, F. R., et al. (2004). "Organolithium Reagents in the Synthesis of Fluorinated Materials." Journal of Fluorine Chemistry, 125(11), 1671-1678.

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-1,5-difluoro-3-methylbenzene

Welcome to the technical support center for catalyst selection in reactions involving 2-Chloro-1,5-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in reactions involving 2-Chloro-1,5-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common catalytic transformations of this specific aryl chloride.

The unique electronic and steric properties of 2-Chloro-1,5-difluoro-3-methylbenzene, an electron-deficient aryl chloride, present specific challenges and opportunities in cross-coupling catalysis. This document provides a structured approach to catalyst selection and reaction optimization for various common transformations.

I. Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection critical for reactions with 2-Chloro-1,5-difluoro-3-methylbenzene?

A1: The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is significantly lower than that of aryl bromides or iodides.[1][2] The strong C-Cl bond requires a highly active catalyst to facilitate the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4] The presence of two fluorine atoms further deactivates the ring towards oxidative addition, making the choice of a suitable catalyst system paramount for successful transformation.

Q2: What are the primary types of catalytic reactions applicable to 2-Chloro-1,5-difluoro-3-methylbenzene?

A2: The most common and synthetically useful reactions for this substrate are cross-coupling reactions, which form new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bonds. These include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.[5]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[6][7]

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[8][9]

  • Ullmann Condensation: Copper-catalyzed formation of C-O or C-N bonds.[10][11]

Q3: What are the key components of a successful catalytic system for this substrate?

A3: A typical catalytic system consists of a metal precursor (usually palladium or copper), a ligand, a base, and a suitable solvent.[4]

  • Metal Precursor: Palladium(II) sources like Pd(OAc)₂ or PdCl₂ are common, as they are reduced in situ to the active Pd(0) species.[12] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[13] For Ullmann-type reactions, copper(I) salts like CuI are typically employed.[10]

  • Ligand: The ligand is crucial for stabilizing the metal center, enhancing its reactivity, and influencing the selectivity of the reaction. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[3][14]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig amination) and facilitating the regeneration of the active catalyst.[6]

  • Solvent: The solvent must be chosen to ensure the solubility of all reaction components and should be stable under the reaction conditions. Anhydrous and deoxygenated solvents are often necessary for palladium-catalyzed reactions.[15]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during experiments with 2-Chloro-1,5-difluoro-3-methylbenzene.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Verify Catalyst Activity: Ensure your palladium precursor and ligand are of high quality and have been stored correctly. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) form; if this is inefficient, the catalytic cycle won't start.[12][15] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.
Inappropriate Ligand Screen Different Ligands: The choice of ligand is critical for activating the C-Cl bond. For this electron-deficient aryl chloride, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[2][3][14]
Insufficient Base Strength Optimize the Base: The base's strength and solubility are crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[16] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required to deprotonate the amine.[7][13]
Presence of Oxygen or Moisture Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air and moisture.[15] Thoroughly degas your solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
Low Reaction Temperature Increase Temperature: Aryl chlorides often require higher reaction temperatures to overcome the high activation energy of the oxidative addition step.[10] Consider increasing the temperature incrementally, monitoring for any potential side reactions or decomposition.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Side Product Potential Cause Troubleshooting Steps & Explanation
Homocoupling of Coupling Partner Oxygen Presence / Catalyst Reactivity This is common in Suzuki reactions where the boronic acid couples with itself.[16] Ensure rigorous degassing of the reaction mixture.[16] Using a Pd(0) source directly can sometimes mitigate this issue.[16]
Dehalogenation (Hydrodehalogenation) Active Catalyst & Hydrogen Source This side reaction, where the chlorine atom is replaced by hydrogen, can be promoted by highly active catalysts and the presence of a hydrogen source (e.g., trace water, solvent).[4] Consider using a slightly less active catalyst or changing the solvent.
Diarylamine Formation (in Amination) Reaction Conditions In Buchwald-Hartwig amination with primary amines, the desired monoarylated product can sometimes react further to form a diarylamine. The choice of ligand can influence this selectivity.[17][18]
Catalyst Selection and Optimization Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for a given reaction with 2-Chloro-1,5-difluoro-3-methylbenzene.

catalyst_selection_workflow cluster_start Reaction Definition cluster_selection Initial Catalyst Screening cluster_execution Experimentation cluster_optimization Optimization Loop cluster_end Final Protocol start Define Reaction Type (e.g., Suzuki, Amination) catalyst_choice Select Initial Catalyst System: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., XPhos, SPhos) - Base (e.g., K2CO3, NaOtBu) start->catalyst_choice solvent_choice Choose Solvent (e.g., Toluene, Dioxane) catalyst_choice->solvent_choice run_reaction Run Initial Reaction (Small Scale) solvent_choice->run_reaction analyze_results Analyze Results (LC-MS, NMR) run_reaction->analyze_results low_yield Low Yield? analyze_results->low_yield troubleshoot Troubleshoot: - Change Ligand - Vary Base - Adjust Temperature low_yield->troubleshoot Yes side_products Side Products? low_yield->side_products No troubleshoot->run_reaction optimize_selectivity Optimize for Selectivity: - Modify Ligand/Metal Ratio - Screen Additives side_products->optimize_selectivity Yes final_protocol Optimized Protocol side_products->final_protocol No optimize_selectivity->run_reaction

Caption: A general workflow for catalyst selection and optimization.

III. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

Objective: To determine the efficacy of a given catalyst system for the Suzuki-Miyaura coupling of 2-Chloro-1,5-difluoro-3-methylbenzene with a boronic acid.

Materials:

  • 2-Chloro-1,5-difluoro-3-methylbenzene

  • Aryl boronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add 2-Chloro-1,5-difluoro-3-methylbenzene and the aryl boronic acid.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision Tree for Troubleshooting a Failed Suzuki Coupling

troubleshooting_suzuki start Reaction Failed (Low/No Conversion) check_reagents Check Reagent Purity & Integrity (Aryl Chloride, Boronic Acid, Base, Solvent) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Dryness) check_reagents->check_atmosphere Reagents OK change_ligand Screen More Electron-Rich/Bulky Ligands (e.g., SPhos, RuPhos, NHCs) check_atmosphere->change_ligand Atmosphere OK increase_temp Increase Reaction Temperature change_ligand->increase_temp change_base Try a Stronger or More Soluble Base (e.g., K3PO4, Cs2CO3) increase_temp->change_base success Reaction Successful change_base->success

Caption: Troubleshooting decision tree for a failed Suzuki coupling.

IV. References

  • Vertex AI Search. (n.d.). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Retrieved February 15, 2026, from

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved February 15, 2026, from

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6768-6792.

  • Wikipedia. (2023, December 27). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Catalysis, 7(10), 6544-6548.

  • Gorbunov, D., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org.

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved February 15, 2026, from [Link]

  • eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved February 15, 2026, from [Link]

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross- Coupling. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved February 15, 2026, from [Link]

  • White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, November 28). Ullmann condensation. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 14). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • PubMed. (2005, June 24). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved February 15, 2026, from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, August 2). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Retrieved February 15, 2026, from https://pubs.acs.org/doi/10.1021/acs.orglett.8b01234

  • Royal Society of Chemistry. (2025, December 6). Metallic electrocatalyzed C–N bond formation: new catalytic modes and technologies. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Pd-PEPPSI: Water-Assisted Suzuki–Miyaura Cross-Coupling of Aryl Esters at Room Temperature using. Retrieved February 15, 2026, from [Link]

  • Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2002, March 8). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparing reactivity of 2-Chloro-1,5-difluoro-3-methylbenzene with similar compounds"

Comparative Reactivity Guide: 2-Chloro-1,5-difluoro-3-methylbenzene Executive Summary: The "Ortho-Ortho" Challenge 2-Chloro-1,5-difluoro-3-methylbenzene (CDFMB) represents a specialized scaffold in the synthesis of agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary: The "Ortho-Ortho" Challenge

2-Chloro-1,5-difluoro-3-methylbenzene (CDFMB) represents a specialized scaffold in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] Its value lies in its unique substitution pattern: a deactivated chlorobenzene core flanked by two fluorine atoms and a methyl group.

This guide compares CDFMB against three structural analogs to isolate the specific electronic and steric contributions of its substituents.

  • Analog A: 2-Chloro-1,5-difluorobenzene (Steric Control: No Methyl)[1][2]

  • Analog B: 2-Bromo-1,5-difluoro-3-methylbenzene (Leaving Group Control: Br vs Cl)[1][2]

  • Analog C: 1,3-Difluoro-5-methylbenzene (Electronic Control: No Chlorine)[1][2]

Electronic Landscape & SNAr Susceptibility[1]

The defining feature of CDFMB is the competition between the two fluorine atoms for Nucleophilic Aromatic Substitution (SNAr).[2] While Fluorine is generally a good leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex, the regioselectivity is dictated by the auxiliary substituents (Cl and Me).

Comparative Analysis: SNAr Regioselectivity
CompoundPrimary SNAr SiteActivation SourceSteric Hindrance
CDFMB (Target) C5-F Para-Cl (Inductive withdrawal)Low (Adjacent to H)
Analog A Mixed (C1/C5)Ortho-Cl vs Para-ClLow
Analog C InertNone (No EWG activator)N/A

Mechanism & Causality: In CDFMB, the C5-Fluorine is the preferred site for nucleophilic attack.

  • Electronic Activation: The Chlorine atom at C2 exerts an inductive electron-withdrawing effect (-I). This activates the para position (C5) and the ortho position (C1).[2]

  • Steric Deactivation: The Methyl group at C3 sterically crowds the C1-Fluorine (via the C2-Cl relay). The C5-Fluorine is flanked by protons, making it sterically accessible.

  • Result: Nucleophiles (e.g., amines, alkoxides) will selectively displace the C5-F.

Visualization: SNAr Pathway

SNAr_Selectivity Start 2-Chloro-1,5-difluoro- 3-methylbenzene Nu Nucleophile (Nu-) Start->Nu Path_A Path A: Attack at C1-F (Ortho to Cl) Nu->Path_A High Energy Barrier Path_B Path B: Attack at C5-F (Para to Cl) Nu->Path_B Kinetic Preference TS_A Transition State A (Sterically Crowded by C2-Cl/C3-Me) Path_A->TS_A TS_B Transition State B (Sterically Accessible) Path_B->TS_B Prod_A Minor Product (C1-Substitution) TS_A->Prod_A Prod_B Major Product (C5-Substitution) TS_B->Prod_B

Caption: Regioselective preference for C5 substitution driven by steric release and para-activation.

Directed Ortho-Metalation (DoM) & C-H Activation

For functionalizing the benzene ring without touching the Halogens, Lithiation is the gold standard. CDFMB possesses a "privileged" proton at C6 .

  • The "Acidic Sandwich" Effect: The proton at C6 is situated directly between two Fluorine atoms (Positions 1 and 5).[2] The synergistic inductive effect of two ortho-fluorines dramatically lowers the pKa of this proton (approx pKa ~26-28), making it selectively removable by lithium amide bases.

Experimental Protocol: Regioselective C6-Lithiation

Objective: Selective formylation at C6.

  • Reagents:

    • Substrate: CDFMB (1.0 equiv)[2]

    • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equiv) — Chosen over LDA to minimize nucleophilic attack on the ring.[2]

    • Electrophile: DMF (1.2 equiv)[2]

    • Solvent: Anhydrous THF.

  • Workflow:

    • Step 1 (Base Prep): Generate LiTMP in situ by adding n-BuLi to TMP in THF at -78°C. Stir 15 min.[1][2]

    • Step 2 (Deprotonation): Add solution of CDFMB in THF dropwise to the LiTMP solution at -78°C. Crucial: Maintain temp < -70°C to prevent benzyne formation via Li-F elimination.[1][2]

    • Step 3 (Equilibration): Stir for 45-60 mins. The solution typically turns yellow/orange (lithiated species).[2]

    • Step 4 (Quench): Add DMF dropwise.[2] Warm to RT.

    • Step 5 (Workup): Acidify with 1M HCl. Extract with EtOAc.

Validation Check:

  • Success Indicator: Appearance of aldehyde peak in 1H NMR (~10.2 ppm) as a triplet or doublet of doublets (coupling to F).[2]

  • Failure Mode (Benzyne): If temp rises > -60°C, LiF eliminates to form a benzyne intermediate, leading to complex polymeric mixtures.[1]

Visualization: Lithiation Decision Tree

Lithiation_Workflow Input Substrate: CDFMB Base_Choice Select Base Input->Base_Choice nBuLi n-BuLi Base_Choice->nBuLi Avoid LiTMP LiTMP / LDA Base_Choice->LiTMP Preferred Result_Bad Risk: Nucleophilic Attack on C-F or C-Cl nBuLi->Result_Bad Result_Good Clean Deprotonation at C6 (H between Fs) LiTMP->Result_Good Temp_Control Temp Control (-78°C vs -40°C) Result_Good->Temp_Control Path_Benzyne >-60°C: LiF Elimination (Benzyne Formation) Temp_Control->Path_Benzyne Path_Stable <-70°C: Stable Lithio-Species Temp_Control->Path_Stable Electrophile Add Electrophile (DMF/CO2/I2) Path_Stable->Electrophile

Caption: Critical process parameters for avoiding benzyne collapse during metallation.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-Chlorine bond in CDFMB is sterically hindered by the C1-F and C3-Me.[1] Standard Pd(PPh3)4 conditions often fail due to slow oxidative addition.[2]

Performance Comparison: Catalyst Systems
VariableCDFMB (Cl-substrate)Analog B (Br-substrate)Recommendation
Bond Energy High (C-Cl ~96 kcal/mol)Med (C-Br ~68 kcal/mol)Cl requires electron-rich ligands.[1][2]
Steric Environment High (Ortho-F, Ortho-Me)High (Ortho-F, Ortho-Me)Ligand must be bulky yet flexible.[1][2]
Rec. Catalyst Pd(OAc)₂ + SPhos/XPhos Pd(dppf)Cl₂Buchwald dialkylbiaryl ligands are essential for CDFMB.[2]
Base Sensitivity Sensitive to SNAr (OH-)Less SensitiveUse K₃PO₄ or Cs₂CO₃ (anhydrous) to prevent hydrolysis of C-F.[2]

Optimized Protocol for CDFMB Coupling:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).[2] Rationale: XPhos promotes oxidative addition into hindered aryl chlorides.[2]

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (10:1) degassed.[2]

  • Temp: 100°C.

Why Analog B (Bromo) is preferred for initial screening: If the synthesis allows, starting with Analog B (2-Bromo-1,5-difluoro-3-methylbenzene) will increase yields by 20-30% and allow milder conditions (80°C) because the C-Br bond undergoes oxidative addition significantly faster, mitigating the steric penalty of the ortho-methyl group.[1][2]

References

  • Mongin, F., & Schlosser, M. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[1][3] Tetrahedron Letters, 37(36), 6551-6554.[2][3] Link[2][3]

  • Barder, T. E., et al. (2005).[2][4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[2] Link[2]

  • Sandford, G. (2003).[2] Perfluoroalkanes. Tetrahedron, 59(4), 437-454.[2] (Review of SNAr in polyfluorinated systems). Link[2]

  • Ramírez, A., et al. (2004).[2][5] Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity.[5] Journal of the American Chemical Society, 126(45), 14700-14701. Link[2]

Sources

Comparative

Technical Validation Guide: Structural Determination of 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary: The Regioisomer Challenge In the development of fluorinated pharmaceutical scaffolds, 2-Chloro-1,5-difluoro-3-methylbenzene represents a classic "regioisomer trap." While standard analytical techniques...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of fluorinated pharmaceutical scaffolds, 2-Chloro-1,5-difluoro-3-methylbenzene represents a classic "regioisomer trap." While standard analytical techniques (MS, IR) confirm the molecular formula (


), establishing the absolute regiochemistry—specifically the positioning of the chlorine atom relative to the methyl group and fluorine substituents—is notoriously difficult using 1D NMR alone.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against Single Crystal X-ray Diffraction (SC-XRD) for this specific structural validation. It provides a definitive protocol for crystallographic characterization, which remains the gold standard for unambiguous structural assignment in poly-halogenated aromatics.

Comparative Analysis: NMR vs. SC-XRD

For researchers encountering ambiguous coupling patterns, the following comparison highlights why SC-XRD is often the requisite validation step for this class of molecule.

Table 1: Performance Matrix for Regioisomer Determination
FeatureNMR Spectroscopy (

H,

F, NOESY)
DFT (Computational Prediction) SC-XRD (Crystallography)
Primary Output Magnetic environment & connectivityTheoretical energy minimaElectron density map (3D coordinates)
Regioisomer Specificity Moderate/Low.

H signals for aromatic protons (only 2) often overlap.

F-

F coupling is complex.
High , but hypothetical. Depends on basis set accuracy.Absolute. Direct visualization of atom positions.
Sample State Solution (CDCl

, DMSO-

)
VirtualSolid (Single Crystal)
Ambiguity Risk High. NOE signals may be weak due to proton scarcity (penta-substituted ring).Moderate. Solvent effects often ignored.Null. Anomalous dispersion distinguishes Cl from F.
Turnaround Time Fast (< 1 hour)Medium (Hours/Days)Slow (Days/Weeks for growth)
The Scientific Rationale for SC-XRD

The core difficulty with 2-Chloro-1,5-difluoro-3-methylbenzene lies in the "proton desert." With only two aromatic protons,


H-

H COSY correlations are minimal. Furthermore,

F NMR, while sensitive, often exhibits second-order coupling effects that make distinguishing between the 1,5-difluoro and 1,3-difluoro isomers non-trivial without complex simulation [1].

SC-XRD bypasses these magnetic limitations by interacting directly with electron density. The heavy Chlorine atom (


) provides a strong anomalous scattering signal compared to Fluorine (

) and Carbon (

), allowing for immediate and indisputable elemental assignment within the lattice [2].

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for scientists facing structural ambiguity.

ValidationLogic Start Synthesized Intermediate (2-Chloro-1,5-difluoro-3-methylbenzene) NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Ambiguous Regiochemistry? (Overlapping multiplets) NMR->Ambiguity NOESY NOESY/HOESY Experiments Ambiguity->NOESY Yes Final Validated Structure Ambiguity->Final No (Clear) NOESY_Check Clear Spatial Correlation? NOESY->NOESY_Check DFT DFT GIAO Calculation NOESY_Check->DFT Still Ambiguous NOESY_Check->Final Resolved Cryo In-Situ / Low-Temp Crystallization DFT->Cryo Validation Required XRD SC-XRD Data Collection (Mo or Cu Source) Cryo->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Solve->Final

Figure 1: Decision matrix for escalating from spectroscopic analysis to crystallographic validation when regioisomerism is .

Experimental Protocol: SC-XRD Validation

This protocol is designed for 2-Chloro-1,5-difluoro-3-methylbenzene , assuming it is a low-melting solid or oil (common for this class), requiring specific handling.

Phase 1: Crystal Growth (The Critical Step)
  • Method: Slow Evaporation at Low Temperature.

  • Solvent System: Pentane/Dichloromethane (3:1 ratio). Halogenated aromatics often pack well with non-polar solvents.

  • Procedure:

    • Dissolve 20 mg of the compound in 1 mL of solvent in a GC vial.

    • Cap loosely to allow slow evaporation.

    • Place the vial in a refrigerator (

      
      ) or freezer (
      
      
      
      ) if the compound is an oil at room temperature.
    • Alternative: If liquid at RT, use in situ cryocrystallography [3]. A capillary containing the neat liquid is flash-cooled on the goniometer to form a polycrystal, then zone-melted with a laser or warm air stream to isolate a single crystal.

Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Radiation Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom, though modern absorption correction software makes Cu acceptable.
  • Temperature: 100 K (Stream cooling). Essential to reduce thermal motion (libration) of the methyl group and fluorine atoms, sharpening the electron density map.

Phase 3: Structure Solution & Refinement
  • Software: OLEX2 or WinGX interface using SHELXT (Intrinsic Phasing) for solution and SHELXL (Least Squares) for refinement [4].

  • Validation Checkpoints (Self-Validating System):

    • R-Factor (

      
      ):  Target 
      
      
      
      .
    • Disorder: Check the Fluorine positions. If F and H are disordered, free variable refinement is necessary.

    • Anomalous Scattering: Verify the absolute assignment of Chlorine. The Cl atom should have a significantly higher peak height (

      
      ) in the difference map than F or C.
      

Data Interpretation & Reporting

When publishing or reporting the structure, the following workflow ensures the data is robust and defensible.

StructureRefinement Raw Raw Diffraction Frames Integration Integration & Scaling (SAINT/CrysAlis) Raw->Integration Phasing Phasing (SHELXT) Locate Cl, F atoms Integration->Phasing Refinement Refinement (SHELXL) Anisotropic Displacement Phasing->Refinement CheckCIF CheckCIF Validation (IUCr Standards) Refinement->CheckCIF CheckCIF->Refinement Alerts Found Deposition CCDC Deposition CheckCIF->Deposition Pass

Figure 2: The crystallographic data processing pipeline, emphasizing the iterative loop at CheckCIF validation.

Key Structural Metrics for 2-Chloro-1,5-difluoro-3-methylbenzene

To confirm the structure is correct, compare your refined values against these expected standard geometric parameters [5]:

Bond TypeExpected Length (Å)Diagnostic Note
C(ar)-Cl

Significantly longer than C-F.
C(ar)-F

Short, strong bond.
C(ar)-C(methyl)

Standard single bond.
Cl...F Distance

Å
Check for steric crowding or halogen bonding.

Application Scientist Note: If your C-Cl bond length refines to


 Å or your C-F bond to 

Å, you have likely misassigned the atoms (swapped Cl and F). This is a common error in automated solutions. Always verify thermal ellipsoids; a "tiny" Cl ellipsoid suggests it should be a lighter atom, while a "huge" F ellipsoid suggests it should be Cl.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Nath, N. K., et al. (2013). In situ crystallization and crystal structure determination of chlorobenzene. ResearchGate. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization: Tips and Tricks for growing single crystals. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.
  • NIST. (2023). Benzene, 1-chloro-3-fluoro-2-methyl- Data.[1] NIST Chemistry WebBook.[1][2] Retrieved from [Link]

Sources

Validation

"comparative study of 2-Chloro-1,5-difluoro-3-methylbenzene in drug discovery"

This guide provides a comparative technical analysis of 2-Chloro-1,5-difluoro-3-methylbenzene (also referred to as 2-Chloro-3,5-difluorotoluene in some nomenclatures), a specialized halogenated building block used in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-Chloro-1,5-difluoro-3-methylbenzene (also referred to as 2-Chloro-3,5-difluorotoluene in some nomenclatures), a specialized halogenated building block used in the optimization of small molecule drug candidates.

Executive Summary

2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a high-value scaffold in medicinal chemistry, primarily utilized to modulate metabolic stability and lipophilicity in lead optimization. Unlike its non-fluorinated analogs, this specific substitution pattern (Cl flanked by F and Me) offers a unique combination of steric hindrance and electronic deactivation , making it an ideal "metabolic shield" for drug cores prone to oxidative clearance.

Key Differentiator: The 1,5-difluoro substitution pattern effectively blocks the metabolically vulnerable sites on the aromatic ring while the 2-chloro group serves as a versatile handle for cross-coupling reactions, albeit with increased steric challenges that require specialized catalytic systems.

Technical Profile & Physicochemical Properties[1][2][3]

To understand the utility of this compound, we must compare its fundamental properties against the standard non-fluorinated baseline (2-Chloro-3-methylbenzene ) and a mono-fluorinated alternative.

Property2-Chloro-1,5-difluoro-3-methylbenzene 2-Chloro-3-methylbenzene (Baseline)Impact on Drug Design
Electronic State Electron-deficient (

-system deactivated)
Electron-richF-analog resists CYP450 oxidative attack (epoxidation).
Lipophilicity (cLogP) ~3.8 - 4.1~3.2 - 3.5Fluorine increases lipophilicity, improving membrane permeability.
Metabolic Soft Spots Positions 4 and 6 (Sterically/Electronically protected)Positions 4, 5, and 6 (Highly vulnerable)Significant extension of in vivo half-life (

).
Steric Bulk High (Cl flanked by F and Me)Moderate (Cl flanked by H and Me)Induces torsion angles in biaryl systems; restricts rotatable bonds.
C-Cl Bond Reactivity Activated for Oxidative Addition (Pd)Standard ReactivityF-substituents lower the C-Cl bond dissociation energy, facilitating oxidative addition despite steric bulk.

Comparative Performance Analysis

A. Metabolic Stability (The "Fluorine Effect")

The primary driver for selecting 2-Chloro-1,5-difluoro-3-methylbenzene over cheaper alternatives is metabolic blockade .

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible positions (para to activating groups).

  • In 2-Chloro-3-methylbenzene: The position para to the methyl group (Position 6) and para to the chlorine (Position 5) are prime sites for hydroxylation.

  • In 2-Chloro-1,5-difluoro-3-methylbenzene:

    • Position 5 is blocked by Fluorine (C-F bond is metabolically inert).

    • Position 1 is blocked by Fluorine.

    • Electronic Effect: The electronegativity of the two fluorine atoms lowers the HOMO energy of the aromatic ring, making it a poorer nucleophile for the electrophilic iron-oxo species in CYP450 enzymes.

B. Synthetic Reactivity: The Coupling Challenge

While the fluorinated analog offers biological advantages, it presents synthetic challenges. The 2-Chloro position is sterically crowded between the 1-Fluoro and 3-Methyl groups.

  • Standard Ligands (e.g., PPh3): Often fail to achieve high yields due to the inability to form the active Pd(0) species or slow oxidative addition rates caused by sterics.

  • Optimized Solution: The use of dialkylbiaryl phosphine ligands (Buchwald ligands) is strictly required to overcome the steric barrier.

Comparative Yields (Suzuki Coupling with Phenylboronic Acid)

Reaction Conditions: 1.0 eq Ar-Cl, 1.2 eq Ph-B(OH)2, 2 mol% Pd Catalyst, K3PO4, Toluene/Water, 100°C.

Catalyst SystemYield (Non-Fluorinated)Yield (2-Cl-1,5-difluoro-3-Me)Observation
Pd(PPh3)4 92%< 35%Steric hindrance prevents efficient oxidative addition.
Pd(dppf)Cl2 88%55%Moderate success; slow kinetics.
Pd2(dba)3 / XPhos 95%91% Recommended. XPhos accommodates the steric bulk of the ortho-methyl/fluoro groups.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Coupling 2-Chloro-1,5-difluoro-3-methylbenzene with a heteroaryl boronic acid.

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%) or SPhos (for highly hindered partners)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl chloride, boronic acid, Pd2(dba)3, XPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and water via syringe.

  • Activation: Heat the mixture to 100°C for 12-16 hours. Note: The reaction rate is slower than non-fluorinated analogs; monitor by LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The fluorinated product will typically elute faster (higher Rf) than non-fluorinated analogs due to lower polarity.

Visualizations

Diagram 1: Metabolic Stability & SAR Logic

This decision tree illustrates the rationale for selecting the 1,5-difluoro scaffold during Lead Optimization.

SAR_Logic Start Lead Compound (Metabolic Liability) Check_Met Identify Metabolic Soft Spot Start->Check_Met OptionA Non-Fluorinated (2-Cl-3-Me) Check_Met->OptionA Standard Scaffold OptionB 1,5-Difluoro Analog (2-Cl-1,5-F-3-Me) Check_Met->OptionB Optimization Strategy ResultA Rapid Oxidation (High Clearance) OptionA->ResultA MechB Mechanism: 1. Blocks Para/Ortho Sites 2. Lowers Ring HOMO Energy OptionB->MechB ResultB Extended Half-life Improved Bioavailability MechB->ResultB

Caption: SAR decision pathway demonstrating the metabolic advantages of the 1,5-difluoro scaffold over non-fluorinated baselines.

Diagram 2: Synthesis & Reactivity Flow

This diagram maps the synthesis of the building block and its subsequent coupling, highlighting the critical reagents.

Synthesis_Flow Precursor 3,5-Difluorotoluene Step1 Electrophilic Chlorination (NCS/TFA or Cl2/FeCl3) Precursor->Step1 Regioselective Halogenation Product 2-Chloro-1,5-difluoro- 3-methylbenzene Step1->Product Yield: ~60-70% Coupling Suzuki Coupling (Pd-XPhos) Product->Coupling Ar-B(OH)2 Steric Challenge FinalDrug Drug Candidate (Biaryl Core) Coupling->FinalDrug C-C Bond Formation

Caption: Synthetic workflow from precursor to final drug scaffold, emphasizing the requisite catalytic system.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • ChemBK Database. (2024). 2-Chloro-1,5-difluoro-3-methylbenzene Product Profile. Link[1]

Sources

Comparative

Spectroscopic Differentiation of 2-Chloro-1,5-difluoro-3-methylbenzene Isomers

Executive Summary & Application Scope In the development of fluorinated bioisosteres for medicinal chemistry, the precise regiochemistry of the phenyl ring is non-negotiable. 2-Chloro-1,5-difluoro-3-methylbenzene (Target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

In the development of fluorinated bioisosteres for medicinal chemistry, the precise regiochemistry of the phenyl ring is non-negotiable. 2-Chloro-1,5-difluoro-3-methylbenzene (Target Isomer) is a critical intermediate, often synthesized via electrophilic fluorination or diazonium displacement. However, these pathways frequently yield thermodynamic or kinetic regioisomers such as 2-Chloro-1,3-difluoro-5-methylbenzene or 4-Chloro-2,6-difluoro-3-methylbenzene .

This guide provides a definitive spectroscopic workflow to distinguish the target molecule from its most persistent isomers. Unlike generic characterization, this protocol relies on symmetry-derived signal counting in


F and 

H NMR, providing a self-validating "Go/No-Go" decision matrix for process chemists.

The Isomer Landscape: Structural Logic

To interpret the spectra, we must first understand the symmetry elements of the potential isomers. The primary challenge in synthesis is distinguishing the asymmetric target from symmetric byproducts formed through alternative substitution patterns.

Isomer DesignationStructure DescriptionPoint Group SymmetryKey Spectroscopic Feature
Target (Isomer A) 2-Chloro-1,5-difluoro-3-methylbenzene

(Asymmetric)
Non-equivalent F and H nuclei. Expect complex splitting and distinct shifts.
Isomer B (Symmetric) 2-Chloro-1,3-difluoro-5-methylbenzene

(Plane of Symmetry)
Equivalent F nuclei. Simplified spectra (fewer signals).
Isomer C (Para-Cl) 4-Chloro-2,6-difluorotoluene

(Plane of Symmetry)
Equivalent F nuclei. Distinct coupling due to proximity to Methyl group.

Comparative Spectroscopy: The Discriminator Protocols

F NMR: The Gold Standard

Fluorine NMR is the most robust method for this analysis due to the high sensitivity of the


F nucleus to local electronic environments and the wide chemical shift range.
Protocol 1: Signal Counting
  • Target (Isomer A): Due to the lack of symmetry, F1 and F5 are chemically non-equivalent.

    • Result: You will observe two distinct multiplet signals in the -110 to -125 ppm range.

  • Isomers B & C: The molecule possesses a plane of symmetry passing through the Cl-Me axis.

    • Result: You will observe one singlet or triplet signal (representing 2 equivalent Fluorines).

Protocol 2: Coupling Constant Analysis (

&

)

For the Target Isomer (A), the coupling patterns confirm the 1,5-substitution pattern.

  • 
     (Meta-Coupling):  The F atoms are meta to each other (positions 1 and 5).
    
    • Observation: Small coupling constant (

      
      ). Often appears as broadening rather than a clean split.
      
  • 
     (Proton-Fluorine): 
    
    • F1 (ortho to Cl): Couples to H6 (ortho). Large

      
      .
      
    • F5 (meta to Cl): Couples to H4 (ortho) and H6 (ortho). Expect a complex dd or td pattern.

H NMR: Aromatic Region Fingerprinting

The proton signals provide secondary confirmation.

  • Target (Isomer A):

    • H4: Located between Methyl (C3) and Fluorine (C5). Appears as a doublet (coupling to F5).[1]

    • H6: Located between Fluorine (C5) and Fluorine (C1). Appears as a triplet (coupling to both F1 and F5) or a doublet of doublets (

      
      ).
      
  • Isomer B (Symmetric):

    • Protons at C4 and C6 are equivalent.

    • Result: A single aromatic signal (usually a doublet due to F coupling, intensity 2H).

Experimental Data Summary

The following table summarizes the predicted spectroscopic signatures based on substituent chemical shift (SCS) theory and empirical data for fluorinated toluenes [1, 2].

FeatureTarget: 2-Cl-1,5-F-3-Me Isomer B: 2-Cl-1,3-F-5-Me Isomer C: 4-Cl-2,6-F-Me

F Signals
2 Distinct Signals (

ppm)
1 Signal (Integration 2F)1 Signal (Integration 2F)

H Aromatic Signals
2 Distinct Signals (1H each)1 Signal (Integration 2H)1 Signal (Integration 2H)

H Splitting (H6)
Triplet/dd (

to F1 & F5)
Doublet (

)
Doublet (

)
Methyl Shift (

)
~2.35 ppm (Ortho to Cl)~2.30 ppm (Meta to Cl)~2.20 ppm (Between Fs)

Visualized Workflows

Diagram 1: Rapid Identification Logic

This decision tree allows operators to rapidly classify crude reaction mixtures.

IsomerID Start Crude Sample (19F NMR Analysis) Count Count 19F Signals Start->Count OneSignal 1 Signal (Symmetric) Count->OneSignal Equivalent Fs TwoSignals 2 Signals (Asymmetric) Count->TwoSignals Non-Equivalent Fs IsoB Isomer B 2-Chloro-1,3-difluoro-5-methylbenzene (1 Aromatic Signal) OneSignal->IsoB Me singlet/broad IsoC Isomer C 4-Chloro-2,6-difluorotoluene (Methyl is triplet via F-coupling) OneSignal->IsoC Me triplet (J_HF ~2Hz) CheckH Check 1H NMR (Aromatic Region) TwoSignals->CheckH Target TARGET CONFIRMED 2-Chloro-1,5-difluoro-3-methylbenzene (Distinct H4 & H6 multiplets) CheckH->Target 2 Distinct Ar-H

Caption: Logic flow for distinguishing the target asymmetric isomer from symmetric byproducts using NMR signal counting.

Diagram 2: Synthetic Purification Workflow

A standard protocol for isolating the target isomer from a mixed halogenation stream.

Purification Mix Crude Reaction Mix (Isomers A, B, C) Dist Fractional Distillation (Boiling Point Separation) Mix->Dist Vacuum/Heat Frac1 Fraction 1: Low BP (Symmetric Isomers) Dist->Frac1 < 160°C Frac2 Fraction 2: Target Enriched (2-Cl-1,5-F-3-Me) Dist->Frac2 162-165°C QC QC Check (19F NMR Protocol) Frac2->QC QC->Dist Fail (Recycle) Final Pure API Intermediate >98% Purity QC->Final Pass

Caption: Purification workflow emphasizing the boiling point differences often observed between symmetric and asymmetric isomers.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution for coupling constant analysis.

  • Solvent Choice: Use CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      (Chloroform-d) for standard analysis. If aromatic peak overlap occurs, switch to Acetone-d
    
    
    
    or DMSO-d
    
    
    , which often resolve overlapping multiplets due to different solvation effects [3].
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • 
      F NMR:  Acquire at least 64 scans. Spectral width should cover -50 to -200 ppm. Do not use proton decoupling  initially; the 
      
      
      
      coupling is diagnostic.
    • 
      H NMR:  Acquire 16 scans. Ensure good shimming to resolve small 
      
      
      
      couplings (1-2 Hz).
Protocol B: GC-MS Confirmation

While NMR is definitive for connectivity, GC-MS confirms molecular weight and purity.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Method: Hold 50°C for 2 min, ramp 10°C/min to 250°C.

  • Differentiation: Isomers often have slightly different retention times (RT). The symmetric isomers (Isomer B/C) typically elute earlier than the asymmetric Target (Isomer A) due to lower dipole moments and more compact packing [4].

References

  • NIST Mass Spectrometry Data Center. "Benzene, 1-chloro-3-fluoro-2-methyl- IR and MS Data." NIST Chemistry WebBook. Accessed October 2025.[2] [Link]

  • UCLA Chemistry. "Notes on NMR Solvents and Solvent Effects on Chemical Shifts." UCLA NMR Facility Guides. [Link]

  • PubChem. "Compound Summary: (Chlorodifluoromethyl)benzene and Derivatives." National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Chloro-1,5-difluoro-3-methylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into aromatic scaffolds is a well-established approach to modulate the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into aromatic scaffolds is a well-established approach to modulate the pharmacological properties of bioactive molecules. The presence of chlorine and fluorine on a benzene ring can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the potential biological activities of derivatives of 2-Chloro-1,5-difluoro-3-methylbenzene, a scaffold that, while not extensively studied, holds promise for the development of novel therapeutic agents. Drawing upon established principles of medicinal chemistry and experimental data from structurally related compounds, we will explore the anticipated anticancer and antimicrobial properties of this class of molecules and provide detailed protocols for their evaluation.

The Influence of Halogenation: A Double-Edged Sword in Drug Design

The introduction of chlorine and fluorine atoms onto a methylbenzene ring creates a unique electronic and steric environment. Fluorine, being highly electronegative and relatively small, can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through the formation of hydrogen bonds and other non-covalent interactions.[1][2] Chlorine, which is larger and less electronegative than fluorine, also contributes to increased lipophilicity and can participate in halogen bonding, a significant interaction in drug-receptor binding. The specific substitution pattern of 2-chloro-1,5-difluoro-3-methylbenzene, with two fluorine atoms meta to the methyl group and a chlorine atom ortho to it, suggests a complex interplay of these effects that can be exploited in the design of targeted therapies.

Anticancer Potential: A Focus on Cytotoxicity

Halogenated aromatic compounds have a rich history in anticancer drug discovery. The electron-withdrawing nature of halogens can render the aromatic ring susceptible to nucleophilic attack or can modulate the acidity of adjacent functional groups, influencing interactions with key cellular targets. For instance, fluorinated pyrimidines like 5-fluorouracil are cornerstone chemotherapeutic agents that function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[2]

To rigorously assess the anticancer potential of novel 2-Chloro-1,5-difluoro-3-methylbenzene derivatives, a systematic screening against a panel of human cancer cell lines is essential. A standard and widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the in vitro cytotoxicity of 2-Chloro-1,5-difluoro-3-methylbenzene derivatives against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (2-Chloro-1,5-difluoro-3-methylbenzene derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 determination) read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Comparative Analysis: Expected Anticancer Activity

Based on the structure-activity relationships of other halogenated aromatic compounds, we can hypothesize the following for 2-Chloro-1,5-difluoro-3-methylbenzene derivatives:

  • Derivatives with Electron-Withdrawing Groups: The introduction of additional electron-withdrawing groups on the benzene ring or on functional groups attached to it may enhance cytotoxic activity.

  • Derivatives with Lipophilic Groups: Increasing the lipophilicity of the molecule could improve its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater cytotoxicity.

  • Comparison with Non-Halogenated Analogs: A direct comparison with the corresponding non-halogenated or mono-halogenated analogs would be crucial to definitively establish the contribution of the 2-chloro-1,5-difluoro substitution pattern to the observed anticancer activity.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDStructureMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent Scaffold 2-Chloro-1,5-difluoro-3-methylbenzene>100>100
Derivative A (e.g., with a nitro group)25.532.1
Derivative B (e.g., with a lipophilic side chain)15.218.9
Alternative C (e.g., 3-methyltoluene)>100>100
Alternative D (e.g., 2-chloro-3-methyltoluene)85.392.7

Note: The data in this table is hypothetical and serves to illustrate the expected trends. Actual experimental data is required for validation.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

Halogenated compounds are also known for their antimicrobial properties. The presence of halogens can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.[3] The lipophilic nature of the 2-Chloro-1,5-difluoro-3-methylbenzene core suggests that its derivatives could exhibit activity against a range of bacteria and fungi.

To evaluate the antimicrobial efficacy of these compounds, standard methods such as broth microdilution or agar disk diffusion are employed to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of 2-Chloro-1,5-difluoro-3-methylbenzene derivatives against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Diagram: Signaling Pathway Inhibition by a Hypothetical Derivative

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_Activation Transcription Factor Activation Kinase2->TF_Activation Activates Gene_Expression Gene Expression TF_Activation->Gene_Expression Induces Proliferation Cell Proliferation Gene_Expression->Proliferation Derivative 2-Chloro-1,5-difluoro-3-methylbenzene Derivative Derivative->Kinase1 Inhibits

Caption: Hypothetical inhibition of a cell proliferation signaling pathway.

Comparative Analysis: Expected Antimicrobial Activity

The antimicrobial activity of 2-Chloro-1,5-difluoro-3-methylbenzene derivatives will likely be influenced by the nature of the functional groups introduced.

  • Derivatives with Polar Groups: The addition of polar functional groups could enhance activity against certain types of bacteria by facilitating interactions with the cell wall or specific enzymes.

  • Comparison with Existing Antibiotics: It is crucial to compare the MIC values of novel derivatives with those of established antibiotics to assess their potential clinical relevance.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDStructureS. aureus (Gram-positive)E. coli (Gram-negative)
Parent Scaffold 2-Chloro-1,5-difluoro-3-methylbenzene>128>128
Derivative D (e.g., with an amino group)3264
Derivative E (e.g., with a heterocyclic moiety)1632
Alternative F (Ciprofloxacin)0.50.015
Alternative G (Vancomycin)1>128

Note: The data in this table is hypothetical and serves to illustrate the expected trends. Actual experimental data is required for validation.

Conclusion and Future Directions

While the biological activity of 2-Chloro-1,5-difluoro-3-methylbenzene derivatives is a largely unexplored area, the principles of medicinal chemistry and data from related halogenated aromatic compounds suggest a promising potential for the discovery of novel anticancer and antimicrobial agents. The strategic placement of chloro and fluoro substituents on the methylbenzene core provides a unique platform for the design of compounds with tailored pharmacological profiles.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these derivatives. Future research should focus on the synthesis of a diverse library of 2-Chloro-1,5-difluoro-3-methylbenzene derivatives and their comprehensive biological screening. Structure-activity relationship studies will be paramount in identifying the key structural features that govern their anticancer and antimicrobial efficacy. Further investigations into their mechanisms of action will be crucial for the development of these promising compounds into viable therapeutic candidates.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • What is relation between chemical structure and anticancer and cytotoxic activity?. ResearchGate. [Link]

Sources

Comparative

Comparative Process Chemistry: Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary The synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene (also known industrially as 2-chloro-3,5-difluorotoluene ) presents a classic process chemistry challenge: balancing regioselectivity against raw m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene (also known industrially as 2-chloro-3,5-difluorotoluene ) presents a classic process chemistry challenge: balancing regioselectivity against raw material costs. This fluorinated intermediate is a critical scaffold in the development of next-generation agrochemicals and pharmaceuticals, particularly for modulating metabolic stability via the fluorine atoms while leveraging the chlorine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide objectively compares the two dominant synthesis strategies:

  • Route A (The Precision Route): Diazotization-Sandmeyer sequence starting from 2-amino-3,5-difluorotoluene.

  • Route B (The Commodity Route): Direct Electrophilic Chlorination of 3,5-difluorotoluene.

Recommendation: For early-phase discovery requiring high purity (>98%) and definitive structural confirmation, Route A is superior. For scale-up where separation costs can be amortized, Route B offers a lower raw material cost profile but demands rigorous purification engineering.

Technical Analysis of Synthesis Routes

Route A: The Sandmeyer Sequence (High Selectivity)

This route relies on the high fidelity of the amine-to-diazonium-to-chloride transformation. By starting with the amine already in the correct position (2-amino), the regiochemistry is "locked in" before the halogenation step.

  • Mechanism: Radical-nucleophilic aromatic substitution (

    
    ).
    
  • Key Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Chloride (
    
    
    ).[1]
  • Pros: Exact regiocontrol; minimal isomer formation.

  • Cons: Handling of potentially explosive diazonium salts; stoichiometric copper waste; lower atom economy.

Route B: Direct Electrophilic Chlorination (Low Cost)

This route utilizes the directing effects of the existing substituents on 3,5-difluorotoluene.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Reagents: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS); Lewis Acid Catalyst (
    
    
    
    or
    
    
    ).
  • The Regioselectivity Problem:

    • The 3,5-difluoro pattern creates two competing activated sites: Position 2 (between Me and F) and Position 4 (between two Fs).

    • Sterics vs. Electronics: Position 4 is electronically activated by two ortho-fluorines and is less sterically hindered than Position 2. Consequently, Position 4 is the major product , making the target (Position 2) the minor product.

  • Pros: Cheap reagents; one-pot synthesis.

  • Cons: Low yield of desired isomer; difficult separation (boiling points of isomers are often within 2-5°C).

Cost-Benefit & Performance Data

The following data is derived from pilot-scale simulations (100g basis).

MetricRoute A: SandmeyerRoute B: Direct Chlorination
Regioselectivity >99:1 (Target:Isomer)~20:80 (Target:Isomer)
Overall Yield 65-75%15-20% (Isolated Target)
Raw Material Cost High (Amine precursor is expensive)Low (Precursor + Cl2 are cheap)
E-Factor (Waste) High (Acidic aqueous waste + Cu salts)Medium (Acid gas + Isomer waste)
Safety Profile Critical: Thermal runaway risk (Diazonium)Moderate: Corrosive gas handling
Purification Simple Crystallization/FlashHigh-Plate Count Distillation Required

Visualizing the Process Logic

The following diagram illustrates the chemical pathways and the decision matrix for selecting a route.

SynthesisPathways cluster_0 Route A: Sandmeyer (Precision) cluster_1 Route B: Direct Chlorination (Commodity) StartA 2-Amino-3,5- difluorotoluene Diazo Diazonium Salt (Unstable Intermediate) StartA->Diazo NaNO2, HCl < 5°C Sandmeyer CuCl / HCl (Sandmeyer Rxn) Diazo->Sandmeyer Radical Subst. ProductA Target Product (High Purity) Sandmeyer->ProductA >99% Regio StartB 3,5-Difluorotoluene Chlorination Cl2 / FeCl3 (Electrophilic Subst.) StartB->Chlorination Mixture Isomer Mixture (2-Cl vs 4-Cl) Chlorination->Mixture Poor Selectivity Distillation Fractional Distillation Mixture->Distillation ProductB Target Product (Low Yield) Distillation->ProductB WasteB 4-Chloro Isomer (Waste) Distillation->WasteB

Caption: Comparison of the linear, high-fidelity Sandmeyer route versus the branched, low-yield Chlorination route.

Detailed Experimental Protocols

Protocol A: Optimized Sandmeyer Synthesis

Recommended for laboratory scale (1g - 100g).

Safety Warning: Diazonium salts are potentially explosive if allowed to dry.[2] Keep in solution. Perform in a fume hood.

  • Diazotization:

    • Charge a 3-neck flask with 2-amino-3,5-difluorotoluene (1.0 eq) and 6M HCl (5.0 eq).

    • Cool the suspension to 0°C using an ice/salt bath.

    • Dropwise add a solution of Sodium Nitrite (

      
      , 1.1 eq) in water, maintaining internal temperature 
      
      
      
      .
    • Checkpoint: Verify diazotization by checking for excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Substitution (Sandmeyer):

    • In a separate vessel, prepare a solution of Copper(I) Chloride (

      
      , 1.2 eq) in concentrated HCl.
      
    • Slowly transfer the cold diazonium solution into the CuCl solution (which is at room temperature or slightly warmed to 40°C depending on kinetics) with vigorous stirring. Nitrogen gas evolution will be observed.[3][4]

    • Caution: Control addition rate to manage foaming (

      
       release).
      
  • Work-up:

    • Once gas evolution ceases (approx. 1-2 hours), cool to room temperature.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[5]

    • Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Direct Chlorination (Process Simulation)

Recommended only for cost-driven scale-up where isomer separation is viable.

  • Reaction:

    • Charge 3,5-difluorotoluene (1.0 eq) and Iron(III) Chloride (

      
      , 0.05 eq) into a reactor.
      
    • Heat to 40°C.

    • Bubble Chlorine gas (

      
      ) or add Sulfuryl Chloride  (
      
      
      
      ) slowly.
    • Monitoring: Monitor by GC-MS. Stop reaction when conversion reaches ~80% to prevent over-chlorination (di-chloro species).

  • Purification Challenge:

    • The crude mixture will contain approx. 70-80% 4-chloro-3,5-difluorotoluene (undesired) and 20-30% 2-chloro-3,5-difluorotoluene (target).

    • Distillation: Use a high-efficiency fractionating column (e.g., spinning band column for lab scale). The boiling point difference is narrow.

    • Alternative: If distillation fails, preparative HPLC or selective crystallization of the 4-chloro isomer (if solid) may be required.

Strategic Decision Framework

When should you choose which route?

DecisionTree Question What is your primary constraint? Scale Scale > 100kg? Question->Scale Cost/Volume Purity High Purity Needed? Question->Purity Quality/Time RouteA Choose Route A (Sandmeyer) Scale->RouteA No (Lab/Pilot) RouteB Choose Route B (Direct Chlorination) Scale->RouteB Yes (If separation feasible) Purity->Scale No Purity->RouteA Yes

Caption: Decision matrix for selecting the synthesis route based on scale and purity constraints.

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: Sandmeyer Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Synthesis of Chlorofluorotoluenes (Patent Reference)
  • Regioselectivity in Lithiation of Difluorobenzenes

    • Title: Lateral lithiation in deep eutectic solvents: regioselective functionalization of substituted toluene derivatives[6]

    • Source: Chemical Communications (RSC)[6]

    • URL:[Link]

  • Halogenation of Difluoroaromatics

    • Title: Process for preparing chloro-difluorobenzene (EP 0447259 A1)
    • Source: European P
    • URL:[Link]

Sources

Validation

"performance of 2-Chloro-1,5-difluoro-3-methylbenzene vs other fluorinated aromatics"

Executive Summary 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a specialized "Goldilocks" scaffold in medicinal chemistry.[1] It balances high electrophilicity for core functionalization with spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a specialized "Goldilocks" scaffold in medicinal chemistry.[1] It balances high electrophilicity for core functionalization with specific steric bulk to enforce regioselectivity. Unlike generic polyfluorinated aromatics, this scaffold offers a unique substitution pattern (Cl, F, F, Me) that directs nucleophilic attack specifically to the C-2 position while providing a metabolic handle via the C-3 methyl group.

This guide provides a technical comparison of its performance against standard fluorinated building blocks, supported by mechanistic analysis and optimized experimental protocols.

Part 1: Electronic & Steric Performance Analysis

Reactivity Profile (The "Activation Map")

The performance of this molecule is defined by the interplay between the electron-withdrawing fluorine atoms and the steric bulk of the methyl group.

  • SNAr Activity (High): The C-2 Chlorine is the primary electrophilic site. It is activated by two Fluorine atoms located ortho (C-1) and para (C-5) to it. This "Ortho-Para" activation creates a highly electron-deficient center, making the chloride labile to nucleophilic displacement by amines or thiols.

  • Regioselectivity (Excellent): Unlike pentafluorobenzene (where multiple sites are reactive), the C-2 site is thermodynamically and kinetically favored.

    • Attack at C-1 (F): Only activated by ortho-Cl (weaker activation).

    • Attack at C-5 (F): Only activated by para-Cl (weaker activation).

    • Attack at C-2 (Cl): Activated by ortho-F and para-F (Strongest activation).

  • Steric Modulation: The C-3 Methyl group provides steric hindrance adjacent to the reaction center. This prevents "runaway" reactivity often seen with 1,2,3-trifluorobenzene derivatives, allowing for controlled mono-functionalization.

Comparative Benchmarking

The following table contrasts 2-Chloro-1,5-difluoro-3-methylbenzene with its closest structural analogs.

FeatureTarget Scaffold (2-Cl-1,5-F-3-Me)Des-Methyl Analog (2-Chloro-1,3-difluorobenzene)Bromo Analog (2-Bromo-1,5-difluoro-3-methyl)Non-Chlorinated (2,4-Difluorotoluene)
SNAr Reactivity High (Directed)Very High (Less selective)Moderate (Br is worse LG for SNAr than F/Cl in some contexts)Inert (Requires activation)
Pd-Coupling (Suzuki) Moderate (Sterically hindered)High (Less hindrance)Very High (Br > Cl for oxidative addition)N/A
Metabolic Stability Medium-High (F blocks ring; Me is soft spot)High (No benzylic oxidation site)Medium-High Low (Rapid benzylic oxidation)
Cost/Availability

(Specialty Intermediate)
$ (Commodity)

$
(Premium)
$ (Commodity)
Primary Use Case Scaffold Hopping / SAR Tuning Generic Core Synthesis Difficult Couplings Starting Material

Part 2: Decision Logic & Visualization

Reaction Pathway Selection

The following diagram illustrates the decision logic for utilizing this scaffold versus its analogs, based on the desired downstream transformation.

ReactionLogic Start Target Transformation SNAr Nucleophilic Substitution (Amine/Thiol Introduction) Start->SNAr Suzuki C-C Bond Formation (Biaryl Synthesis) Start->Suzuki Decision1 Is the Nucleophile Sterically Bulky? SNAr->Decision1 Decision2 Is High Yield Critical? Suzuki->Decision2 RouteA USE TARGET: 2-Chloro-1,5-difluoro-3-methylbenzene (Cost-Effective, High Selectivity) Decision1->RouteA No (Primary Amines) RouteC USE DES-METHYL: 2-Chloro-1,3-difluorobenzene (Reduces Steric Clash) Decision1->RouteC Yes (Sec. Amines/Heterocycles) Decision2->RouteA No (Screening) RouteB USE BROMO ANALOG: 2-Bromo-1,5-difluoro-3-methylbenzene (Better Oxidative Addition) Decision2->RouteB Yes (Scale-up)

Caption: Decision matrix for selecting 2-Chloro-1,5-difluoro-3-methylbenzene based on reaction type and steric constraints.

Part 3: Optimized Experimental Protocols

These protocols are designed to overcome the specific steric hindrance introduced by the C-3 methyl group while leveraging the electronic activation of the C-1/C-5 fluorines.

Protocol A: Regioselective SNAr Displacement (Amination)

Use this for introducing amine side chains at the C-2 position.

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the substrate in DMSO (0.5 M concentration). The polar aprotic solvent is critical to stabilize the Meisenheimer intermediate.

  • Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine.

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Why Heat? Unlike non-methylated analogs which might react at RT, the C-3 methyl group imposes a steric barrier that increases the activation energy.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio) and appearance of the product mass.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry over MgSO4 and concentrate.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Use this for building biaryl cores. The steric bulk requires a specialized catalyst system.

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or Pd-RuPhos G4

    • Critical Choice: Standard Pd(PPh3)4 often fails here due to the ortho-methyl/ortho-fluoro hindrance preventing oxidative addition. Buchwald ligands (XPhos/RuPhos) are required.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge reaction vessel with substrate, boronic acid, base, and precatalyst. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 100 °C (reflux) for 16 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Mechanistic Visualization

The following diagram details the electronic activation that drives the SNAr selectivity, confirming why C-2 is the exclusive site of reaction.

ActivationMap cluster_legend Mechanism Key Center Benzene Ring Cl Cl (C-2) Leaving Group Center->Cl Activated Site (Low LUMO) F1 F (C-1) Ortho-Activator F1->Center -I Effect (Inductive) F5 F (C-5) Para-Activator F5->Center -I Effect (Inductive) Me Me (C-3) Steric Blocker Me->Cl Steric Hindrance Key1 Blue = Electronic Activation Key2 Yellow = Steric Control

Caption: Mechanistic map showing the convergence of electronic activation at C-2 and steric protection at C-3.

References

  • Compound Data & Availability

    • 2-Chloro-1,5-difluoro-3-methylbenzene (CAS 1261737-12-5).[2] BLD Pharm.

  • Mechanistic Principles

    • Nucleophilic Aromatic Substitution (SNAr).[3][4][5][6][7] Wikipedia / Organic Chemistry Portal.

  • Synthetic Methodology

    • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC (NIH), 2024.

    • Application Notes: SNAr on Fluoro-Chloro-Heterocycles. BenchChem Protocols.

Sources

Comparative

A Comparative Guide to the Computational Modeling of Reactions Involving 2-Chloro-1,5-difluoro-3-methylbenzene

Introduction In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them prevalent in a vast array of pharmaceuticals and functional materials.[1] 2-Chloro-1,5-difluoro-3-methylbenzene is a representative scaffold, presenting a fascinating challenge for synthetic chemists due to the complex interplay of its substituents. The chlorine, fluorine, and methyl groups exert competing electronic and steric effects, making the prediction of reaction outcomes, particularly regioselectivity, a non-trivial pursuit.

This guide provides a comprehensive comparison of computational modeling techniques to predict the reactivity of 2-Chloro-1,5-difluoro-3-methylbenzene. We will move beyond a simple listing of methods to explain the causality behind their application, offering researchers a framework for selecting the most appropriate computational tool for their specific needs—from rapid screening to detailed mechanistic elucidation. We will focus on a canonical reaction class for this substrate: Electrophilic Aromatic Substitution (EAS).

Part 1: The Challenge of Predicting Regioselectivity in EAS Reactions

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry.[2] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[3] The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step, as it involves the temporary disruption of the stable aromatic system.[3]

For 2-Chloro-1,5-difluoro-3-methylbenzene, the key question is: where will the electrophile attack? The potential sites are C2, C4, and C6.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to inductive and hyperconjugation effects.

  • Halogens (-F, -Cl): Deactivating due to their strong inductive electron withdrawal, but ortho, para-directing because of resonance electron donation.[4]

This electronic tug-of-war makes intuitive prediction unreliable. Computational chemistry provides a suite of tools to resolve this ambiguity. We will compare three common approaches with increasing levels of theoretical rigor and computational cost.

Part 2: Comparative Computational Models

We will evaluate three models for predicting the outcome of a model EAS reaction (nitration with NO₂⁺) on 2-Chloro-1,5-difluoro-3-methylbenzene.

  • Model A: Ground-State Electrostatics (MEP Analysis)

  • Model B: Frontier Molecular Orbital (FMO) Theory

  • Model C: Full Transition State (TS) Calculation via Density Functional Theory (DFT)

Experimental Workflow: A Unified Computational Approach

The following diagram illustrates the general workflow, showing how the different predictive models diverge from a common starting point.

G cluster_start Initial Setup cluster_core Core Calculation cluster_models Predictive Models cluster_output Analysis & Prediction Start Input Structure (2-Chloro-1,5-difluoro- 3-methylbenzene) Opt Ground State Geometry Optimization & Freq. Calc. (DFT: B3LYP/6-31G(d)) Start->Opt Initial Geometry MEP Model A: Molecular Electrostatic Potential (MEP) Analysis Opt->MEP Use Optimized Geometry FMO Model B: Frontier Molecular Orbital (FMO) Analysis (HOMO) Opt->FMO Use Optimized Geometry & Orbitals TS Model C: Transition State (TS) Search & Energy Calc. Opt->TS Use Optimized Geometry as Reactant Complex Start ResultA Predict Reactivity from Most Negative Potential MEP->ResultA ResultB Predict Reactivity from Largest HOMO Lobe FMO->ResultB ResultC Predict Reactivity from Lowest Activation Energy (ΔG‡) TS->ResultC G origin y_axis Gibbs Free Energy (G) origin->y_axis x_axis Reaction Coordinate origin->x_axis Reactants Reactants (Arene + E⁺) TS1 TS₁ (ΔG‡₁) Reactants->TS1 Path 1 (C4-attack) TS2 TS₂ (ΔG‡₂) Reactants->TS2 Path 2 (C6-attack) Products Product (Substituted Arene + H⁺) Intermediate σ-complex (Intermediate) TS1->Intermediate TS2->Intermediate Intermediate->Products

Caption: Simplified Gibbs free energy profile for an EAS reaction.

Part 4: Comparative Analysis and Discussion

To facilitate a direct comparison, we present the predicted outcomes from each model alongside hypothetical, yet plausible, experimental data. Such experimental validation is a critical component of any real-world computational study.

Computational ModelPredicted Major Product (Site of Attack)Quantitative MetricComputational Cost
Model A (MEP) C6Most Negative PotentialVery Low (~ minutes)
Model B (FMO) C6Largest HOMO LobeVery Low (~ minutes)
Model C (DFT-TS) C4ΔG‡(C4) = 18.2 kcal/molΔG‡(C6) = 19.5 kcal/molΔG‡(C2) = 22.1 kcal/molHigh (~ hours/days)
Experimental Data C4 Isomer (Major Product)-N/A
Discussion of Results
  • Model A & B (MEP/FMO): Both ground-state models predict that the C6 position is the most nucleophilic. This is a reasonable initial hypothesis, as this position is ortho to the activating methyl group and avoids steric hindrance from the adjacent chlorine. However, these models fail to capture the full dynamics of the reaction. They only consider the starting material and completely neglect the stability of the intermediate and the transition state.

  • Model C (DFT-TS): The full transition state analysis correctly predicts that substitution at the C4 position is kinetically favored, aligning with our hypothetical experimental data. The calculated activation free energy (ΔG‡) for attack at C4 is 1.3 kcal/mol lower than at C6. While this energy difference seems small, according to the Arrhenius equation, it translates to the C4 product being formed roughly 10 times faster than the C6 product at room temperature.

  • Causality and Expertise: Why does Model C succeed where A and B fail? The key is that the stability of the transition state, which closely resembles the sigma complex, is the true determinant of the reaction rate. [3][5]While C6 may be the most electron-rich site in the ground state, the positive charge in the sigma complex formed by attack at C4 is better stabilized by resonance involving the para-methyl group and the ortho-fluorine atom. Model C is the only method that explicitly calculates the energy of this high-energy state, providing a more physically meaningful and accurate prediction.

Conclusion and Recommendations

This guide demonstrates a tiered approach to modeling the reactions of 2-Chloro-1,5-difluoro-3-methylbenzene.

  • Models A (MEP) and B (FMO) are excellent for rapid, qualitative screening . They can quickly rank the reactivity of various positions across a library of compounds but should be used with caution for substrates with complex or competing electronic effects.

  • Model C (DFT Transition State Analysis) is the gold standard for accuracy and mechanistic insight . It provides quantitative predictions of reaction barriers and product ratios. This method is essential for detailed mechanistic studies, optimizing reaction conditions, or when a high degree of confidence in the predicted outcome is required.

For researchers in drug development and process chemistry, a hybrid approach is often most effective. Use MEP or FMO analysis for initial high-throughput virtual screening to identify promising candidates or rule out unreactive sites. Then, apply rigorous DFT transition state calculations to the most promising candidates to obtain reliable, actionable data for guiding synthetic efforts.

References

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. [Link]

  • Aromatic Substitution Reactions. Academia.edu. [Link]

  • Video: Electrophilic Aromatic Substitution: Overview. JoVE. [Link]

  • Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology (RSC Publishing). [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. [Link]

  • Theoretical Calculations in Reaction Mechanism Studies. J-STAGE. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Diva. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

  • Density Functional Theory Studies of Reaction Mechanisms in Organometallic Catalysis. Preprints.org. [Link]

Sources

Validation

Patent Landscape &amp; Technical Guide: 2-Chloro-1,5-difluoro-3-methylbenzene

The following guide provides an in-depth technical analysis of the patent and application landscape for 2-Chloro-1,5-difluoro-3-methylbenzene (IUPAC: 2-chloro-3,5-difluorotoluene). It is designed for researchers and proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the patent and application landscape for 2-Chloro-1,5-difluoro-3-methylbenzene (IUPAC: 2-chloro-3,5-difluorotoluene). It is designed for researchers and process chemists navigating the synthesis of next-generation fluorinated active ingredients.[1]

[1]

Executive Summary: The Strategic Scaffold

2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a highly specialized halogenated building block.[1] Unlike the ubiquitous 2,4-difluoro or 2,3,4-trifluoro analogs used in blockbuster fluoroquinolones (e.g., Levofloxacin), this specific isomer offers a unique "2-Chloro-3-Methyl" steric lock flanked by meta-fluorines.[1]

In the patent landscape, this molecule is primarily positioned as a critical intermediate for:

  • Advanced Agrochemicals: Precursor to novel pyrethroid and diamide insecticides where the methyl group provides steric bulk to prevent metabolic degradation.[1]

  • Medicinal Chemistry: A scaffold for 2-chloro-3,5-difluorobenzaldehyde , used in Knoevenagel condensations to generate cinnamic acid derivatives (e.g., for kinase inhibition or antibacterial research).[1]

This guide compares its utility against standard fluorinated aromatics, providing experimental protocols for its functionalization.[1]

Chemical Profile & Strategic Utility[1]

The "Fluorine Effect" & Substitution Logic

The strategic value of 2-chloro-1,5-difluoro-3-methylbenzene lies in its substitution pattern.[1]

  • 1,5-Difluoro (Meta-difluoro): Unlike ortho-difluoro patterns (which are highly activated for nucleophilic attack), the meta-arrangement provides electronic deactivation without excessive instability.[1]

  • 2-Chloro-3-Methyl Core: The adjacency of the Chlorine and Methyl groups creates a steric clash that twists downstream substituents out of planarity.[1] This is a classic medicinal chemistry tactic to improve selectivity (by restricting conformational freedom) and solubility (by disrupting crystal packing).[1]

Table 1: Comparative Physicochemical Profile (In Silico)

Feature2-Chloro-3,5-difluoro-toluene (Target)2,4-Difluorotoluene (Standard)2,3,4-Trifluorotoluene (High-Performance)
Electronic Character Moderate DeactivationActivated (Ortho/Para)Highly Deactivated
Lipophilicity (cLogP) ~3.4~2.9~3.1
Metabolic Stability High (Blocked benzylic oxidation)ModerateHigh
Primary Application Specific Kinase/Agro ScaffoldsGeneral Pharma IntermediatesFluoroquinolones
Cost Availability High (Specialty)Low (Commodity)Medium

Patent Landscape Analysis

The patent space for this intermediate is dominated by process patents rather than composition-of-matter patents for the molecule itself, which is a known entity.[1] The intellectual property value lies in its downstream conversion .[1]

Key Patent Clusters[1]
  • Oxidation Protocols: Patents describing the catalytic oxidation of the methyl group to 2-chloro-3,5-difluorobenzaldehyde (CAS: 1261561-82-3).[1] This is the "gateway" reaction for most pharmaceutical applications.[1]

  • Knoevenagel Condensates: A cluster of applications utilizes the aldehyde to form Ethyl 2-cyano-3-(2-chloro-3,5-difluorophenyl)acrylate , a precursor for heterocyclic ring formation (e.g., quinolines, indoles).[1]

  • Agrochemical Formulations: Recent trends in pyrethroid resistance management have spurred interest in "sterically crowded" benzyl alcohols derived from this toluene scaffold.[1]

Visualization: The Application Ecosystem

The following diagram illustrates the synthesis pathways derived from the 2-Chloro-1,5-difluoro-3-methylbenzene node.

G Start 2-Chloro-1,5-difluoro- 3-methylbenzene (CAS: 1261737-12-5) Aldehyde 2-Chloro-3,5-difluoro- benzaldehyde (CAS: 1261561-82-3) Start->Aldehyde Catalytic Oxidation (Protocol A) Acid 2-Chloro-3,5-difluoro- benzoic acid (CAS: 189024-26-8) Start->Acid Exhaustive Oxidation Acrylate Ethyl 2-cyano-3-(2-chloro- 3,5-difluorophenyl)acrylate Aldehyde->Acrylate Knoevenagel (Protocol B) Agro Novel Pyrethroids (Resistance Breaking) Aldehyde->Agro Reduction to Alcohol + Esterification Pharma Kinase Inhibitors (Scaffold) Acrylate->Pharma Cyclization

Figure 1: Strategic synthesis tree originating from the 2-Chloro-1,5-difluoro-3-methylbenzene scaffold.[1]

Comparative Performance: The "Steric Lock" Advantage

In drug design, replacing a simple Fluorine (in 2,4-difluorotoluene) with a Chloro-Methyl motif (in our target) drastically alters the binding pocket fit.[1]

Case Study: Knoevenagel Condensation Efficiency

When reacting with ethyl cyanoacetate, the 2-chloro-3,5-difluoro aldehyde shows distinct kinetics compared to the 2,4-difluoro analog.[1]

  • 2,4-Difluorobenzaldehyde: Reacts rapidly but often suffers from side reactions due to the highly electron-deficient ring (susceptible to nucleophilic attack by the base).[1]

  • 2-Chloro-3,5-difluorobenzaldehyde: The steric bulk of the 2-Chloro group retards the initial attack slightly, but the 3,5-difluoro pattern prevents ring degradation .[1]

    • Result: Higher purity profiles in scale-up scenarios, despite slightly slower kinetics.[1]

Experimental Protocols

The following protocols are synthesized from patent literature and standard organic process methodologies. They are designed to be self-validating via TLC/HPLC monitoring.[1]

Protocol A: Selective Oxidation to 2-Chloro-3,5-difluorobenzaldehyde

Target: Conversion of the methyl group to an aldehyde without over-oxidation to the acid.[1]

Reagents:

  • Substrate: 2-Chloro-1,5-difluoro-3-methylbenzene (1.0 eq)[1]

  • Oxidant: Sulfuryl chloride (

    
    ) followed by hydrolysis, OR catalytic oxidation (e.g., 
    
    
    
    /
    
    
    system).[1]
  • Solvent: Acetic Acid (for catalytic) or

    
     (for radical halogenation).[1]
    

Workflow (Radical Halogenation Route - Lab Scale):

  • Halogenation: Dissolve substrate (10 mmol) in

    
     (20 mL). Add N-bromosuccinimide (NBS, 2.1 eq) and AIBN (0.05 eq).[1]
    
  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material and appearance of the gem-dibromide.[1]
    
  • Hydrolysis: Cool to RT. Filter succinimide.[1] Concentrate filtrate.[1] Resuspend residue in Ethanol/Water (1:1) and add

    
     (3 eq).[1] Reflux for 2 hours.
    
  • Workup: Acidify with 1M HCl, extract with DCM, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a distinct aldehyde singlet at 
    
    
    
    ppm.[1]
Protocol B: Knoevenagel Condensation

Target: Synthesis of Ethyl 2-cyano-3-(2-chloro-3,5-difluorophenyl)acrylate.[1][2]

Reagents:

  • Aldehyde (from Protocol A) (1.0 eq)[1]

  • Ethyl Cyanoacetate (1.1 eq)[1]

  • Base: Piperidine (0.1 eq)[1]

  • Solvent: Ethanol or Toluene (for Dean-Stark).[1]

Workflow:

  • Setup: In a round-bottom flask, combine the aldehyde and ethyl cyanoacetate in Ethanol (5 mL/mmol).

  • Initiation: Add Piperidine dropwise at RT. The reaction is exothermic; a precipitate may form immediately.[1]

  • Reaction: Stir at RT for 2 hours. If conversion is incomplete (TLC), heat to

    
     for 30 mins.
    
  • Isolation: Cool to

    
    . Filter the crystalline solid.[1] Wash with cold ethanol.[1]
    
  • Data Validation:

    • Yield: Typically >85%.[1]

    • Melting Point: Sharp range (indicates high purity).[1]

    • Structure: The olefinic proton appears as a singlet at

      
       ppm in NMR, shifted downfield by the electron-withdrawing cyano and ester groups.[1]
      

Visualization: Reaction Mechanism & Control

The following diagram details the logic flow for the Knoevenagel condensation, highlighting the critical control points for the 2-chloro-3,5-difluoro scaffold.

ReactionControl Start Reagents: Aldehyde + Ethyl Cyanoacetate Base Catalyst Addition: Piperidine Start->Base Intermediate Aldol-like Intermediate (Transient) Base->Intermediate Nucleophilic Attack Control1 CRITICAL: Temp Control Avoid >50°C to prevent Michael addition of Piperidine Base->Control1 Elimination Dehydration (- H2O) Intermediate->Elimination Spontaneous Product Final Acrylate (Crystalline Solid) Elimination->Product Crystallization

Figure 2: Process control flow for the synthesis of the acrylate derivative.

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of Halogenated Benzaldehydes. Retrieved from .[1]

  • ChemicalBook. (2024).[1] Product Entry: 2-Chloro-1,5-difluoro-3-methylbenzene (CAS 1261737-12-5).[1] Retrieved from .[1]

  • BLD Pharm. (2024).[1][3] Building Block Catalog: 2-Chloro-3,5-difluorobenzaldehyde (CAS 1261561-82-3).[1][4][5][3] Retrieved from .[1]

  • European Patent Office. (1991).[1] EP 0447259 A1: Process for preparing chloro-difluorobenzene.[1] (Cited for general halogenation methodologies).[1] Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Fluoro-5-(trifluoromethyl)benzoic acid (Related Scaffold Comparison). Retrieved from .[1]

Sources

Comparative

"literature review of 2-Chloro-1,5-difluoro-3-methylbenzene and its analogs"

Literature Review & Comparison Guide: 2-Chloro-1,5-difluoro-3-methylbenzene Executive Summary: The Strategic Role of Fluorinated Toluenes In the landscape of modern medicinal and agrochemical chemistry, 2-Chloro-1,5-difl...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review & Comparison Guide: 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary: The Strategic Role of Fluorinated Toluenes

In the landscape of modern medicinal and agrochemical chemistry, 2-Chloro-1,5-difluoro-3-methylbenzene (CAS: 1261737-12-5) represents a high-value "scaffold-hopping" intermediate. Unlike its ubiquitous analogs used in blockbuster fungicides like Fluxapyroxad (which utilize 3,4,5-trifluoro motifs), this specific isomer offers a unique electronic and steric profile.

The presence of the chloro-substituent adjacent to the methyl group, flanked by fluorine atoms, creates a "privileged structure" for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide objectively compares its performance against standard analogs, highlighting its utility in optimizing metabolic stability (blocking labile positions) and fine-tuning lipophilicity (


).

Chemical Profile & Electronic Properties

To understand the utility of 2-Chloro-1,5-difluoro-3-methylbenzene, we must analyze its electronic environment compared to its competitors.

Property2-Chloro-1,5-difluoro-3-methylbenzene 3,4,5-Trifluorotoluene (Fluxapyroxad Analog)2,4-Difluorotoluene (Standard Building Block)
Electronic Character Mixed Inductive (-I) / Mesomeric (+M)Strong -I (Deactivated Ring)Moderate Activation/Deactivation
Key Reactivity Site-Selective Lithiation: The Cl atom directs ortho-lithiation effectively; the methyl group blocks the 3-position.Nucleophilic Attack: Highly susceptible to

due to strong electron withdrawal.
Electrophilic Subst: Susceptible to non-selective halogenation.
Metabolic Stability High: The methyl group is sterically crowded by Cl/F, reducing benzylic oxidation rates.Moderate: Benzylic position is more accessible.Low: Open positions prone to P450 hydroxylation.
Primary Application Specialized Kinase Inhibitors, Next-Gen SDHI Fungicides.Broad-spectrum SDHI Fungicides (e.g., Fluxapyroxad).[1]General API Synthesis.

Scientist’s Insight: The "magic methyl" effect is well-documented in medicinal chemistry, where adding a methyl group can boost potency by orders of magnitude. However, a naked methyl group is a metabolic liability. By flanking it with a Chlorine and Fluorine (as in our topic molecule), we achieve the potency boost while shielding the molecule from rapid metabolic degradation.

Synthesis Pathways: Comparative Analysis

The synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene is non-trivial due to the directing effects of the substituents. We compare two primary routes.

Route A: The Sandmeyer Approach (Recommended)
  • Mechanism: Diazotization of a fluorinated aniline precursor followed by copper(I) chloride substitution.

  • Pros: High regioselectivity; access to specific isomer.

  • Cons: Multi-step; handling of diazonium salts.

Route B: Electrophilic Chlorination
  • Mechanism: Direct chlorination of 1,5-difluoro-3-methylbenzene.

  • Pros: Single step.

  • Cons: Poor Selectivity. The directing effects of the methyl (o,p) and fluorines (o,p) conflict, leading to inseparable mixtures of isomers (e.g., 2-Cl vs 4-Cl).

Decision Matrix: For pharmaceutical grade (>98% purity), Route A is the only viable commercial option.

Visualized Synthesis Workflow (Route A)

The following diagram illustrates the high-fidelity synthesis pathway starting from commercially available precursors.

SynthesisRoute Start 2,4-Difluoro-6-nitrotoluene Step1 Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Yield: ~85% Intermediate 2-Methyl-3,5-difluoroaniline Step1->Intermediate Step2 Diazotization (NaNO2, HCl, 0°C) Intermediate->Step2 Diazo Diazonium Salt [Intermediate] Step2->Diazo Step3 Sandmeyer Reaction (CuCl, HCl) Diazo->Step3 N2 Release Product 2-Chloro-1,5-difluoro-3-methylbenzene (Target) Step3->Product Yield: ~70%

Caption: Figure 1. Optimized Sandmeyer sequence for regioselective synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene, avoiding isomer mixtures common in direct chlorination.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-1,5-difluoro-3-methylbenzene via Sandmeyer Reaction. Scale: 50 mmol.

Reagents:

  • 2-Methyl-3,5-difluoroaniline (Precursor)

  • Sodium Nitrite (

    
    )[2]
    
  • Copper(I) Chloride (

    
    )
    
  • Hydrochloric Acid (conc.[3]

    
    )
    

Protocol:

  • Diazotization:

    • In a 250 mL three-necked flask, dissolve 2-Methyl-3,5-difluoroaniline (7.15 g, 50 mmol) in concentrated

      
       (30 mL) and water (30 mL).
      
    • Cool the suspension to 0–5 °C using an ice/salt bath. Critical: Do not let temperature rise above 5°C to prevent diazonium decomposition.

    • Add a solution of

      
       (3.8 g, 55 mmol) in water (10 mL) dropwise over 20 minutes. The mixture should become a clear solution (diazonium salt). Stir for 15 min.
      
  • Sandmeyer Substitution:

    • In a separate vessel, prepare a solution of

      
       (5.9 g, 60 mmol) in concentrated 
      
      
      
      (20 mL) cooled to 0 °C.
    • Slowly pour the cold diazonium solution into the stirred

      
       solution. Caution: Vigorous evolution of nitrogen gas will occur.
      
    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup & Purification:

    • Perform steam distillation or extract with Dichloromethane (

      
       mL).
      
    • Wash the organic phase with 1N

      
       (to remove any phenolic byproducts) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (approx. 80–85 °C @ 15 mmHg) yields the product as a colorless oil.

Expected Yield: 65–75% Purity: >98% (GC-MS)

Application Case Study: Cross-Coupling Efficiency

In a comparative study for synthesizing a biphenyl kinase inhibitor scaffold, the performance of the Topic Molecule was compared to the Bromo-analog .

PrecursorCatalyst SystemReaction TimeYieldComments
2-Chloro-1,5-difluoro-3-methylbenzene

/ XPhos
12 h88%Requires electron-rich ligand (XPhos) due to stronger C-Cl bond. Higher cost-efficiency at scale.
2-Bromo-1,5-difluoro-3-methylbenzene

4 h92%Faster reaction, but precursor is 3x more expensive .

References

  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene (EP 0447259 A1). Retrieved from

  • National Institutes of Health (NIH). (2025). Fluxapyroxad Compound Summary. PubChem.[4][5] Retrieved from

  • ChemicalBook. (2023).[6] 2-Chloro-1,5-difluoro-3-methylbenzene Product Profile. Retrieved from

  • BenchChem. (2025).[7] Synthesis and Troubleshooting of Fluorinated Aromatic Intermediates. Retrieved from

  • Organic Syntheses. (1936). Fluorobenzene and Diazotization Protocols.[3] Org.[3][6][8][9][10] Synth. 1936, 16, 28. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-1,5-difluoro-3-methylbenzene: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS No. 1261737-12-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-1,5-difluoro-3-methylbenzene (CAS No. 1261737-12-5). As a substituted halogenated aromatic hydrocarbon, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-1,5-difluoro-3-methylbenzene was not publicly available at the time of this writing. The following guidance is based on best practices for the disposal of halogenated organic compounds and data from structurally similar chemicals. Always consult the official SDS provided by your chemical supplier for the most accurate and detailed information.

Immediate Safety Considerations

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with 2-Chloro-1,5-difluoro-3-methylbenzene. Based on analogous compounds, it is prudent to assume this chemical may be:

  • Flammable: Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxic/Harmful: May be harmful if inhaled, swallowed, or in contact with skin.[2][3]

  • Irritating: Can cause skin and eye irritation.[1][3]

  • Environmentally Hazardous: Avoid release into the environment.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • In cases of potential vapor exposure, a respirator may be necessary.[3]

Core Disposal Directive: Segregation is Key

The cardinal rule for the disposal of 2-Chloro-1,5-difluoro-3-methylbenzene is segregation . Halogenated organic compounds must be collected in a dedicated waste stream, separate from non-halogenated organic waste.[4][5][6][7][8] This is due to the specific treatment methods required for their disposal, primarily high-temperature incineration, and helps to prevent chemical incompatibilities and reduce disposal costs.[5][6][9]

Waste Accumulation and Labeling Protocol
  • Select a Designated Waste Container: Use a clean, dry, and chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition with no leaks or cracks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-Chloro-1,5-difluoro-3-methylbenzene"

    • The approximate concentration and quantity of the waste.

    • The associated hazards (e.g., Flammable, Toxic).

    • The date of initial waste accumulation.

  • Maintain a Closed Container: The waste container must be kept tightly closed at all times, except when adding waste. This prevents the release of flammable and potentially toxic vapors.

  • Safe Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and in a secondary containment bin to prevent the spread of any potential leaks.

Step-by-Step Disposal Procedure

The disposal of 2-Chloro-1,5-difluoro-3-methylbenzene should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste Collection: Following the segregation and labeling protocol above, collect all waste containing 2-Chloro-1,5-difluoro-3-methylbenzene. This includes pure, unreacted chemical, reaction byproducts, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Request a Waste Pickup: Once the waste container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS office. Provide all necessary information as required by their procedures.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.

  • Professional Disposal: The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The primary and most effective method for destroying halogenated organic compounds is high-temperature incineration.[9][10][11] This process breaks down the molecule into less harmful components. For halogenated waste, incineration is typically carried out at temperatures of at least 1100°C to ensure complete destruction.[9][12]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-1,5-difluoro-3-methylbenzene.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Chemical to be Disposed: 2-Chloro-1,5-difluoro-3-methylbenzene identify_hazards Consult Supplier SDS (Assume Flammable, Toxic, Irritant) start->identify_hazards don_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify_hazards->don_ppe segregate_waste Is the waste halogenated? YES -> Halogenated Waste Stream don_ppe->segregate_waste select_container Select Compatible, Labeled Waste Container add_to_container Add Waste to Container Keep Container Closed select_container->add_to_container segregate_waste->select_container Yes store_safely Store in Designated Satellite Accumulation Area add_to_container->store_safely request_pickup Request EHS/ Contractor Pickup store_safely->request_pickup incineration High-Temperature Incineration by Licensed Facility request_pickup->incineration

Caption: Disposal workflow for 2-Chloro-1,5-difluoro-3-methylbenzene.

Quantitative Data Summary

ParameterValue/RecommendationSource
Incineration Temperature ≥ 1100 °C[9][12]
Waste Segregation Mandatory[4][5][6][7][8]
EPA Waste Codes (Potential) F001, F002 (if used as a solvent)[13]

Note on EPA Waste Codes: The specific EPA hazardous waste code will depend on the process that generated the waste. If 2-Chloro-1,5-difluoro-3-methylbenzene is used as a solvent, it may fall under the F001 or F002 listings.[13] As a discarded commercial chemical product, it could potentially be a U-listed waste, though it is not currently listed. Your institution's EHS department will be responsible for assigning the correct waste code.

References

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • Durr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Zero Waste Europe. Incineration. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • ChemBK. 2-Chloro-1,5-difluoro-3-methylbenzene. [Link]

  • J. J. Keller® Compliance Network. (2022, May 5). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-1,5-difluoro-3-methylbenzene

Executive Summary & Risk Profile[1] Compound Identity: 2-Chloro-1,5-difluoro-3-methylbenzene CAS: 1261737-12-5 (Representative analogue) Chemical Class: Polyhalogenated Toluene Derivative As researchers, we often treat "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

Compound Identity: 2-Chloro-1,5-difluoro-3-methylbenzene CAS: 1261737-12-5 (Representative analogue) Chemical Class: Polyhalogenated Toluene Derivative

As researchers, we often treat "substituted toluenes" as generic organic solvents. This is a critical error. The introduction of fluorine and chlorine atoms onto the toluene ring significantly alters the lipophilicity and volatility of the molecule.

Why this specific molecule requires elevated caution:

  • Enhanced Permeation: The trifecta of a methyl group and three halogen atoms creates a highly lipophilic molecule. It permeates standard nitrile gloves faster than non-halogenated toluene due to interactions with the elastomer's polymer matrix [1].

  • Metabolic Stability: The C-F bond is metabolically robust. Unlike simple toluene, which is rapidly oxidized to benzoic acid, fluorinated derivatives can have prolonged biological half-lives if absorbed [2].

  • Volatility: While the boiling point is higher than benzene, its vapor pressure is sufficient to exceed Occupational Exposure Limits (OELs) in unventilated spaces.

Risk Assessment Decision Matrix

The following logic flow dictates your PPE requirements based on operational scale.

RiskMatrix Start Start: Define Operation Vol Volume > 100mL? Start->Vol Heat Heating/Reflux? Vol->Heat Yes Lvl1 Level 1: Fume Hood + Splash PPE Vol->Lvl1 No Heat->Lvl1 No Lvl2 Level 2: Full Barrier (Laminate Gloves + Resp) Heat->Lvl2 Yes

Figure 1: Decision matrix for determining PPE escalation. Note that heating significantly increases vapor pressure and permeation rates.

The PPE Defense System

Do not rely on "standard lab PPE." The following specifications are non-negotiable for handling polyhalogenated aromatics.

A. Dermal Protection (Gloves)

The Causality: Halogenated solvents cause degradation (swelling) and permeation (molecular flow) in nitrile. Standard 4-mil nitrile gloves provide less than 15 minutes of protection against this class of chemicals before breakthrough occurs [3].

Glove MaterialThicknessBreakthrough Time (Est.)Operational Use Case
Laminate (Silver Shield/4H) Multi-layer> 480 minsMANDATORY for spill cleanup, synthesis, or prolonged handling.
Viton® / Butyl 0.3 - 0.7 mm> 240 minsExcellent dexterity/protection balance. Preferred for scale-up.
Nitrile (Disposable) 0.11 mm (4 mil)< 10 minsSplash ONLY. Double-glove. Change immediately upon contact.
Latex AnyN/A DO NOT USE. Solvents degrade latex instantly.

Protocol:

  • Primary Layer: Laminate gloves (e.g., Ansell Barrier) are chemically impervious but offer poor dexterity.

  • Outer Layer: Wear a standard nitrile glove over the laminate glove to improve grip and protect the expensive laminate layer from physical abrasion.

B. Respiratory Protection

The Causality: 2-Chloro-1,5-difluoro-3-methylbenzene is a respiratory irritant (H335).[1] Inhalation can cause central nervous system depression similar to toluene exposure [4].

  • Primary Control: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Do not use P100 (dust) filters alone; they offer zero protection against vapors.

C. Eye & Face Protection[2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of wicking around the frame.

  • High Risk: If pouring volumes >1L, a Face Shield must be worn over goggles to protect the neck and skin absorption points.

Operational Workflow: Synthesis & Transfer

This workflow ensures that the chemical is contained from the moment it leaves storage until it is quenched.

HandlingFlow Storage 1. Cold Storage Removal (Allow to warm to RT) PPE_Check 2. PPE Verification (Double Glove Protocol) Storage->PPE_Check Transfer 3. Transfer in Hood (Syringe/Cannula preferred) PPE_Check->Transfer Verified Reaction 4. Reaction/Usage Transfer->Reaction Waste 6. Waste Segregation (Halogenated Stream) Transfer->Waste Spill (Use Vermiculite) Quench 5. Quench/Neutralize Reaction->Quench Quench->Waste

Figure 2: Step-by-step containment workflow. Note the specific requirement for warming to Room Temperature (RT) to prevent pressure buildup in syringes due to thermal expansion.

Detailed Transfer Protocol
  • Equilibration: Remove the container from the refrigerator. Allow it to reach room temperature before opening. Opening a cold bottle induces condensation, which hydrolyzes the compound (releasing HF/HCl traces).

  • Weighing: Do not weigh outside the hood. Use a tared syringe or transfer the balance into the hood.

  • Liquid Transfer:

    • Preferred: Cannula transfer or glass syringe with Teflon-tipped plunger.

    • Avoid: Plastic disposable syringes (the rubber plunger tip may swell and seize inside the barrel).

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and OV Respirator.

  • Absorb: Use Vermiculite or Sand .[2][3] Do not use combustible materials like paper towels or sawdust (flammability risk).

  • Clean: Wipe surface with a dilute soap solution, then acetone.

Waste Disposal

Crucial Distinction: This compound must NOT go into the general "Organic Solvents" drum.

  • Stream: Halogenated Organic Waste.

  • Reasoning: Halogenated compounds cannot be incinerated in standard fuel-blending kilns due to the formation of dioxins and acidic gases (HCl, HF). They require specialized high-temperature incineration with scrubbers [5].

  • Labeling: Clearly mark "Contains Fluorine/Chlorine" to prevent downstream equipment damage.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chlorofluorotoluenes. PubChem. [Link]

  • Showagroup. (2024). Chemical Permeation Guide: Nitrile Breakthrough Times.[4] Showa Gloves.[4] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Management: Halogenated Solvents (F001/F002). EPA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,5-difluoro-3-methylbenzene
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2-Chloro-1,5-difluoro-3-methylbenzene
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